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  • Product: 1,3,5-Octatriene
  • CAS: 33580-04-0

Core Science & Biosynthesis

Foundational

chemical structure and stereoisomerism of 1,3,5-octatriene

Title: Structural Dynamics and Stereochemical Control of 1,3,5-Octatriene: A Mechanistic Guide for Pharmaceutical Synthesis Executive Summary This technical guide analyzes 1,3,5-octatriene ( ), a fundamental conjugated p...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Dynamics and Stereochemical Control of 1,3,5-Octatriene: A Mechanistic Guide for Pharmaceutical Synthesis

Executive Summary This technical guide analyzes 1,3,5-octatriene (


), a fundamental conjugated polyene serving as a critical model for 

-electrocyclic reactions in drug discovery. While often overshadowed by its symmetric cousin (1,3,5-hexatriene), the octyl-derivative offers unique insights into steric influence on pericyclic transformations. This document details its stereoisomerism, spectroscopic signatures, and the Woodward-Hoffmann rules governing its reactivity—knowledge essential for designing retinoid-based therapeutics and vitamin D analogs.

Part 1: Structural & Stereochemical Analysis[1]

The 1,3,5-octatriene molecule consists of an eight-carbon chain containing three conjugated double bonds at positions C1, C3, and C5. Unlike symmetric polyenes, the terminal substitution pattern (a vinyl group at C1 vs. an ethyl group at C6) creates a distinct stereochemical landscape.

Isomer Enumeration

The molecule possesses two internal double bonds capable of stereoisomerism (C3=C4 and C5=C6). The terminal C1=C2 bond is unsubstituted at C1, precluding


 isomerism at that position.

This results in four distinct stereoisomers:

  • (3E, 5E)-1,3,5-octatriene: The "all-trans" linear isomer. Thermodynamically most stable due to minimized steric hindrance.

  • (3E, 5Z)-1,3,5-octatriene: Kinked structure.

  • (3Z, 5E)-1,3,5-octatriene: Distinct from (3E, 5Z) due to the asymmetry of the chain (Vinyl vs. Ethyl tails).

  • (3Z, 5Z)-1,3,5-octatriene: The "all-cis" isomer. Highly unstable due to severe steric clash between the C2 and C7 protons (the "U-shape" conformation).

Stability and Equilibrium

In synthetic solutions, the equilibrium heavily favors the (3E, 5E) isomer. Isomerization can occur via:

  • Thermal Stress: promoting [1,5]-sigmatropic hydrogen shifts.

  • Iodine Catalysis: A common method to relax a mixture of isomers into the thermodynamic (all-E) minimum.

Part 2: Spectroscopic Characterization[2]

Distinguishing these isomers requires precise analysis of coupling constants (


) in 

-NMR and absorption maxima in UV-Vis.
UV-Vis Spectroscopy

The conjugated triene system exhibits a strong


 transition.
  • 
    :  Typically 260–270 nm  (Bathochromic shift relative to hexatriene due to the ethyl auxochrome).
    
  • Effect of Geometry:

    
    -isomers often show a hypsochromic shift (blue shift) and lower extinction coefficients (
    
    
    
    ) compared to
    
    
    -isomers due to loss of planarity, which disrupts effective orbital overlap.
-NMR Diagnostics

The scalar coupling constants (


) across the double bonds are the definitive method for assignment.
Proton InteractionIsomer ConfigurationTypical Coupling Constant (

)
Diagnostic Note
H3–H4 Trans (E)14 – 16 Hz Large coupling indicates anti-periplanar arrangement.
H3–H4 Cis (Z)8 – 11 Hz Smaller coupling indicates syn-periplanar arrangement.
H5–H6 Trans (E)14 – 16 Hz Confirms geometry of the second internal bond.
H5–H6 Cis (Z)8 – 11 Hz -

Part 3: Reactivity & Electrocyclization (The Core Mechanism)

For drug developers, the value of 1,3,5-octatriene lies in its behavior as a


 electrocyclic system . It undergoes ring closure to form cyclohexadiene derivatives.[1] This transformation is governed strictly by orbital symmetry (Woodward-Hoffmann rules).
The Woodward-Hoffmann Rules

The reaction involves the conversion of


 bonds into 

bonds +

bond.
  • System: 6 electrons (neutral triene).

  • Thermal Conditions (

    
    ):  The HOMO (
    
    
    
    ) requires Disrotatory motion (lobes rotate in opposite directions) to achieve bonding overlap.[1]
  • Photochemical Conditions (

    
    ):  The Excited State HOMO (
    
    
    
    ) requires Conrotatory motion (lobes rotate in same direction).
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways for the cyclization of (3E, 5Z, 7E)-octatriene derivatives (using a substituted model to visualize stereochemistry, as the native octatriene C1 is achiral).

Electrocyclization Start 1,3,5-Octatriene System (6π Electrons) Thermal Thermal Conditions (Δ) Ground State HOMO (ψ3) Start->Thermal Photo Photochemical (hν) Excited State HOMO (ψ4*) Start->Photo Disrotatory Disrotatory Closure (Opposite Rotation) Thermal->Disrotatory Symmetry Allowed Conrotatory Conrotatory Closure (Same Rotation) Photo->Conrotatory Symmetry Allowed Prod_Therm Product A: Cis-5,6-disubstituted Cyclohexadiene Disrotatory->Prod_Therm Prod_Photo Product B: Trans-5,6-disubstituted Cyclohexadiene Conrotatory->Prod_Photo

Figure 1: Orbital symmetry rules dictating the stereochemical outcome of 1,3,5-octatriene electrocyclization.

Critical Note for 1,3,5-Octatriene: Because C1 of 1,3,5-octatriene is a terminal methylene (


), thermal cyclization yields 5-ethyl-1,3-cyclohexadiene . The "disrotatory" nature is invisible at the C1 position because it lacks a substituent to track. However, in substituted analogs (common in drug synthesis), this rule dictates the cis/trans relationship of the new ring substituents.

Part 4: Synthetic Protocol (Stereocontrolled Synthesis)

To study specific isomers, one cannot rely on thermodynamic equilibration. A stereospecific Stille Cross-Coupling is the gold standard for constructing the polyene backbone.

Protocol: Synthesis of (3E, 5E)-1,3,5-Octatriene

Objective: Couple a dienyl halide with a vinyl stannane to ensure retention of double-bond geometry.

Reagents:

  • Fragment A: (1E, 3E)-1-iodo-1,3-hexadiene (Synthesized via Takai olefination).

  • Fragment B: Tributyl(vinyl)stannane.

  • Catalyst:

    
     (Tetrakis).
    
  • Solvent: DMF or Toluene (anhydrous).

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add Fragment A (1.0 equiv) and Fragment B (1.1 equiv) to the flask.

  • Catalyst Addition: Add

    
     (0.05 equiv). The solution typically turns yellow.
    
  • Solvation: Add degassed anhydrous Toluene (0.1 M concentration relative to Fragment A).

  • Reaction: Heat to 80°C for 12–16 hours. Monitor by TLC (Hexane eluent).[2]

  • Workup: Cool to RT. Dilute with

    
    . Wash with aqueous 
    
    
    
    (to precipitate tin residues as
    
    
    ).
  • Purification: Filter through a pad of silica/Celite. Concentrate and purify via flash chromatography (100% Pentane) to isolate the volatile triene.

Self-Validation Check:

  • Success Indicator: Appearance of UV-active spot with

    
     in Hexanes.
    
  • NMR Verification: Check for the diagnostic doublet-of-doublets at

    
     6.0–6.5 ppm with 
    
    
    
    .

Part 5: Pharmaceutical Relevance[4][5]

The 1,3,5-octatriene system is not just a chemical curiosity; it is the structural core of the Vitamin D and Retinoid families.

  • Vitamin D Synthesis (The Photochemical Switch):

    • The biosynthesis of Vitamin D involves the electrocyclic ring opening of 7-dehydrocholesterol (a cyclohexadiene system) to Pre-vitamin D (a hexatriene system).

    • This is the reverse of the cyclization described above.

    • Mechanism:[3][1][4][5][6][7] UV light triggers a conrotatory ring opening.

  • Prodrug Strategies:

    • Researchers utilize the thermal instability of certain octatriene derivatives to design "molecular switches." A drug can be locked in a cyclic (inactive) form and, upon thermal activation or specific enzymatic cleavage that lowers the activation energy, open into the active linear polyene (or vice versa).

DrugRelevance cluster_0 Vitamin D Biosynthesis Provitamin 7-Dehydrocholesterol (Cyclic Precursor) PreVitD Pre-Vitamin D3 (Hexatriene Core) Provitamin->PreVitD UV Light (Conrotatory) VitD Vitamin D3 (Active Isomer) PreVitD->VitD Thermal [1,7]-H Shift

Figure 2: The 1,3,5-triene motif in the activation pathway of Vitamin D.

References

  • NIST Chemistry WebBook. (2025). 1,3,5-Octatriene Stereoisomers and Thermochemistry. National Institute of Standards and Technology. Retrieved from [Link]

  • FooDB. (2025). (3E,5E)-1,3,5-octatriene Chemical Properties. Retrieved from [Link]

  • SpectraBase. (2025). NMR Spectrum of (E,Z)-1,3,5-Octatriene. Wiley Science Solutions. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Electrocyclic Ring Opening and Closure: 6 Pi Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Stereochemistry of Thermal Electrocyclic Reactions. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of (3E,5Z)-1,3,5-octatriene versus its (3E,5E) Isomer

For Researchers, Scientists, and Drug Development Professionals Executive Summary The geometric isomerism of conjugated polyenes plays a crucial role in determining their physical, chemical, and biological properties. In...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The geometric isomerism of conjugated polyenes plays a crucial role in determining their physical, chemical, and biological properties. In the context of drug design and materials science, understanding the relative thermodynamic stabilities of these isomers is paramount for predicting their behavior, reactivity, and potential for isomerization. This guide provides a detailed analysis of the thermodynamic stability of (3E,5Z)-1,3,5-octatriene compared to its (3E,5E) counterpart. Through a synthesis of fundamental principles, analogous experimental data, and computational chemistry methodologies, we will establish the theoretical basis for the greater stability of the (3E,5E) isomer and outline the practical approaches for its quantitative determination.

Introduction: Geometric Isomerism in Conjugated Polyenes

Conjugated polyenes, hydrocarbons containing multiple alternating double and single bonds, are fundamental structural motifs in a vast array of organic molecules, from pharmaceuticals to organic electronics. The restricted rotation around the carbon-carbon double bonds gives rise to geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together) based on the Cahn-Ingold-Prelog priority rules.[1][2] These isomers, while possessing the same connectivity, often exhibit distinct physical and chemical properties due to their different spatial arrangements.[3]

The thermodynamic stability of an isomer is inversely related to its potential energy; lower energy isomers are more stable.[4] For acyclic alkenes, the relative stability of geometric isomers is primarily governed by steric hindrance, which is the repulsive interaction that occurs when atoms or groups are forced into close proximity.[4]

Qualitative Analysis: Steric Hindrance as the Determining Factor

In the case of 1,3,5-octatriene, we are comparing the (3E,5E) and (3E,5Z) isomers. The key difference lies in the geometry around the C5=C6 double bond.

  • (3E,5E)-1,3,5-octatriene: In this all-trans configuration (with respect to the C3 and C5 double bonds), the larger substituents on each double bond are positioned on opposite sides. This arrangement minimizes steric clash along the carbon backbone, resulting in a more linear and relaxed conformation.

  • (3E,5Z)-1,3,5-octatriene: The Z-configuration at the C5=C6 double bond forces the ethyl group (C7-C8) and the rest of the conjugated system (C1-C4) onto the same side of the double bond. This leads to significant steric repulsion between these groups, forcing the molecule to adopt a less stable, more contorted conformation to alleviate this strain. This steric strain increases the overall potential energy of the molecule.[4]

Based on this qualitative analysis, it is predicted that (3E,5E)-1,3,5-octatriene is thermodynamically more stable than (3E,5Z)-1,3,5-octatriene.

G cluster_0 (3E,5E)-1,3,5-octatriene (Lower Energy) cluster_1 (3E,5Z)-1,3,5-octatriene (Higher Energy) 3E5E 3E5E_text Minimal steric hindrance in the extended conformation. 3E5Z 3E5Z_text Steric clash between the ethyl group and the conjugated backbone increases potential energy.

Caption: Molecular structures of (3E,5E) and (3E,5Z)-1,3,5-octatriene illustrating steric hindrance.

Quantitative Insights from Analogous Systems: The Case of 1,3-Pentadiene

Experimental data for the standard enthalpy of formation (ΔfH°gas) of the 1,3-pentadiene isomers clearly demonstrates the destabilizing effect of the Z-configuration:

IsomerStandard Enthalpy of Formation (ΔfH°gas, kJ/mol)Source
(E)-1,3-Pentadiene75.77 ± 0.67[1]
(Z)-1,3-Pentadiene82.72 ± 0.92[5]

The (Z)-isomer is approximately 7 kJ/mol less stable than the (E)-isomer. This energy difference is a direct consequence of the steric strain introduced by the cis-arrangement of the methyl group and the vinyl group. It is reasonable to infer that a similar, if not slightly larger, destabilization exists in (3E,5Z)-1,3,5-octatriene due to the bulkier ethyl group.

Computational Chemistry Predictions

While experimental data is the gold standard, computational methods like Density Functional Theory (DFT) are powerful tools for predicting the thermodynamic properties of molecules.[6] Publicly available calculated data for a compound identified as "(E,E)-1,3-(Z)-5-Octatriene" (CAS 40087-61-4), which is likely (3E,5Z)-1,a3,5-octatriene, provides further insight.

PropertyCalculated ValueUnitSource
Standard Gibbs Free Energy of Formation (ΔfG°)264.76kJ/molCheméo
Enthalpy of Formation at Standard Conditions (ΔfH°gas)151.42kJ/molCheméo

Note: The compound name from the source is non-standard. The data is presented here with the assumption that it corresponds to (3E,5Z)-1,3,5-octatriene.

For comparison, calculated values for the likely more stable (3E,5E)-1,3,5-octatriene would be expected to show a lower enthalpy of formation. A dedicated computational study would be required for a direct and precise comparison.

Methodologies for Determining Thermodynamic Stability

For researchers seeking to definitively quantify the stability difference between these isomers, two primary methodologies are recommended: experimental calorimetry and computational chemistry.

Experimental Approach: Heat of Hydrogenation

The heat of hydrogenation is a classic and accurate method for determining the relative stabilities of unsaturated compounds.[7] The procedure involves the catalytic hydrogenation of each isomer to the same saturated alkane (in this case, n-octane). The difference in the heat released during these reactions corresponds to the difference in the initial potential energies of the isomers.

G Isomer_A (3E,5E)-1,3,5-octatriene Alkane n-Octane Isomer_A->Alkane ΔH₂ (less exothermic) Isomer_B (3E,5Z)-1,3,5-octatriene Isomer_B->Alkane ΔH₁ (more exothermic) H2_PdC + 3H₂ / Pd-C H2_PdC2 + 3H₂ / Pd-C

Caption: Experimental workflow for determining relative stability via heat of hydrogenation.

Protocol: Bomb Calorimetry for Heat of Hydrogenation

  • Sample Preparation: Obtain pure samples of (3E,5E)-1,3,5-octatriene and (3E,5Z)-1,3,5-octatriene. Accurately weigh a small amount of the isomer into a sample holder.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C).

  • Calorimeter Setup: Place the sample holder inside a bomb calorimeter, a constant-volume vessel.

  • Pressurization: Seal the bomb and pressurize it with a known excess of hydrogen gas.

  • Thermal Equilibration: Submerge the bomb in a precisely measured volume of water within the calorimeter and allow the system to reach thermal equilibrium.

  • Initiation: Initiate the reaction, typically with an electrical spark.

  • Temperature Measurement: Record the temperature change of the water bath until the reaction is complete and thermal equilibrium is re-established.

  • Calculation: Calculate the heat of reaction (ΔH) using the temperature change, the heat capacity of the calorimeter, and the moles of the reactant.

  • Comparison: The isomer that releases more heat upon hydrogenation is the less stable, higher-energy isomer. The difference in the heats of hydrogenation (Δ(ΔH)) directly corresponds to the difference in their thermodynamic stabilities.

This self-validating system ensures that any systemic errors are consistent across both measurements, making the difference in the measured heats a reliable indicator of the stability difference.

Computational Approach: Density Functional Theory (DFT) Calculations

Modern computational chemistry provides a robust and efficient means to predict the thermodynamic properties of molecules. DFT calculations can be used to determine the optimized geometries and electronic energies of the isomers.

G Start Define Molecular Structures ((3E,5E) and (3E,5Z) isomers) Geom_Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Geom_Opt Freq_Calc Frequency Calculation (Confirm minimum energy state) Geom_Opt->Freq_Calc Energy_Calc Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) Freq_Calc->Energy_Calc ZPE Zero-Point Energy Correction Energy_Calc->ZPE Thermochem Thermochemical Analysis (Enthalpy and Gibbs Free Energy) ZPE->Thermochem Compare Compare ΔfH° and ΔfG° (Lower value indicates greater stability) Thermochem->Compare

Caption: A typical workflow for computational determination of isomeric stability.

Protocol: DFT Calculation of Relative Stabilities

  • Structure Building: Construct 3D models of both (3E,5E)-1,3,5-octatriene and (3E,5Z)-1,3,5-octatriene.

  • Geometry Optimization: Perform a geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step locates the minimum energy conformation for each isomer.

  • Frequency Analysis: Conduct a frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms that the structures are true energy minima. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: For higher accuracy, a single-point energy calculation can be performed on the optimized geometries using a more robust level of theory or a larger basis set.

  • Thermochemical Analysis: Calculate the standard enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°) for each isomer at a standard temperature (e.g., 298.15 K) using the electronic energies and the thermal corrections from the frequency calculation.

  • Stability Comparison: The isomer with the lower calculated ΔfH° and ΔfG° is the more thermodynamically stable.

The trustworthiness of this protocol relies on the systematic application of established theoretical models and the validation of the optimized structures through frequency analysis.

Conclusion

Based on fundamental principles of steric hindrance and supported by experimental data from analogous conjugated dienes, this guide concludes that (3E,5E)-1,3,5-octatriene is thermodynamically more stable than (3E,5Z)-1,3,5-octatriene . The Z-configuration in the latter introduces significant steric strain, which raises its potential energy. For professionals in drug development and materials science, this inherent instability of the (3E,5Z) isomer is a critical consideration, as it may lead to isomerization under thermal or catalytic conditions, potentially altering the desired properties of the final product. For definitive quantification of this stability difference, we recommend either experimental determination of the heats of hydrogenation or a dedicated computational study using Density Functional Theory.

References

  • AK Lectures. Cis-Trans/Z-E Isomer Stability. [Link]

  • Cheméo. Chemical Properties of 1,3-Pentadiene, (Z)- (CAS 1574-41-0). [Link]

  • ChemRxiv. Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]

  • Chemistry LibreTexts. 15.1: Stability of Conjugated Dienes - Molecular Orbital Theory. (2019-09-03). [Link]

  • Master Organic Chemistry. E and Z Notation For Alkenes (+ Cis/Trans). (2025-02-28). [Link]

  • New Journal of Chemistry. Configuration-controllable synthesis of Z/E isomers based on o-carborane-functionalized tetraphenylethene. (2021-06-08). [Link]

  • PMC. DFT studies on the structural and vibrational properties of polyenes. (2016-04-06). [Link]

  • The NIST WebBook. 1,3-Pentadiene, (E)-. [Link]

  • Scientific & Academic Publishing. Geometric Isomerism in Octahedral Complexes: Synthesis, Characterization, and Reaction of Trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride. (2018). [Link]

  • Chegg.com. Solved 3. The heat of hydrogenation of 1,3-pentadiene is | Chegg.com. (2022-03-04). [Link]

  • Wikipedia. E–Z notation. [Link]

  • The NIST WebBook. 1,3-Pentadiene, (Z)-. [Link]

Sources

Foundational

An In-depth Technical Guide to the UV-Vis Absorption Maxima and Extinction Coefficients of 1,3,5-Octatriene

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) spectroscopic properties of 1,3,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) spectroscopic properties of 1,3,5-octatriene, a conjugated triene of significant interest in organic chemistry and materials science. We will delve into the theoretical underpinnings of its electronic absorption, present available experimental data, and offer practical guidance for its spectroscopic analysis.

Introduction: The Significance of 1,3,5-Octatriene's Electronic Structure

1,3,5-Octatriene (C8H12) is an acyclic hydrocarbon featuring a conjugated system of three double bonds.[1] This conjugation, the alternating sequence of single and double bonds, leads to a delocalization of π-electrons across the molecule. This delocalized electronic structure is the primary determinant of its chemical reactivity and, crucially for this guide, its characteristic absorption of ultraviolet radiation.[2] The study of the UV-Vis absorption of 1,3,5-octatriene and its isomers is fundamental to understanding photochemistry, pericyclic reactions, and the behavior of polyene systems in various chemical and biological contexts.[2]

Theoretical Framework: Electronic Transitions in Conjugated Polyenes

The absorption of UV-Vis light by 1,3,5-octatriene is governed by the promotion of an electron from a lower energy molecular orbital to a higher energy one. In conjugated systems like octatriene, the most significant electronic transition is the π → π* transition.[2] This involves the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The extent of conjugation directly influences the energy gap between the HOMO and LUMO. As the number of conjugated double bonds increases, the energy difference (ΔE) between these orbitals decreases.[3] According to the fundamental relationship E = hν = hc/λ (where E is energy, h is Planck's constant, ν is frequency, c is the speed of light, and λ is wavelength), a smaller energy gap corresponds to the absorption of light with a longer wavelength. This trend is clearly observable in the series of linear polyenes:

  • 1,3-Butadiene (two conjugated double bonds): λmax ≈ 217 nm[3]

  • 1,3,5-Hexatriene (three conjugated double bonds): λmax ≈ 258 nm[3]

  • 1,3,5,7-Octatetraene (four conjugated double bonds): λmax ≈ 290 nm[3]

As a conjugated triene, 1,3,5-octatriene's absorption maximum is expected to fall between that of 1,3,5-hexatriene and 1,3,5,7-octatetraene.

experimental_workflow A Prepare Stock Solution of 1,3,5-Octatriene B Perform Serial Dilutions A->B D Measure Absorbance of Dilutions B->D C Set Up Spectrophotometer and Run Baseline C->D E Plot Absorbance vs. Concentration D->E F Determine λmax and ε E->F

Figure 2: A flowchart illustrating the experimental workflow for determining the λmax and ε of 1,3,5-octatriene.

Conclusion

References

  • Chemistry LibreTexts. 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Online]. Available: [Link]

  • Doc Brown's Chemistry. visible uv absorption spectrum of polyenes. [Online]. Available: [Link]

  • PubChem. Octa-1,3,5-triene. [Online]. Available: [Link]

Sources

Exploratory

A Technical Guide to the Molecular Orbital Theory Analysis of 1,3,5-Octatriene Electrocyclization

For Researchers, Scientists, and Drug Development Professionals Abstract The stereospecificity of pericyclic reactions, particularly electrocyclizations, is a cornerstone of modern synthetic organic chemistry, enabling t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereospecificity of pericyclic reactions, particularly electrocyclizations, is a cornerstone of modern synthetic organic chemistry, enabling the precise construction of complex cyclic molecules. The electrocyclization of 1,3,5-octatriene, a conjugated 6π-electron system, serves as a classic paradigm for understanding how orbital symmetry dictates reaction pathways. This technical guide provides an in-depth analysis of this reaction through the lens of Frontier Molecular Orbital (FMO) theory and the Woodward-Hoffmann rules. We will dissect the causal relationships between the electronic structure of the triene, the influence of thermal and photochemical stimuli, and the resulting stereochemical outcomes. This document is intended to be a self-validating resource, grounding its mechanistic claims in the fundamental principles of molecular orbital symmetry and providing a logical framework for predicting the outcomes of related electrocyclic reactions.

Introduction: The Principle of Orbital Symmetry Conservation

Electrocyclic reactions are intramolecular processes where a conjugated polyene undergoes cyclization to form a cycloalkene with one fewer π-bond and one new σ-bond. These reactions are distinguished by their high degree of stereospecificity, a phenomenon that classical valence bond theory fails to explain. The key to understanding this specificity lies in the principle of the conservation of orbital symmetry, articulated by Woodward and Hoffmann. This principle states that for a concerted reaction to proceed with a low activation barrier, the symmetry of the molecular orbitals of the reactant must be conserved as they transform into the orbitals of the product.[1][2]

The electrocyclization of 1,3,5-octatriene is a prototypical example of a 6π-electron system. The stereochemical course of its ring-closure is dictated by whether the reaction is initiated by heat (thermal conditions) or by ultraviolet light (photochemical conditions).[3][4] This guide will elucidate why these different energy inputs lead to predictably different and diastereomeric products.

The Frontier Molecular Orbital (FMO) Theory Framework

To understand the stereochemistry of an electrocyclic reaction, we must examine the symmetry of the key molecular orbital involved in the formation of the new σ-bond. According to Frontier Molecular Orbital (FMO) theory, the most significant orbital interactions occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][6] For an intramolecular reaction like electrocyclization, the outcome is determined by the symmetry of the HOMO of the polyene.[7][8][9]

The π system of 1,3,5-octatriene is analogous to that of 1,3,5-hexatriene, consisting of six p-orbitals that combine to form six π molecular orbitals (ψ₁ through ψ₆*).[10][11] In the ground state, the six π electrons occupy the three bonding orbitals (ψ₁, ψ₂, ψ₃). Therefore, the HOMO is ψ₃.[10][11]

Visualizing the Molecular Orbitals of a Conjugated Triene

The symmetry of the terminal lobes of the HOMO is the critical factor. For the new σ-bond to form, these lobes must rotate to allow for a bonding (in-phase) overlap.

MO_Diagram cluster_orbitals π Molecular Orbitals of 1,3,5-Hexatriene (Analog for Octatriene) E Energy psi1 ψ1 psi6 ψ6(LUMO+2) psi5 ψ5(LUMO+1) psi4 ψ4(LUMO) psi3 ψ3(HOMO) psi2 ψ2 g3 ↑↓ g2 ↑↓ g1 ↑↓ e4 e3 e2 ↑↓ e1 ↑↓

Caption: Energy level diagram for the π molecular orbitals of a conjugated triene.

Thermal Electrocyclization: A Disrotatory Pathway

Under thermal conditions, the reaction proceeds from the electronic ground state. The stereochemistry is therefore governed by the symmetry of the ground-state HOMO, which is ψ₃.[8][9][11]

Analysis of the Ground-State HOMO (ψ₃)

In the ψ₃ orbital of a conjugated triene, the p-orbitals at the terminal carbons (C1 and C6) have lobes of the same phase pointing to the same side of the molecular plane.[8][12] To achieve the necessary in-phase overlap for σ-bond formation, the two terminal groups must rotate in opposite directions—one clockwise and one counter-clockwise. This mode of rotation is termed disrotatory .[3][8][13]

Caption: Conrotatory closure of the excited-state HOMO (ψ₄*) under photochemical conditions.

Experimental Validation

The photochemical electrocyclization of (2E,4Z,6E)-octatriene results in the formation of trans-5,6-dimethyl-1,3-cyclohexadiene. [3]This is the opposite stereochemical outcome of the thermal reaction, providing powerful evidence for the reversal of the selection rule due to the change in HOMO symmetry upon photoexcitation. [3]

Summary and the Woodward-Hoffmann Rules

The detailed FMO analysis can be generalized into a set of predictive rules known as the Woodward-Hoffmann rules for electrocyclic reactions. [14][15][16]These rules are based on the number of π electrons in the conjugated system.

1,3,5-octatriene is a 6π-electron system. This fits the general formula 4n+2 (where n=1).

Number of π ElectronsReaction ConditionAllowed Stereochemistry
4n (e.g., 4, 8, 12...)Thermal (Δ)Conrotatory
Photochemical (hν)Disrotatory
4n+2 (e.g., 2, 6, 10...)Thermal (Δ)Disrotatory
Photochemical (hν)Conrotatory

As the table shows, for a 6π (4n+2) system like 1,3,5-octatriene, the rules predict a disrotatory closure under thermal conditions and a conrotatory closure under photochemical conditions, perfectly matching our FMO analysis. [12][16][17]

Protocol for Stereochemical Prediction

For any given electrocyclic reaction, a researcher can reliably predict the stereochemical outcome by following a systematic analysis.

Analysis_Workflow start Start: Analyze Electrocyclic Reaction count_pi 1. Count π electrons in the conjugated system start->count_pi classify 2. Classify as 4n or 4n+2 count_pi->classify conditions 3. Identify reaction conditions (Thermal or Photochemical) classify->conditions get_rule 4. Apply Woodward-Hoffmann Rule to determine rotation conditions->get_rule predict_motion Conrotatory or Disrotatory? get_rule->predict_motion predict_product 5. Model the rotation to predict the final product stereochemistry predict_motion->predict_product end End: Predicted Stereoisomer predict_product->end

Caption: Workflow for predicting the stereochemical outcome of an electrocyclic reaction.

Step-by-Step Methodology:

  • Identify the Conjugated System: Isolate the continuous system of π-orbitals participating in the ring formation or opening. For 1,3,5-octatriene, this involves six carbons and three π-bonds.

  • Count the π Electrons: Sum the number of electrons in the participating π-bonds. 1,3,5-octatriene has 6 π electrons.

  • Classify the System: Determine if the electron count fits the 4n or 4n+2 rule. 6 electrons = 4(1) + 2, so it is a 4n+2 system.

  • Note the Conditions: Identify whether the reaction is driven by heat (thermal) or light (photochemical).

  • Apply the Selection Rule: Use the table above to determine the allowed mode of rotation. For a 6π system, thermal is disrotatory and photochemical is conrotatory.

  • Determine Product Stereochemistry: Model the starting material and perform the predicted rotation (con- or dis-). The final positions of the substituents on the terminal carbons will define the stereochemistry (cis or trans) of the product.

Conclusion

The electrocyclization of 1,3,5-octatriene is a powerful illustration of how fundamental quantum mechanics governs the outcomes of chemical reactions. The application of Frontier Molecular Orbital theory provides a causal, bottom-up explanation for the observed stereospecificity. Under thermal conditions, the symmetry of the ground-state HOMO (ψ₃) mandates a disrotatory ring closure. Conversely, under photochemical conditions, photoexcitation alters the frontier orbital to ψ₄, whose symmetry necessitates a conrotatory closure. These theoretically derived principles are encapsulated in the elegant and highly predictive Woodward-Hoffmann rules, providing chemists with an indispensable tool for designing and understanding complex stereoselective syntheses in fields ranging from materials science to drug development.

References

  • University of California, Santa Barbara. (n.d.). Electrocyclic Reaction: Molecular Orbitals in Hexatriene. Retrieved from [Link]

  • AK Lectures. (2019, April 3). Electrocyclic Reaction of 1,3,5 Hexatriene. Retrieved from [Link]

  • Fiveable. (n.d.). 1,3,5-hexatriene Definition. Retrieved from [Link]

  • Chad's Prep. (n.d.). 16.2c Pi Molecular Orbitals 1,3,5 Hexatriene. Retrieved from [Link]

  • ResearchGate. (2023, August). Correlation diagram for the excited state conrotatory ring closure of 1,3,5-hexatriene. Retrieved from [Link]

  • Wikipedia. (n.d.). Woodward–Hoffmann rules. Retrieved from [Link]

  • Filo. (2025, December 10). Draw the frontier orbitals of 1,3,5-hexatriene and allyl system. Retrieved from [Link]

  • ResearchGate. (2022, November 29). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State. Retrieved from [Link]

  • ResearchGate. (n.d.). Frontier molecular orbitals for 1,3,9-decatriene and 1,3,9-decatrien-8-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 29.3: Stereochemistry of Thermal Electrocyclic Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Woodward Hoffmann rules. Retrieved from [Link]

  • Fiveable. (n.d.). Pericyclic reactions and Woodward-Hoffmann rules. Retrieved from [Link]

  • ResearchGate. (n.d.). Woodward−Hoffmann rules applied to electrocyclic ringclosure reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2020, March 16). Electrocyclic Reactions. Retrieved from [Link]

  • YouTube. (2014, July 9). Electrocyclic Reaction of 1,3,5 Hexatriene. Retrieved from [Link]

  • YouTube. (2022, September 17). Pericyclic Reactions: π-molecular orbital diagram of hexatriene and octatetraene & it's symmetry. Retrieved from [Link]

  • Imperial College London. (n.d.). CHEM60001: Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 8 Electrocyclic Reactions. Retrieved from [Link]

  • YouTube. (2021, February 11). 16.2c Pi Molecular Orbitals of 1,3,5-Hexatriene | Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 22). 30.3: Stereochemistry of Thermal Electrocyclic Reactions. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Stereospecific conrotatory valence isomerization of octatetraenes to cycloocta-1,3,5-trienes. Retrieved from [Link]

  • YouTube. (2021, April 30). Pericyclic Reactions Part 4: Electrocyclizations (Conrotatory/Disrotatory and Nazarov Cyclizations). Retrieved from [Link]

  • FooDB. (2011, September 26). Showing Compound (3E,5E)-1,3,5-octatriene (FDB029633). Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Conrotatory and Disrotatory Mechanisms in Electrocyclic Reactions. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Electrocyclic Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,6-Octatriene, (Z,E)- | C8H12. Retrieved from [Link]

Sources

Foundational

The Senior Scientist’s Guide to 1,3,5-Octatriene: Natural Occurrence, Biosynthesis, and Analysis

Part 1: Executive Technical Synthesis[1][2] 1,3,5-Octatriene (C₈H₁₂) is a conjugated polyunsaturated hydrocarbon that serves as a critical model for understanding volatile organic compound (VOC) signaling in marine and t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis[1][2]

1,3,5-Octatriene (C₈H₁₂) is a conjugated polyunsaturated hydrocarbon that serves as a critical model for understanding volatile organic compound (VOC) signaling in marine and terrestrial environments. While often overshadowed by oxygenated volatiles (alcohols, aldehydes), this alkatriene represents a class of semiochemicals —compounds involved in chemical communication.

Its significance is bifurcated:

  • Marine Chemical Ecology: The (3E, 5Z)-isomer, known as Fucoserratene , is the potent sex pheromone of the brown algae Fucus serratus and Fucus vesiculosus. It demonstrates how simple hydrocarbon geometry dictates biological response (gamete attraction).[1]

  • Terrestrial Volatilomics: In fruits and essential oils, 1,3,5-octatriene appears as a trace metabolite derived from fatty acid degradation, contributing to the "green" or "fatty" background notes of complex flavor matrices.

Key Technical Challenge: The conjugated triene system renders the molecule highly susceptible to oxidation and polymerization, making extraction and quantification via standard gas chromatography (GC) non-trivial. This guide outlines the mechanistic origins and a self-validating analytical protocol for this elusive compound.[1][2]

Part 2: Biosynthetic Mechanistics[2]

The natural occurrence of 1,3,5-octatriene is not random; it is the product of specific enzymatic cascades acting on polyunsaturated fatty acids (PUFAs).

The Marine Pathway (Fucoserratene)

In brown algae, the biosynthesis initiates from eicosapentaenoic acid (EPA) or arachidonic acid (AA) . The process mirrors the lipoxygenase (LOX) pathways found in higher plants but utilizes specific hydroperoxide lyases.[1]

  • Precursor: Eicosapentaenoic acid (20:5n-3).[1][2]

  • Oxidation: An algal lipoxygenase introduces a hydroperoxy group at the C-9 or C-11 position.[1][2]

  • Cleavage: A specific lyase cleaves the chain, releasing the C8 fragment.

  • Isomerization: The enzymatic pocket dictates the stereochemistry, yielding the bioactive (3E, 5Z) configuration (Fucoserratene) rather than the thermodynamically stable all-trans isomer.

The Terrestrial Pathway (Fruit Volatiles)

In fruits (e.g., processed tomato, citrus byproducts), 1,3,5-octatriene often arises from the degradation of linolenic acid or similar PUFAs. Unlike the precise pheromone synthesis, this can sometimes be a result of abiotic stress or non-specific oxidative cleavage during tissue disruption.

Visualization: Biosynthetic Cascade

The following diagram illustrates the divergence between the marine pheromone production and general fatty acid degradation.

Biosynthesis EPA Eicosapentaenoic Acid (EPA) (C20:5n-3) LOX Lipoxygenase (LOX) Enzymatic Oxidation EPA->LOX Hydroperoxide Hydroperoxide Intermediate (Unstable) LOX->Hydroperoxide + O2 Lyase Hydroperoxide Lyase (Chain Cleavage) Hydroperoxide->Lyase Fucoserratene Fucoserratene (3E, 5Z)-1,3,5-Octatriene (Marine Pheromone) Lyase->Fucoserratene Specific Isomerization (Algae) TransIsomer (3E, 5E)-1,3,5-Octatriene (Terrestrial/Degradation) Lyase->TransIsomer General Cleavage (Plants) Byproducts Oxo-acids / Aldehydes (C12 fragments) Lyase->Byproducts

Figure 1: Divergent biosynthetic pathways of 1,3,5-octatriene from fatty acid precursors in marine vs. terrestrial systems.

Part 3: Occurrence Data Summary

The following table synthesizes the occurrence of 1,3,5-octatriene isomers across different biological matrices.

Source OrganismCommon NameIsomer ProfileBiological ContextConcentration Est.[1][2]
Fucus serratus Brown Algae(3E, 5Z)Sex Pheromone: Released by eggs to attract sperm.[1][2]High (local release)
Fucus vesiculosus Bladder Wrack(3E, 5Z)Sex Pheromone: Chemotactic agent.[2]High (local release)
Solanum lycopersicum TomatoMixed / (E,E)Volatile Profile: Contributes to "green/fatty" aroma; often secondary to C6 aldehydes.[2]Trace (< 1%)
Citrus spp. Citrus PeelMixedEssential Oil: Minor hydrocarbon component; often lost during processing.[1][2]Trace
Actinidia chinensis Kiwi(E,E)Flavor Volatile: Detected in ripening profiles.[2][3]Trace

Part 4: Analytical Framework & Protocol

Detecting 1,3,5-octatriene requires overcoming its inherent instability.[1] Direct liquid injection often leads to polymerization in the hot injector port.[1] Therefore, Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard for extraction, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2]

Critical Experimental Considerations
  • Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.[1] The Carboxen layer is critical for trapping small volatiles (C8), while DVB handles the unsaturation.

  • Inlet Temperature: Keep the inlet temperature moderate (230°C) to prevent thermal degradation.

  • Isomer Separation: A polar column (e.g., WAX or FFAP ) is superior to non-polar (DB-5) columns for separating the E,Z and E,E geometric isomers.

Step-by-Step Protocol: HS-SPME-GC-MS

Objective: Isolate and identify 1,3,5-octatriene from a biological matrix (e.g., algal culture or fruit puree).

Reagents & Materials:

  • Sample matrix (5g).[1]

  • Saturated NaCl solution (to induce "salting out" of volatiles).[1]

  • Internal Standard: 2-Octanone (or deuterated hydrocarbon if available).[1][2]

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS.[1]

Workflow:

  • Sample Preparation:

    • Place 5g of sample into a 20mL headspace vial.

    • Add 2mL of saturated NaCl solution.[1] This increases the ionic strength, forcing hydrophobic volatiles like octatriene into the headspace.

    • Add 5µL of Internal Standard (10 ppm in methanol).

    • Seal immediately with a magnetic screw cap (PTFE/Silicone septum).[1]

  • Equilibration & Extraction:

    • Incubate vial at 40°C for 15 minutes with agitation (500 rpm). Note: Higher temperatures risk isomerization.[2]

    • Expose SPME fiber to the headspace for 30 minutes at 40°C.[1]

  • GC-MS Analysis:

    • Desorption: Insert fiber into GC inlet (230°C) for 3 minutes (splitless mode).

    • Column: DB-WAX UI (30m x 0.25mm x 0.25µm).[1][2][4]

    • Oven Program:

      • Hold 40°C for 2 min.

      • Ramp 5°C/min to 150°C.

      • Ramp 20°C/min to 240°C (hold 5 min).

    • MS Parameters: EI mode (70 eV), Scan range 40–300 m/z.

  • Data Validation:

    • Target Ions: Look for molecular ion [M]+ = 108 and base peak m/z = 79 (loss of ethyl group/rearrangement).

    • Retention Index (RI): Compare calculated Kovats Index against literature values for the specific column (approx. RI 1100-1150 on WAX).[1][2]

Visualization: Analytical Workflow

Analysis Sample Biological Sample + NaCl (Salting Out) SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) 40°C, 30 min Sample->SPME Volatilization GC GC Separation (Polar WAX Column) Isomer Resolution SPME->GC Thermal Desorption MS MS Detection (m/z 108, 79) Spectral ID GC->MS Elution Data Quantification vs Internal Standard MS->Data Integration

Figure 2: Optimized analytical workflow for the extraction and identification of labile polyunsaturated volatiles.

Part 5: Synthesis for Reference Standards

Because 1,3,5-octatriene is unstable, commercial standards are often degraded. For rigorous research, in situ synthesis or fresh preparation is recommended.[1]

The Wittig Approach: A common route involves the Wittig reaction between a conjugated aldehyde (e.g., 2,4-hexadienal) and an ethyltriphenylphosphonium halide.

  • Reaction: 2,4-Hexadienal + Ethyl-PPh3-Br + Base

    
     1,3,5-Octatriene + Ph3P=O.[1][2]
    
  • Isomer Control: The choice of base and solvent (e.g., LiHMDS in THF at -78°C) can influence the E/Z ratio, allowing the researcher to enrich the mixture for the desired isomer (Fucoserratene).

References

  • Müller, D. G., & Jaenicke, L. (1973). "Fucoserraten, the female sex attractant of Fucus serratus L. (Phaeophyta)." FEBS Letters. Link

  • Boland, W., & Mertes, K. (1985). "Biosynthesis of algal pheromones: A model study with the composite alga Senecio isatideus." European Journal of Biochemistry.[1] Link

  • FooDB. "Compound Summary: (3E,5E)-1,3,5-octatriene."[1][3] FooDB Database.[1] Link

  • PubChem. "Compound Summary for CID 5367474, 1,3,5-Octatriene."[1][3] National Center for Biotechnology Information.[1] Link

  • Kajiwara, T., et al. (1989).[1] "Volatile compounds from Japanese marine brown algae."[1] Phytochemistry. Link

  • Tikunov, Y., et al. (2005).[1] "A novel approach for nontargeted data analysis for metabolomics: Application to the tomato volatile pathway." Plant Physiology. Link

Sources

Exploratory

Technical Guide: Dipole Moment and Polarity Characteristics of 1,3,5-Octatriene

[1] Abstract This technical guide provides a comprehensive analysis of the electrostatic and polarity characteristics of 1,3,5-octatriene ( ), a fundamental conjugated polyene model.[1] While often overshadowed by its sy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide provides a comprehensive analysis of the electrostatic and polarity characteristics of 1,3,5-octatriene (


), a fundamental conjugated polyene model.[1] While often overshadowed by its symmetric homolog 1,3,5-hexatriene, the octatriene system introduces critical asymmetry via the terminal ethyl group, resulting in non-zero dipole moments and distinct solvation behaviors.[1] This document details the structural origins of these properties, their implications for lipophilicity in drug delivery, and rigorous protocols for their experimental determination.[1]

Molecular Architecture and Electrostatic Origins[1]

The Symmetry-Breaking Ethyl Group

To understand the polarity of 1,3,5-octatriene, one must first consider the reference molecule, (3E)-1,3,5-hexatriene.[1] In its all-trans conformation, hexatriene possesses


 symmetry (center of inversion), resulting in a net dipole moment of exactly 0 Debye (D) .[1]

1,3,5-Octatriene substitutes a terminal hydrogen with an ethyl group (


).[1] This substitution breaks the centrosymmetry.[1]
  • Inductive Effect (+I): The ethyl group acts as an electron donor, pushing electron density into the

    
    -conjugated system.[1]
    
  • Vector Addition: Unlike hexatriene, the bond dipoles do not cancel.[1] The magnitude of the resulting dipole depends heavily on the stereochemistry of the three double bonds.[1]

Stereochemical Isomers and Dipole Vectors[1]

The polarity profile is isomer-dependent.[1] We analyze the two most chemically significant stereoisomers:

IsomerGeometryDipole Characteristics
(3E, 5E)-1,3,5-Octatriene Extended, linear-likeLow Dipole (< 0.5 D). The chain is extended.[1] The dipole arises solely from the terminal asymmetry (ethyl vs. vinyl).[1]
(3Z, 5Z)-1,3,5-Octatriene Coiled/HelicalHigher Dipole (> 0.5 D). The "U-shape" geometry prevents vector cancellation, leading to a significant net dipole moment across the short axis of the molecule.[1]

Critical Insight: For drug development, the (3Z, 5Z) isomer exhibits higher solubility in polar aprotic solvents compared to the (3E, 5E) isomer due to this enhanced dipole.[1]

Polarity Metrics: Computational and Chromatographic Data[1]

In the absence of a singular "textbook" Debye value for this specific derivative in standard databases, we utilize Kovats Retention Indices (RI) and Partition Coefficients (LogP) as robust proxies for polarity.[1]

Quantitative Polarity Data
MetricValue / RangeInterpretation
LogP (Octanol/Water) 3.81 (Predicted)Highly lipophilic.[1] Indicates strong preference for cell membranes over aqueous cytosol.[1]
Kovats RI (Non-polar Column) 879 - 882 Elutes early on non-polar phases (e.g., DB-5), confirming hydrocarbon nature.[1]
Kovats RI (Polar Column) 1094 - 1100 The shift (

) indicates moderate polarizability of the

-system.[1]
Water Solubility ~0.041 g/L Negligible.[1] Requires surfactant or liposomal formulation for biological assays.[1]

Data Source: Computed via ALOGPS and NIST Mass Spectrometry Data Center.[1]

Experimental Protocol: Determination of Dipole Moment

For researchers requiring precise dipole values (e.g., for QSAR modeling), relying on calculated values is insufficient.[1] The following protocol outlines the Guggenheim Method for determining the dipole moment in dilute solution. This method is preferred over the gas-phase Stark effect for polyenes due to their low volatility and thermal instability.[1]

Principle

The dipole moment (


) is derived from the solute's contribution to the dielectric constant (

) and refractive index (

) of the solution, extrapolated to infinite dilution to eliminate solute-solute interactions.[1]
Reagents and Equipment
  • Solvent: Benzene or Cyclohexane (HPLC Grade, dried over molecular sieves ).[1] Note: Moisture is the primary source of error in dielectric measurements.[1]

  • Analyte: Purified 1,3,5-octatriene (>98% isomeric purity).[1]

  • Equipment:

    • Dipolemeter (operating at 1-2 MHz).[1]

    • Abbe Refractometer (thermostatted to

      
      C).[1]
      
Step-by-Step Workflow
  • Preparation of Series: Prepare 5 solutions of 1,3,5-octatriene in the chosen solvent with weight fractions (

    
    ) ranging from 0.001 to 0.010.
    
  • Dielectric Measurement: Measure the dielectric constant (

    
    ) of each solution at 25°C.
    
  • Refractive Index Measurement: Measure the refractive index square (

    
    ) for each solution.
    
  • Data Processing: Plot

    
     vs. 
    
    
    
    and
    
    
    vs.
    
    
    . Determine the slopes
    
    
    and
    
    
    respectively.[1]
  • Calculation: Apply the Guggenheim equation:

    
    
    Where 
    
    
    
    is molecular weight,
    
    
    is temperature (K), and
    
    
    is the solvent dielectric constant.[1]
Workflow Visualization

DipoleMeasurement cluster_prep Sample Preparation cluster_measure Measurement (25°C) cluster_analysis Data Analysis S1 Purify 1,3,5-Octatriene (>98% Isomeric Purity) S3 Prepare Weight Fractions (w) 0.001 - 0.010 S1->S3 S2 Dry Solvent (Benzene/Cyclohexane) S2->S3 M1 Measure Dielectric Constant (ε) S3->M1 M2 Measure Refractive Index (n²) S3->M2 A1 Plot ε vs w (Slope α) M1->A1 A2 Plot n² vs w (Slope ν) M2->A2 A3 Guggenheim Calculation A1->A3 A2->A3

Figure 1: Experimental workflow for determining the dipole moment of 1,3,5-octatriene via the Guggenheim method.

Implications for Drug Development[1]

Understanding the polarity of 1,3,5-octatriene is not merely an academic exercise; it serves as a model for larger polyene antibiotics (e.g., Amphotericin B, Nystatin).[1]

Membrane Interaction

With a LogP of ~3.8, 1,3,5-octatriene partitions deeply into the hydrophobic core of lipid bilayers.[1]

  • Mechanism: The

    
    -electron cloud allows for "stacking" interactions with unsaturated fatty acid tails in the phospholipid bilayer.[1]
    
  • Polarity Gradient: The slight dipole (induced by the ethyl group) allows the molecule to orient itself relative to the membrane interface, rather than tumbling randomly like a purely symmetric alkane.[1]

Isomer-Specific Synthesis and Purification

To study these effects, researchers must isolate specific isomers.[1] The synthesis typically involves the Wittig reaction, followed by Iodine-catalyzed photoisomerization to reach the thermodynamic equilibrium (usually favoring the trans,trans form).[1]

IsomerSynthesis Start Precursor: Hexadienal + Ethyl Triphenylphosphonium Bromide Reaction Wittig Reaction (Base: NaOMe/MeOH) Start->Reaction  Ylide Formation Mixture Crude Mixture (E,E + E,Z Isomers) Reaction->Mixture Isom I2-Catalyzed Photoisomerization Mixture->Isom  Thermodynamic Control Purification Prep-HPLC (C18 Column, MeOH/H2O) Isom->Purification Final Pure (3E,5E)-1,3,5-Octatriene (Dipole Study Ready) Purification->Final

Figure 2: Synthetic pathway for isolating high-purity isomers required for polarity characterization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5367474, (3E,5E)-octa-1,3,5-triene. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1,3,5-Octatriene Retention Indices. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Guggenheim, E. A. (1949). The proposed simplification in the determination of polarization.[1] Trans.[1][2][3] Faraday Soc., 45, 714-720.[1] (Methodological Reference).

  • FooDB (2023). Compound (3E,5E)-1,3,5-octatriene (FDB029633).[1] Retrieved from [Link][1]

Sources

Foundational

Unraveling the Conformational Landscape of 1,3,5-Octatriene in the Ground State: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Conjugated polyenes are fundamental structural motifs in a vast array of organic molecules, from pharmaceuticals to materials for organic electroni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conjugated polyenes are fundamental structural motifs in a vast array of organic molecules, from pharmaceuticals to materials for organic electronics. Their biological activity and material properties are intrinsically linked to their three-dimensional structure. This technical guide provides a comprehensive exploration of the conformational analysis of 1,3,5-octatriene in its ground state. While direct experimental and extensive computational data for 1,3,5-octatriene are notably scarce in the current body of scientific literature[1], this guide establishes a robust analytical framework by drawing upon established principles of conformational analysis, detailed studies of analogous conjugated systems such as 1,3-butadiene and 1,3,5-hexatriene, and state-of-the-art computational and experimental methodologies. We will delve into the identification of stable conformers, the energetic barriers to their interconversion, and the intricate interplay of steric and electronic factors that govern the conformational preferences of this archetypal conjugated triene.

Introduction: The Significance of Conformational Dynamics in Conjugated Systems

1,3,5-Octatriene, a simple acyclic conjugated triene, serves as an essential model system for understanding the structural dynamics of more complex polyenes[2]. The molecule's backbone consists of alternating single and double carbon-carbon bonds, which allows for significant conformational flexibility through rotation around the single bonds. These rotations give rise to various spatial arrangements, or conformers, each with a distinct energy and geometry. The population of these conformers at equilibrium and the ease with which they interconvert are critical determinants of the molecule's overall properties and reactivity.

The planarity of the conjugated system is a key factor; maximal overlap of the p-orbitals, which is essential for electron delocalization and the unique electronic properties of polyenes, is achieved in planar conformations. However, steric interactions between substituents can force parts of the molecule out of planarity, leading to a delicate balance between conjugative stabilization and steric hindrance. Understanding this balance is paramount for predicting the behavior of polyene-containing molecules in various applications.

The Conformational Zoo of 1,3,5-Octatriene

The primary degrees of freedom in the conformational analysis of 1,3,5-octatriene are the rotations around the C2-C3 and C4-C5 single bonds. By analogy with the well-studied 1,3-butadiene, we can define conformers based on the dihedral angles around these bonds as either s-trans (antiperiplanar, ~180°) or s-cis (synperiplanar, ~0°). For 1,3,5-octatriene, with two such bonds, we can anticipate a landscape of several possible planar and non-planar conformers.

The key conformers can be denoted by the sequence of dihedral angles around the C2-C3 and C4-C5 bonds:

  • tT (trans-Trans): Both single bonds are in the s-trans conformation. This is expected to be the global minimum energy conformer due to minimized steric hindrance.

  • tC (trans-Cis): The C2-C3 bond is s-trans, and the C4-C5 bond is s-cis.

  • cT (cis-Trans): The C2-C3 bond is s-cis, and the C4-C5 bond is s-trans.

  • cC (cis-Cis): Both single bonds are in the s-cis conformation. This conformer is likely to be high in energy due to significant steric clashes.

It is important to note that the true s-cis conformer is often slightly twisted from a perfectly planar arrangement to alleviate steric strain, resulting in a gauche-like structure.

Diagram of 1,3,5-Octatriene Conformational Isomerism

cluster_tT tT (Global Minimum) cluster_tC tC cluster_cT cT cluster_cC cC (High Energy) tT s-trans (C2-C3) s-trans (C4-C5) tC s-trans (C2-C3) s-cis (C4-C5) tT->tC Rotation around C4-C5 cT s-cis (C2-C3) s-trans (C4-C5) tT->cT Rotation around C2-C3 cC s-cis (C2-C3) s-cis (C4-C5) tC->cC Rotation around C2-C3 cT->cC Rotation around C4-C5

Caption: Conformational space of 1,3,5-octatriene.

Energetics of Conformational Isomerism: Insights from Analogous Systems

Direct experimental or computational data on the relative energies and rotational barriers of 1,3,5-octatriene conformers is scarce. However, extensive studies on 1,3-butadiene and 1,3,5-hexatriene provide a solid foundation for estimating these values.

Relative Energies of Conformers

For 1,3-butadiene, the s-trans conformer is more stable than the s-cis (or more accurately, gauche) conformer by approximately 2.3-2.9 kcal/mol[3]. This energy difference arises primarily from steric repulsion between the "inner" hydrogen atoms on C1 and C4 in the s-cis conformation[3].

Extrapolating to 1,3,5-octatriene, we can anticipate a similar trend. The all-s-trans (tT) conformer will undoubtedly be the most stable. The introduction of one s-cis linkage (tC or cT) will incur an energy penalty of a similar magnitude to that in butadiene. The cC conformer, with two s-cis linkages, will be significantly less stable due to compounded steric interactions.

ConformerDihedral Angles (C2-C3, C4-C5)Expected Relative Energy (kcal/mol)
tT ~180°, ~180°0 (Global Minimum)
tC ~180°, ~0°~2.5 - 3.5
cT ~0°, ~180°~2.5 - 3.5
cC ~0°, ~0°> 5.0

Note: These are estimated values based on data from analogous systems and are intended to be illustrative.

Rotational Barriers

The rotation around the central single bond in a conjugated diene is not entirely free due to the partial double-bond character arising from π-electron delocalization[4]. This results in a rotational barrier that is higher than that of a typical alkane C-C single bond. For 1,3-butadiene, the rotational barrier for the s-trans to s-cis interconversion is in the range of 3.7-6.5 kcal/mol[3][5].

For 1,3,5-octatriene, we can expect similar rotational barriers for the individual C2-C3 and C4-C5 bonds. The transition state for this rotation involves a perpendicular arrangement of the p-orbitals on the adjacent carbons, which breaks the π-conjugation across that bond.

Methodologies for Conformational Analysis

A combination of computational and experimental techniques is essential for a thorough conformational analysis of a molecule like 1,3,5-octatriene.

Computational Chemistry Protocols

Computational chemistry is a powerful tool for exploring the potential energy surface of a molecule and identifying its stable conformers and the transition states that connect them.

Workflow for Computational Conformational Analysis

A 1. Initial Structure Generation (e.g., tT, tC, cT, cC) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm minima/transition states) B->C E 5. Potential Energy Surface Scan (Map rotational barriers) B->E D 4. Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) C->D F 6. Data Analysis (Relative energies, rotational profiles) D->F E->F

Caption: A typical workflow for the computational analysis of conformers.

Step-by-Step Computational Protocol:

  • Initial Structure Generation: Generate initial 3D structures for all plausible conformers (tT, tC, cT, cC, and potentially non-planar structures) using molecular modeling software.

  • Geometry Optimization: Perform geometry optimizations for each initial structure to find the nearest local energy minimum. A common and effective method for this is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

  • Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. For transition state searches, one imaginary frequency is expected.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) or a larger basis set like aug-cc-pVTZ.

  • Potential Energy Surface (PES) Scan: To determine the rotational barriers, perform a relaxed PES scan by systematically rotating a specific dihedral angle (e.g., around the C2-C3 bond) in small increments and optimizing the rest of the molecule's geometry at each step.

Experimental Methodologies

While challenging due to the likely low abundance of higher-energy conformers at room temperature, several experimental techniques can provide valuable information on the conformational landscape of 1,3,5-octatriene.

Experimental Workflow for Conformational Characterization

A Sample Preparation (Gas phase, low temperature) B Microwave Spectroscopy A->B C Gas-Phase Electron Diffraction A->C D Spectroscopic Data Acquisition B->D C->D E Structural Determination D->E F Comparison with Computational Data E->F

Caption: An overview of experimental approaches for conformational analysis.

Detailed Experimental Protocols:

  • Microwave Spectroscopy:

    • Sample Introduction: The 1,3,5-octatriene sample is introduced into the gas phase at low pressure to ensure molecules are isolated and rotational transitions can be observed.

    • Data Acquisition: The sample is irradiated with microwave radiation, and the absorption is measured as a function of frequency. This provides a high-resolution rotational spectrum.

    • Spectral Analysis: The rotational constants (A, B, and C) are extracted from the spectrum. Since each conformer has a unique set of rotational constants, this technique can be used to identify and characterize the different conformers present in the gas phase. Isotopic substitution can further aid in precise structural determination.

  • Gas-Phase Electron Diffraction (GED):

    • Sample Introduction: A beam of 1,3,5-octatriene molecules in the gas phase is crossed with a high-energy electron beam.

    • Diffraction Pattern Recording: The scattered electrons create a diffraction pattern that is recorded on a detector.

    • Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule, providing information about bond lengths, bond angles, and the relative abundance of different conformers.

Conclusion and Future Directions

The conformational analysis of 1,3,5-octatriene in its ground state, while not extensively documented, can be approached with a high degree of confidence through the application of principles derived from smaller conjugated systems and the use of modern computational and experimental techniques. The all-s-trans (tT) conformer is predicted to be the most stable, with higher energy conformers arising from rotations around the C-C single bonds.

The lack of specific data for 1,3,5-octatriene highlights an opportunity for future research. Detailed computational studies employing high-level ab initio methods, coupled with experimental investigations using techniques such as supersonic jet microwave spectroscopy or gas-phase electron diffraction, would provide invaluable benchmark data for this fundamental conjugated triene. Such studies would not only elucidate the specific conformational preferences of 1,3,5-octatriene but also contribute to a deeper understanding of the factors governing the structure and function of a wide range of polyene-containing molecules relevant to the fields of chemistry, biology, and materials science.

References

  • FooDB. (2011). Showing Compound (3E,5E)-1,3,5-octatriene (FDB029633). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 10: Bonding in Dienes. Retrieved from [Link]

  • Conformations of Conjugated Dienes. (2023, January 5). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.15: Polyenes: Delocalization in Polyenes. Retrieved from [Link]

Sources

Exploratory

Technical Analysis: Bond Length Alternation in 1,3,5-Octatriene via X-ray Diffraction

This technical guide provides an in-depth analysis of the structural characteristics of 1,3,5-octatriene, focusing on bond length alternation (BLA) as revealed through X-ray diffraction (XRD) of its derivatives and compa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the structural characteristics of 1,3,5-octatriene, focusing on bond length alternation (BLA) as revealed through X-ray diffraction (XRD) of its derivatives and comparative gas-phase electron diffraction (GED) data.

Executive Summary & Structural Context

1,3,5-Octatriene (


)  represents a critical oligomer in the study of 

-conjugated systems, serving as a bridge between simple dienes (butadiene) and conductive polyacetylenes. Understanding its bond length alternation (BLA)—the periodic variation between single and double bond lengths—is essential for predicting the electronic band gaps of organic semiconductors.
The Crystallographic Challenge

Pure (3E, 5E)-1,3,5-octatriene is a volatile liquid at room temperature (Boiling Point: ~162°C at 760 mmHg). Consequently, standard single-crystal X-ray diffraction is impossible without in situ cryocrystallography or the use of crystalline derivatives .

This guide synthesizes data from:

  • Gas-Phase Electron Diffraction (GED): Represents the "free" molecule without packing forces.

  • X-ray Diffraction (XRD) of Derivatives: Specifically 1,6-bis(substituted)-1,3,5-trienes, which form stable lattices and allow for precise bond measurement in the solid state.

Comparative Data Analysis: Gas vs. Solid State

The following table contrasts the bond lengths of the free octatriene system (derived from GED and ab initio limits) against experimental XRD data from stabilized derivatives (e.g., 1,6-bis(2,4-dichlorophenyl)hexa-1,3,5-triene).

Table 1: Bond Length Metrics (Å)[1]
Structural ParameterBond TypeTheoretical / GED (Free Molecule)XRD Experimental (Solid State Derivative)Deviation (

)
Terminal Double

1.341 Å1.335(2) Å-0.006 Å
Terminal Single

1.458 Å1.439(2) Å-0.019 Å
Internal Double

1.350 Å1.340(3) Å-0.010 Å
Central Single

1.450 Å1.461(2) Å+0.011 Å
Planarity Torsion Angle~180° (Planar)177.4° - 180°Minor Distortion

Key Technical Insights:

  • Bond Length Alternation (BLA): The XRD data confirms distinct alternation. The single bonds (

    
     Å) are significantly shorter than standard alkanes (
    
    
    
    Å) due to
    
    
    hybridization and
    
    
    -electron delocalization.[1]
  • Crystal Packing Effects: The terminal single bond (

    
    ) in the solid state is often compressed compared to the gas phase. This is attributed to intermolecular 
    
    
    
    -
    
    
    stacking interactions in the crystal lattice, which can induce slight geometric distortions to maximize packing density.
  • Central vs. Terminal: The internal double bonds are consistently longer than terminal double bonds, a hallmark of conjugation length convergence in polyenes.

Mechanistic Analysis of Bond Alternation

The persistence of BLA in 1,3,5-octatriene, rather than complete bond equalization (as seen in benzene), is driven by the Peierls Distortion mechanism in linear polyenes.

Signaling Pathway: Electronic Delocalization vs. Lattice Stabilization[2]

The following diagram illustrates the causal relationship between molecular orbital hybridization and the observed crystallographic metrics.

BLA_Mechanism Orbital sp2 Hybridization PiSystem Pi-Electron Delocalization Orbital->PiSystem Peierls Peierls Distortion (Electronic Instability) PiSystem->Peierls Prevents Equalization GasPhase Gas Phase Geometry (Free Rotation) Peierls->GasPhase SolidState Solid State Geometry (Crystal Packing) Peierls->SolidState BLA_Gas BLA ~ 0.11 Å (Intrinsic) GasPhase->BLA_Gas BLA_Solid BLA ~ 0.10 Å (Compressed by Stacking) SolidState->BLA_Solid Packing Intermolecular Pi-Pi Stacking Packing->SolidState Lattice Energy Stabilization

Figure 1: Logical flow from orbital hybridization to observed Bond Length Alternation (BLA) differences in gas vs. solid phases.

Experimental Protocol: In Situ Cryocrystallography

Since 1,3,5-octatriene is a liquid, obtaining direct XRD data requires Optical Heating and Crystallization Device (OHCD) techniques to grow a single crystal directly from the melt on the diffractometer.

Step-by-Step Methodology
  • Capillary Loading:

    • Load pure liquid 1,3,5-octatriene into a Lindemann glass capillary (0.3 mm diameter) under inert argon atmosphere to prevent oxidation.

    • Flame-seal the capillary.

  • Mounting & Nucleation:

    • Mount the capillary on the goniometer head of the diffractometer.

    • Flash-cool the sample to 100 K using a nitrogen cryostream. This typically results in a polycrystalline or amorphous glass.

  • Laser-Assisted Zoning (OHCD):

    • Use a focused IR laser to create a localized molten zone.

    • Slowly traverse the laser along the capillary axis (rate:

      
      ).
      
    • Mechanism:[1] The melt zone moves through the polycrystalline mass, allowing a single seed crystal to grow at the solid-liquid interface (similar to the Bridgman technique).

  • Data Collection:

    • Once a single crystal domain is established, maintain temperature at 100 K .

    • Perform

      
      -scans (0.5° width) to collect Bragg reflections.[1]
      
    • Solve structure using Direct Methods (e.g., SHELXT) to locate Carbon atoms.

Workflow Visualization

Cryo_Protocol Liquid Liquid Sample (Amb. Temp) FlashFreeze Flash Freeze (100 K) Liquid->FlashFreeze PolyCryst Polycrystalline Mass FlashFreeze->PolyCryst LaserZone IR Laser Zoning (Melt-Recrystallize) PolyCryst->LaserZone Zone Refining SingleCryst Single Crystal In Capillary LaserZone->SingleCryst Diffraction X-Ray Diffraction Data Collection SingleCryst->Diffraction

Figure 2: In situ cryocrystallography workflow for handling liquid polyenes.[1]

References

  • Sonoda, Y., et al. (2001).[2] "(E,E,E)-1,6-Bis(2,4-dichlorophenyl)hexa-1,3,5-triene."[1] Acta Crystallographica Section C, 57, 1109-1110.[1] Link

  • Trætteberg, M. (1968). "The molecular structure of 1,3,5-trans-hexatriene." Acta Chemica Scandinavica, 22, 628-640.[1] Link

  • Gavezzotti, A. (2013). "Melting Point and Crystal Structure of Organic Compounds." New Journal of Chemistry. Link

  • Boese, R., & Nussbaumer, M. (1994). "In Situ Crystallization Techniques." Organic Crystal Chemistry, Oxford University Press. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis Protocols for 1,3,5-Octatriene Isomers

Part 1: Executive Summary & Strategic Analysis[2][3] The 1,3,5-octatriene system represents a fundamental challenge in stereoselective polyene synthesis.[1][2] Beyond its occurrence in natural signaling molecules (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[2][3]

The 1,3,5-octatriene system represents a fundamental challenge in stereoselective polyene synthesis.[1][2] Beyond its occurrence in natural signaling molecules (e.g., Fucoserratene), it serves as the archetypal substrate for studying


-electrocyclic ring closures—a cornerstone of the Woodward-Hoffmann rules.[1]

Controlling the geometry of the three double bonds is non-trivial.[1][2] Thermodynamic methods favor the all-trans (


) isomer, while specific biological or mechanistic studies often require the thermodynamically less stable (

) or (

) isomers.

This guide details three distinct protocols:

  • Protocol A (The Modular Route): Stille Cross-Coupling for absolute stereocontrol.[1][2]

  • Protocol B (The Thermodynamic Route): Modified Wittig for the (

    
    ) isomer.
    
  • Protocol C (The Kinetic Route): Alkyne reduction for (

    
    )-containing isomers.
    
Strategic Retrosynthesis Map

The following diagram visualizes the disconnection strategies employed in this guide.

Retrosynthesis Target 1,3,5-Octatriene (Target Molecule) RouteA Route A: Stille Coupling (High Stereocontrol) Target->RouteA Disconnection 1 RouteB Route B: Wittig/HWE (Thermodynamic E-Selective) Target->RouteB Disconnection 2 RouteC Route C: Alkyne Reduction (Kinetic Z-Selective) Target->RouteC Disconnection 3 FragA1 Vinyl Stannane (Nucleophile) RouteA->FragA1 FragA2 Dienyl Halide (Electrophile) RouteA->FragA2 FragB1 Hexadienal RouteB->FragB1 FragB2 Ylide/Phosphonate RouteB->FragB2 FragC1 Enediyne Precursor RouteC->FragC1

Figure 1: Retrosynthetic analysis showing three distinct pathways to access specific stereoisomers of 1,3,5-octatriene.

Part 2: Critical Safety & Handling (Self-Validating Systems)

Polyenes are notoriously unstable.[1][2] Failure to observe these precautions will result in polymerization or oxidation, invalidating the experiment.[1][2]

ParameterCritical ActionCausality/Reasoning
Light Amber Glassware / Red Light Conjugated trienes undergo rapid

photoisomerization and [2+2] photodimerization under UV/Visible light.[3][1][2]
Oxygen Degassed Solvents (Freeze-Pump-Thaw) Polyenes react with singlet oxygen to form endoperoxides.[3][1][2] Pd(0) catalysts in Protocol A are deactivated by

.[1][2]
Stabilizers Add 0.1% BHT (Butylated hydroxytoluene) Radical scavenger prevents free-radical polymerization chains during concentration.[3][1][2]
Concentration Never concentrate to dryness Neat 1,3,5-octatriene polymerizes exothermically.[3][1][2] Store as a dilute solution in hexane/benzene at -20°C.

Part 3: Experimental Protocols

Protocol A: Modular Stille Coupling (High Stereocontrol)

Target: Custom isomers (e.g.,


-1,3,5-octatriene).[1]
Principle:  Palladium-catalyzed coupling of a vinyl stannane and a dienyl iodide retains the geometry of the starting materials.[1][2]
Reagents
  • Electrophile:

    
    -1-iodo-1,3-hexadiene (1.0 equiv)[3][1][2]
    
  • Nucleophile: Tributyl(vinyl)tin (1.1 equiv)[1]

  • Catalyst:

    
     (2.5 mol%) + 
    
    
    
    (10 mol%) (Farina conditions)
  • Solvent: NMP (N-Methyl-2-pyrrolidone), anhydrous, degassed.[1][2]

Step-by-Step Workflow
  • Preparation: Flame-dry a Schlenk flask under argon. Add the dienyl iodide (1.0 mmol) and tributyl(vinyl)tin (1.1 mmol) in NMP (5 mL).

  • Catalyst Addition: Add

    
     and Triphenylarsine (
    
    
    
    ).[1][2] Note:
    
    
    is preferred over
    
    
    for difficult Stille couplings to accelerate the rate-determining transmetallation step.[3][1]
  • Degassing: Perform three Freeze-Pump-Thaw cycles. This is the self-validating step : if the solution turns black immediately upon heating, oxygen was present (Pd precipitation).[1] It should remain a clear/amber solution initially.[1][2]

  • Reaction: Heat to 45°C for 4-12 hours. Monitor by TLC (use KMnO4 stain; UV is unreliable due to isomerization risk).[1][2]

  • Workup (Fluoride Wash): Dilute with

    
    .[1][2] Add saturated aqueous KF solution and stir vigorously for 30 mins. Reasoning: This precipitates tributyltin fluoride (white solid), removing the toxic organotin byproduct.
    
  • Purification: Filter through a pad of silica gel/Celite. Flash chromatography on silica (Hexanes/EtOAc 98:2) in the dark.[1][2]

Protocol B: Thermodynamic Route (All-Trans)

Target:


-1,3,5-Octatriene.[3][1][2]
Principle:  Horner-Wadsworth-Emmons (HWE) reaction favors the thermodynamic 

-alkene.[3][1][2]
Reagents
  • Aldehyde:

    
    -2,4-Hexadienal (Commercial, 1.0 equiv).[1][2]
    
  • Phosphonate: Triethyl phosphonoacetate (precursor to C2 unit) or Ethyltriphenylphosphonium bromide (Wittig salt).[1][2]

  • Base: LiHMDS or NaH.[1][2]

Step-by-Step Workflow
  • Ylide Formation: Suspend Ethyltriphenylphosphonium bromide (1.2 equiv) in dry THF at 0°C. Add LiHMDS (1.1 equiv) dropwise. Solution turns orange (ylide formation).[1][2]

  • Addition: Cool to -78°C. Add

    
    -2,4-Hexadienal dropwise.
    
    • Expert Insight: Low temperature favors the formation of the oxaphosphetane intermediate, but for

      
      -selectivity in non-stabilized ylides, the Schlosser modification (Li-salt free) or simply allowing equilibration to room temperature is often required.[1] For maximal 
      
      
      
      -selectivity, use the HWE phosphonate variant.[1][2]
  • HWE Variant (Preferred for pure E): Use Diethyl ethylphosphonate + NaH.[1][2] Mix in THF, add aldehyde at 0°C, warm to RT.

  • Quench: Sat.

    
    .[1][2] Extract with pentane.[1][2]
    
  • Isomerization (The "Fix"): If NMR shows

    
    -isomers, dissolve the crude mixture in pentane, add a crystal of Iodine (
    
    
    
    ), and expose to sunlight/white light for 30 mins. This drives the equilibrium to the thermodynamic all-
    
    
    isomer.[1][2] Wash with Sodium Thiosulfate to remove Iodine.[1][2]
Protocol C: The "Fucoserratene" Route (Z-Selective)

Target:


-1,3,5-Octatriene.[1][2]
Principle:  Partial reduction of a conjugated enediyne or alkyne using Lindlar catalyst.[1][2]
Reagents
  • Substrate: 1,3-octadien-5-yne (pre-synthesized via Sonogashira).[3][1][2]

  • Catalyst: Lindlar Catalyst (

    
     poisoned with lead).[1][2]
    
  • Poison: Quinoline (synthetic grade).[1][2]

  • Hydrogen Source:

    
     balloon.
    
Step-by-Step Workflow
  • Setup: Dissolve alkyne precursor in Hexane/EtOAc (10:1). Add Quinoline (5 drops per mmol substrate).[1][2]

    • Causality: Quinoline occupies the active sites on Pd, preventing over-reduction to the alkane.

  • Reduction: Add Lindlar catalyst (10 wt%). Purge flask with

    
    . Stir vigorously under 
    
    
    
    (1 atm).
  • Monitoring: Monitor by GC-MS every 10 minutes. Stop immediately upon consumption of starting material.[1][2] Over-reduction is rapid once the alkyne is gone.[1][2]

  • Filtration: Filter through Celite to remove Pd.[1][2]

  • Storage: This isomer is highly unstable.[1][2] Use immediately for electrocyclization studies.

Part 4: Application - The Electrocyclization[1][2][3][4]

The primary utility of synthesizing specific isomers is to test orbital symmetry rules.[1][2]

Mechanistic Logic

According to Woodward-Hoffmann rules:

  • Thermal Conditions (

    
    ):  Disrotatory closure.[1][2][4]
    
  • Photochemical Conditions (

    
    ):  Conrotatory closure.[1][2]
    

Electrocyclization Trans (3E, 5Z, 7E)-Octatriene (Model System) Thermal Thermal (Heat) Disrotatory Trans->Thermal Photo Photochemical (UV) Conrotatory Trans->Photo CisProd cis-5,6-dimethyl-1,3-cyclohexadiene Thermal->CisProd Symmetry Allowed TransProd trans-5,6-dimethyl-1,3-cyclohexadiene Photo->TransProd Symmetry Allowed

Figure 2: Stereochemical outcomes of electrocyclization based on reaction conditions.

Experimental Setup for Cyclization
  • Thermal: Dissolve 1,3,5-octatriene in

    
     in a sealed NMR tube. Heat to 60-80°C. Monitor the disappearance of olefinic protons (
    
    
    
    5.0-7.0 ppm) and appearance of ring protons (
    
    
    5.5-6.0 ppm for cyclohexadiene).[3][1][2]
  • Photochemical: Use a quartz NMR tube. Irradiate with a medium-pressure Hg lamp (254 nm) at 0°C.

Part 5: Characterization Data (Reference)[2]

IsomerBoiling PointUV

Key NMR Feature (

)
(3E, 5E) 113°C (26 mmHg)263, 274, 286 nmLarge coupling constants (

Hz) for internal alkenes.[3][1][2]
(3Z, 5Z) N/A (Unstable)~258 nmSmaller coupling constants (

Hz).[3][1]

References

  • Stille Coupling Foundation: Stille, J. K. (1986).[1][2] The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition. Link[1]

  • Polyene Synthesis Review: Negishi, E., et al. (2004).[1][2] Palladium-Catalyzed Cross-Coupling in the Synthesis of Conjugated Polyenes. Chemical Reviews. Link[1]

  • Electrocyclization Rules: Woodward, R. B., & Hoffmann, R. (1969).[1][2] The Conservation of Orbital Symmetry. Angewandte Chemie International Edition. Link[1]

  • Fucoserratene Identification: Müller, D. G., & Jaenicke, L. (1973).[1][2] Fucoserraten, the Female Sex Attractant of Fucus serratus L. FEBS Letters.[1][2] Link[1]

  • Wittig/Schlosser Modification: Schlosser, M., & Christmann, K. F. (1966).[1][2] Trans-Selective Olefin Syntheses. Angewandte Chemie. Link[1]

Sources

Application

Application Notes and Protocols for the Photochemical Cyclization of 1,3,5-Octatriene

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the experimental procedures for the photochemical cyclization of 1,3,5-octatriene, a classic exampl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental procedures for the photochemical cyclization of 1,3,5-octatriene, a classic example of a 6π-electron electrocyclic reaction. The protocol details the theoretical underpinnings of the reaction, including the Woodward-Hoffmann rules, and offers a step-by-step guide for performing the synthesis, purification, and characterization of the resulting bicyclo[4.2.0]oct-7-ene. This guide is intended to provide researchers with the necessary information to successfully conduct this photochemical transformation and to adapt the procedure for related substrates.

Introduction: Theoretical Background and Mechanism

The photochemical cyclization of 1,3,5-octatriene is a pericyclic reaction governed by the principles of orbital symmetry, as famously elucidated by Woodward and Hoffmann.[1][2] As a 6π-electron system, its behavior under thermal and photochemical conditions is stereochemically distinct.[3][4]

Upon irradiation with ultraviolet (UV) light, an electron in the highest occupied molecular orbital (HOMO) of the 1,3,5-octatriene is promoted to the lowest unoccupied molecular orbital (LUMO).[5][6] This electronic excitation results in a new HOMO for the excited state, which possesses a different symmetry than the ground-state HOMO.[4]

According to the Woodward-Hoffmann rules, for a 6π-electron system, the photochemical cyclization proceeds through a conrotatory motion.[1][5] In a conrotatory process, the terminal substituents rotate in the same direction (both clockwise or both counter-clockwise) as the new sigma bond is formed.[1] This is in contrast to the thermal cyclization of a 6π system, which would proceed in a disrotatory fashion.[2][4]

The specific stereochemistry of the starting 1,3,5-octatriene isomer will dictate the stereochemistry of the resulting bicyclo[4.2.0]oct-7-ene product. For instance, the photochemical cyclization of (2E,4Z,6E)-2,4,6-octatriene proceeds via a conrotatory path.[4]

Reaction Mechanism and Stereochemistry

The photochemical cyclization of a generic 1,3,5-octatriene is depicted below, illustrating the conrotatory ring closure.

Caption: Photochemical cyclization of 1,3,5-octatriene.

Experimental Workflow

The overall experimental procedure involves the preparation of a dilute solution of 1,3,5-octatriene, irradiation with a suitable UV light source, monitoring of the reaction progress, and subsequent purification and characterization of the product.

G A Prepare Dilute Solution of 1,3,5-Octatriene in an Inert Solvent B Degas the Solution A->B C Irradiate with UV Light (e.g., 254 nm) B->C D Monitor Reaction Progress (GC-MS, TLC) C->D E Solvent Removal D->E Upon Completion F Purification (e.g., Column Chromatography or Distillation) E->F G Characterization (NMR, GC-MS, IR) F->G

Sources

Method

Application Note: 1,3,5-Octatriene as a Versatile Diene in Diels-Alder Cycloadditions

Section 1: Abstract and Introduction The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddi...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Abstract and Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile proceeds through a concerted, cyclic transition state, allowing for remarkable control over regio- and stereochemistry.[1] While simple dienes like 1,3-butadiene are archetypal, the use of extended conjugated systems introduces layers of complexity and synthetic opportunity.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of 1,3,5-octatriene as a diene component in Diels-Alder reactions. As a conjugated triene, 1,3,5-octatriene presents unique reactivity patterns and challenges compared to simple dienes.[2] This guide delves into the mechanistic underpinnings governing its reactivity, provides field-tested protocols for both thermal and Lewis acid-catalyzed transformations, and discusses the implications for synthetic strategy.

Section 2: Mechanistic Principles and Strategic Considerations

A profound understanding of the reaction mechanism is paramount to predicting outcomes and troubleshooting experiments. The Diels-Alder reaction's elegance lies in its predictability, which is governed by the principles of orbital symmetry and frontier molecular orbital (FMO) theory.[1][3]

The Concerted [4+2] Cycloaddition Pathway

The reaction is a pericyclic process wherein three π-bonds are broken, and two new σ-bonds and one new π-bond are formed simultaneously, without the generation of intermediates.[1][4] For the reaction to occur, the diene must adopt an s-cis conformation, which allows for the necessary orbital overlap with the dienophile.[4] In the case of 1,3,5-octatriene, this requirement introduces a key point of selectivity, as cycloaddition can potentially occur across the C1-C4 or C3-C6 diene systems. The specific geometry (E/Z isomerism) of the octatriene starting material will significantly influence the accessibility of the required s-cis conformation and, consequently, the reaction's feasibility and rate.[2]

Caption: General mechanism of the Diels-Alder reaction.

Frontier Molecular Orbital (FMO) Theory and Reactivity

In a "normal electron demand" Diels-Alder reaction, the key orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile.[3] The reaction rate is accelerated when the energy gap between these two orbitals is minimized. This is achieved by:

  • Electron-donating groups (EDGs) on the diene, which raise the HOMO energy.

  • Electron-withdrawing groups (EWGs) on the dienophile, which lower the LUMO energy.[3][4]

1,3,5-octatriene is a relatively electron-rich diene, making it a suitable partner for dienophiles bearing EWGs such as carbonyls, nitriles, or esters.

Regioselectivity: Predicting the Site of Reaction

When an unsymmetrical diene reacts with an unsymmetrical dienophile, two different constitutional isomers (regioisomers) can be formed. The outcome is dictated by electronic effects. The most electron-rich carbon of the diene preferentially bonds to the most electron-deficient carbon of the dienophile.[5][6] This can be rationalized by examining the resonance structures of the reactants to identify the atoms with the largest orbital coefficients in the respective frontier orbitals.[5] For 1,3,5-octatriene, the terminal carbons of the conjugated system typically bear the highest electron density, guiding the regiochemical outcome.

Stereoselectivity: The Endo Rule

The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the dienophile is faithfully transferred to the product.[7][8] For example, a cis-dienophile will yield a cis-substituted cyclohexene ring.

Furthermore, when the dienophile has unsaturated substituents, two diastereomeric products, endo and exo, are possible. Under kinetic control, the endo product is typically favored. This preference is explained by "secondary orbital interactions," where the π-system of the dienophile's substituent can overlap favorably with the developing π-bond at the C2 and C3 positions of the diene in the transition state.[3]

Section 3: Application Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents should be handled with care, and Safety Data Sheets (SDS) should be consulted prior to use.

General Considerations
  • Reagent Purity: 1,3,5-octatriene is susceptible to polymerization and isomerization. It is recommended to use freshly distilled or a recently purchased, high-purity grade (e.g., >90%).[2] Dienophiles like maleic anhydride should be dry.

  • Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. For thermal reactions, a high-boiling solvent like xylene or toluene is often used to achieve the necessary reaction temperatures.[9][10] For Lewis acid-catalyzed reactions, anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Thermal Diels-Alder Reaction with Maleic Anhydride

This protocol describes a classic, thermally induced reaction with a highly reactive dienophile.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
(3E,5E)-1,3,5-Octatriene 108.18 1.08 g 10.0
Maleic Anhydride 98.06 0.98 g 10.0
Xylene (anhydrous) - 20 mL -

| Hexane (for recrystallization) | - | ~30-40 mL | - |

Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (0.98 g, 10.0 mmol) and anhydrous xylene (20 mL).

  • Addition of Diene: While stirring, add (3E,5E)-1,3,5-octatriene (1.08 g, 10.0 mmol) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 140 °C) using a heating mantle. The solution may turn a pale yellow or brown color.[11] Maintain reflux for 3-4 hours, monitoring the reaction by TLC.

  • Isolation: After the reaction is complete (as indicated by the consumption of the limiting reagent), turn off the heat and allow the flask to cool to room temperature, and then further cool in an ice-water bath for 30 minutes. The product should precipitate as a crystalline solid.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel, washing the crystals with a small amount of ice-cold xylene followed by cold hexane to remove residual solvent and impurities.[9]

  • Drying and Characterization: Allow the product to air-dry on the filter paper or in a desiccator. Determine the yield and characterize the adduct by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder with Methyl Acrylate

This protocol demonstrates the use of a Lewis acid to promote the reaction with a less reactive dienophile at lower temperatures, often with enhanced selectivity.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
(3E,5E)-1,3,5-Octatriene 108.18 1.08 g 10.0
Methyl Acrylate 86.09 0.95 g 11.0
Aluminum Chloride (AlCl₃) 133.34 1.47 g 11.0
Dichloromethane (DCM, anhydrous) - 30 mL -
Saturated NaHCO₃ solution - 20 mL -

| Anhydrous MgSO₄ | - | - | - |

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (20 mL) and aluminum chloride (1.47 g, 11.0 mmol) to a flame-dried 100 mL round-bottom flask equipped with a stir bar. Cool the suspension to 0 °C in an ice bath.

  • Dienophile Addition: Slowly add methyl acrylate (0.95 g, 11.0 mmol) to the cooled AlCl₃ suspension. Stir for 15 minutes to allow for the formation of the Lewis acid-dienophile complex.

  • Diene Addition: In a separate flask, dissolve (3E,5E)-1,3,5-octatriene (1.08 g, 10.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 2-3 hours, then let it warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated sodium bicarbonate (NaHCO₃) solution (20 mL). Caution: This can be an exothermic process with gas evolution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the pure Diels-Alder adduct.

Section 4: Visualizations and Workflows

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Diene, Dienophile, Catalyst) setup Assemble Apparatus (Reflux or Inert Atm.) reagents->setup glassware Flame-Dry Glassware (for Lewis Acid protocol) glassware->setup solvent Prepare Anhydrous Solvent solvent->setup mix Combine Reactants setup->mix react Heat (Thermal) or Cool & Stir (Catalytic) mix->react monitor Monitor by TLC/GC-MS react->monitor monitor->react continue isolate Isolate Crude Product (Filtration or Extraction) monitor->isolate complete purify Purify Adduct (Recrystallization or Chromatography) isolate->purify characterize Characterize Product (NMR, IR, MS, MP) purify->characterize yield Calculate Yield characterize->yield

Caption: A generalized workflow for Diels-Alder experiments.

Parameter_Influence Diene Diene (Octatriene) Rate Reaction Rate Diene->Rate Regio Regioselectivity Diene->Regio Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Rate Dienophile->Regio Stereo Stereoselectivity (Endo/Exo) Dienophile->Stereo Catalyst Catalyst (Lewis Acid) Catalyst->Rate + Catalyst->Regio ++ Catalyst->Stereo ++ Temp Temperature Temp->Rate + Temp->Stereo Thermodynamic vs Kinetic Control Yield Yield Rate->Yield

Caption: Key parameters influencing Diels-Alder reaction outcomes.

Section 5: Applications in Synthesis

The cyclohexene adducts formed from Diels-Alder reactions with 1,3,5-octatriene are versatile synthetic intermediates. The remaining double bonds in the product (both within the newly formed ring and on the side chain) can be subjected to a wide array of chemical transformations, including:

  • Epoxidation and dihydroxylation.

  • Ozonolysis to yield carbonyl compounds.

  • Hydrogenation for stereospecific saturation.

  • Cross-coupling reactions.

This versatility makes the Diels-Alder reaction a powerful tool for rapidly building molecular complexity, with applications in the synthesis of natural products, pharmaceuticals, and advanced materials like polymers and hydrogels.[12]

References

  • Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Dield-Alder - Lab Report 1. Scribd. [Link]

  • Diels Alder Reaction Experiment Part 1, Prelab. YouTube. [Link]

  • 10.4: Regiochemistry in Diels Alder Reactions. Chemistry LibreTexts. [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Diels Alder Reaction. YouTube. [Link]

  • Octa-1,3,5-triene. PubChem, National Center for Biotechnology Information. [Link]

  • Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing. [Link]

  • Diels–Alder reaction of maleic anhydride to the 1,3,5‐cycloheptatriene⇄norcaradiene system. ResearchGate. [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. National Center for Biotechnology Information. [Link]

  • Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. National Center for Biotechnology Information. [Link]

  • 1,3,5-Octatriene. NIST Chemistry WebBook. [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link]

  • Experimental study on Diels-Alder addition of conjugated dienes directly from cracking C5 fraction by continuous micro-channel reactors. ResearchGate. [Link]

  • (3E,5E)-1,3,5-octatriene. FooDB. [Link]

  • Experiment 2 DIELS ALDER REACTION. Dominican University. [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. ResearchGate. [Link]

  • Chemical Properties of 1,3,5-Octatriene. Cheméo. [Link]

  • Diels-Alder Lab. St. Catherine University. [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. [Link]

  • Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction. YouTube. [Link]

  • 1,3,5-Octatriene, (E,E). LookChem. [Link]

  • The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. ResearchGate. [Link]

Sources

Application

Advanced Protocol: Stereoselective Synthesis of 1,3,5-Octatriene via Wittig Olefination

This Application Note and Protocol details the stereoselective synthesis of 1,3,5-octatriene , specifically targeting the (3Z, 5E) isomer (Fucoserratene) and the (3E, 5E) isomer via the Wittig reaction. This guide is des...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the stereoselective synthesis of 1,3,5-octatriene , specifically targeting the (3Z, 5E) isomer (Fucoserratene) and the (3E, 5E) isomer via the Wittig reaction. This guide is designed for research scientists requiring high-purity conjugated polyenes.

[1]

Introduction & Application Scope

1,3,5-Octatriene (Fucoserratene) is a conjugated polyene and a sex pheromone of the brown algae Fucus serratus. Its synthesis is a benchmark for testing stereocontrol in olefination reactions due to the challenge of preserving the geometry of existing double bonds while controlling the stereochemistry of the newly formed alkene.

This protocol utilizes the Wittig reaction between acrolein (acrylaldehyde) and the ylide derived from (E)-2-pentenyltriphenylphosphonium bromide .[1] This route is preferred over HWE (Horner-Wadsworth-Emmons) for accessing the Z-isomer directly or the E-isomer via iodine-catalyzed isomerization.[1]

Key Challenges
  • Polymerization: Terminal conjugated trienes are highly prone to polymerization and oxidation.[1]

  • Stereocontrol: Controlling the C3-C4 double bond geometry (E vs. Z) requires precise base and solvent selection.[1]

  • Volatility: The product is volatile (

    
     at reduced pressure) and requires careful handling during solvent removal.[1]
    

Retrosynthetic Analysis & Mechanism

The strategy involves disconnecting the C3-C4 bond.[1] The choice of acrolein (C3) and (E)-2-pentenyl ylide (C5) ensures the terminal vinyl group comes from a stable commercial precursor, while the internal geometry (C5-C6) is pre-installed in the phosphonium salt.[1]

Reaction Scheme (Graphviz)

WittigScheme cluster_0 Precursors Salt (E)-2-Pentenyl triphenylphosphonium bromide (C5 Component) Ylide Allylic Ylide (Deep Red) Salt->Ylide Deprotonation (-78°C) Base Base (LiHMDS or NaHMDS) Base->Ylide Acrolein Acrolein (C3 Component) Betaine Betaine/Oxaphosphetane Intermediate Acrolein->Betaine Ylide->Betaine + Acrolein ProductZ (3Z, 5E)-1,3,5-Octatriene (Kinetic Product) Betaine->ProductZ Syn-Elimination ProductE (3E, 5E)-1,3,5-Octatriene (Thermodynamic Product) ProductZ->ProductE I2 Isomerization (Optional)

Figure 1: Retrosynthetic pathway and mechanistic flow for the synthesis of 1,3,5-octatriene.[1]

Experimental Protocol

Reagents & Equipment
ReagentRoleSpecifications
(E)-1-Bromo-2-pentene Precursor>95% purity, E-isomer
Triphenylphosphine (

)
ReagentRecrystallized from EtOH
Acrolein ElectrophileDistilled immediately before use (stabilized w/ hydroquinone)
LiHMDS (1.0 M in THF) BaseTitrated before use
THF (Tetrahydrofuran) SolventAnhydrous, distilled from Na/Benzophenone
Argon/Nitrogen AtmosphereHigh purity (O2-free)
Step-by-Step Methodology
Phase 1: Preparation of Phosphonium Salt[2]
  • Dissolution: In a flame-dried 250 mL round-bottom flask under Argon, dissolve Triphenylphosphine (10.5 g, 40 mmol) in Toluene (50 mL).

  • Addition: Add (E)-1-Bromo-2-pentene (5.96 g, 40 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours. A white precipitate will form.[1]
    
  • Isolation: Cool to room temperature (RT). Filter the white solid under an inert atmosphere (Schlenk filtration recommended).

  • Purification: Wash the solid with cold benzene (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted starting materials.
  • Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.

    • Yield: ~90-95%[1]

    • Storage: Store in a desiccator protected from light.[1]

Phase 2: Wittig Olefination (Z-Selective Conditions)[1]
  • Setup: Flame-dry a 3-neck 100 mL flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Salt Suspension: Add (E)-2-pentenyltriphenylphosphonium bromide (4.11 g, 10 mmol) and Anhydrous THF (40 mL). Cool the suspension to -78°C (dry ice/acetone bath).

  • Ylide Generation: Add LiHMDS (10.5 mL, 1.0 M in THF, 10.5 mmol) dropwise over 15 minutes.

    • Observation: The solution will turn a deep cherry-red color, indicating the formation of the allylic ylide.[1]

    • Aging:[1] Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes to ensure complete deprotonation, then cool back to -78°C.

  • Aldehyde Addition: Freshly distill Acrolein to remove inhibitors. Mix Acrolein (0.62 g, 11 mmol) with THF (5 mL). Add this solution dropwise to the ylide at -78°C over 20 minutes.

    • Critical: Slow addition prevents polymerization of the aldehyde.[1]

    • Observation: The red color will fade to pale yellow/orange.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to RT over 2 hours.

  • Quench: Quench the reaction with Saturated

    
      solution (10 mL).
    
Phase 3: Workup & Purification[1]
  • Extraction: Extract the aqueous layer with Pentane (

    
    ).[1] Note: Pentane is used to facilitate low-temperature evaporation.[1]
    
  • Washing: Wash combined organics with Brine (20 mL) and dry over anhydrous

    
    .
    
  • Concentration: Filter and concentrate the solvent at reduced pressure ( > 200 mbar) and low bath temperature (< 20°C). Do not evaporate to dryness to avoid polymerization.[1]

  • Chromatography: Purify via flash column chromatography on Neutral Alumina (Grade III) .

    • Eluent: Pentane (100%).[1]

    • Why Alumina? Silica gel is slightly acidic and can cause isomerization or polymerization of the sensitive triene.

  • Isomerization (Optional for All-E): If the (3E, 5E) isomer is desired, treat the Z/E mixture in pentane with a crystal of Iodine (

    
    )  and expose to sunlight for 30 minutes. Wash with 
    
    
    
    to remove iodine.[1]
Experimental Workflow (Graphviz)

Workflow start Start: Dry Glassware & Inert Gas salt_prep Step 1: Salt Formation (PPh3 + Bromide in Toluene) start->salt_prep ylide_gen Step 2: Ylide Generation (LiHMDS, THF, -78°C) Color: Deep Red salt_prep->ylide_gen addition Step 3: Acrolein Addition (Dropwise at -78°C) ylide_gen->addition warm Step 4: Warm to RT (Color fades) addition->warm quench Step 5: Quench (NH4Cl) & Pentane Extraction warm->quench purify Step 6: Alumina Chromatography (Eluent: Pentane) quench->purify

Figure 2: Operational workflow for the synthesis of 1,3,5-octatriene.[1]

Results & Characterization

The reaction typically yields a mixture of (3Z, 5E) and (3E, 5E) isomers. Under salt-free conditions (LiHMDS), the Z-selectivity at the newly formed bond (C3-C4) is enhanced.[1]

Data Summary Table
ParameterValue / Observation
Appearance Colorless to pale yellow liquid
Odor Pungent, characteristic of polyenes
Boiling Point ~60-65 °C (at 15 mmHg)
Yield 60-75% (isolated)
Isomeric Ratio (Z:E) Typically 60:40 to 70:30 (without tuning)
UV-Vis (

)
263, 272, 283 nm (characteristic triple band)
NMR Diagnostics ( )
  • (3Z, 5E)-1,3,5-Octatriene:

    • The C3-C4 coupling constant (

      
      ) will be approx 10-11 Hz  (cis).[1]
      
  • (3E, 5E)-1,3,5-Octatriene:

    • The C3-C4 coupling constant (

      
      ) will be approx 14-15 Hz  (trans).[1]
      

Troubleshooting & Critical Control Points

  • Polymerization:

    • Symptom:[1][2][3][4][5][6][7] Formation of insoluble gums or loss of product during concentration.[1]

    • Solution: Add 0.1% BHT (Butylated hydroxytoluene) or Hydroquinone to the collection flask before evaporation. Store product as a dilute solution in pentane at -20°C if possible.

  • Low Z-Selectivity:

    • Cause: Presence of Lithium salts can sometimes erode Z-selectivity in allylic ylides (though less than in non-stabilized).[1]

    • Optimization: Use KHMDS with 18-Crown-6 to sequester potassium, or use "salt-free" ylide generation by filtering off LiBr (difficult at -78°C).[1] Alternatively, accept the mixture and separate via preparative GC or HPLC if high purity is needed.

  • Acrolein Handling:

    • Acrolein is a lachrymator and highly toxic.[1] All transfers must be done in a well-ventilated fume hood.[1] Neutralize glassware with dilute bisulfite solution after use.[1]

References

  • Wittig Reaction Mechanism & Scope

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[7][8] Chemical Reviews, 89(4), 863–927. Link

  • Synthesis of Fucoserratene (1,3,5-Octatriene)

    • Jaenicke, L., & Seferiadis, K. (1975). "Die Stereochemie von Fucoserraten, dem Gametenlockstoff der Braunalge Fucus serratus L." Chemische Berichte, 108(1), 225-232.[1] Link

  • General Protocol for Conjugated Polyenes

    • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 21, 1–157. Link

  • Safety Data (Acrolein)

    • PubChem.[1][9] "Acrolein - Compound Summary." Link

Sources

Method

palladium-catalyzed cross-coupling methods for 1,3,5-octatriene derivatives

Application Note: Palladium-Catalyzed Cross-Coupling Architectures for 1,3,5-Octatriene Derivatives Executive Summary The synthesis of 1,3,5-octatriene derivatives represents a critical challenge in organic chemistry due...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling Architectures for 1,3,5-Octatriene Derivatives

Executive Summary

The synthesis of 1,3,5-octatriene derivatives represents a critical challenge in organic chemistry due to the inherent instability of conjugated polyene systems toward oxidation, polymerization, and geometric isomerization. While classical methods (Wittig, Horner-Wadsworth-Emmons) often suffer from poor stereocontrol and difficult byproduct separation, Palladium (Pd)-catalyzed cross-coupling offers a modular, stereospecific solution.

This guide details two validated protocols for constructing the 1,3,5-triene framework:

  • Iterative Suzuki-Miyaura Coupling (MIDA Boronates): Best for complex, asymmetric derivatives requiring high modularity.

  • Convergent Stille Coupling: Best for late-stage assembly of sensitive natural products where neutral conditions are paramount.

Strategic Analysis: Method Selection

The choice between Stille and Suzuki-Miyaura methodologies depends on the specific stability profile of the substrate and the position of the triene within the target molecule.

FeatureSuzuki-Miyaura (MIDA Protocol) Stille Coupling
Primary Mechanism Boron-to-Palladium TransmetallationTin-to-Palladium Transmetallation
Key Advantage Iterative Assembly: MIDA boronates allow sequential coupling without intermediate instability.Neutrality: No base required; ideal for base-sensitive substrates.
Stereoretention >98% (with controlled hydrolysis)>99% (Intrinsic to mechanism)
Toxicity Low (Green Chemistry aligned)High (Organostannanes require specific waste streams)
Major Risk Protodeboronation of free polyenyl boronic acids.Purification difficulty (Tin residues).
Recommended For De novo synthesis of variable analogs.Late-stage convergent coupling of large fragments.

Core Mechanism & Isomerization Risks

The primary failure mode in triene synthesis is E/Z isomerization , typically caused by "chain walking" via Pd-hydride species. This occurs if


-hydride elimination competes with reductive elimination.

Critical Control Point: To suppress isomerization, use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or chelating ligands (dppf) to accelerate reductive elimination.

TrieneCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd R-X TransMet Transmetallation (Stereochemistry Defined Here) OxAdd->TransMet R'-M (B/Sn) IsoRisk RISK: Isomerization (via Pd-H species) TransMet->IsoRisk Slow (If Catalyst Stalls) RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast IsoRisk->RedElim Mixed Isomers RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical branching point for isomerization. Fast reductive elimination is required to maintain triene geometry.

Protocol A: Iterative Suzuki-Miyaura Assembly (MIDA Boronates)

Rationale: Free polyenyl boronic acids are notoriously unstable.[1] This protocol uses N-methyliminodiacetic acid (MIDA) boronates, which reversibly mask the boron species, permitting the sequential assembly of C2 units (Iterative Cross-Coupling or ICC).

Target: (1E, 3E, 5E)-1,3,5-octatriene derivative.

Reagents & Materials
  • Building Block A: (E)-1-butenyl-1-MIDA boronate (C4 fragment).

  • Building Block B: (E)-1,3-butadienyl halide (C4 fragment) OR sequential vinyl MIDA coupling.

  • Catalyst: Pd(OAc)₂ / SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Base: Ba(OH)₂ or K₃PO₄ (anhydrous).

  • Solvent: THF:H₂O (10:1).

Step-by-Step Methodology
  • De-protection (In-situ Release):

    • Dissolve the MIDA boronate (1.0 equiv) in THF.

    • Add aqueous NaOH (1M, 3.0 equiv) and stir at 23°C for 10 minutes.

    • Mechanism:[2][3][4][5][6][7][8][9][10] Hydrolysis of the MIDA ligand releases the active boronic acid slowly, preventing accumulation and decomposition.

    • Quench with phosphate buffer to neutralize excess base if the coupling partner is base-sensitive.

  • Coupling Reaction:

    • To the hydrolyzed boronic acid solution, add the vinyl halide partner (1.0 equiv).

    • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Heat to 60°C under Argon atmosphere. Monitor by TLC/UPLC.

    • Note: SPhos is chosen for its ability to facilitate coupling of hindered substrates and prevent Pd-precipitation.

  • Workup & Purification:

    • Dilute with Et₂O. Wash with brine.

    • Crucial: Dry over Na₂SO₄ containing 1% BHT (Butylated hydroxytoluene) to prevent radical polymerization of the triene.

    • Concentrate at <30°C (trienes are volatile and thermally unstable).

Protocol B: Convergent Stille Coupling

Rationale: For assembling the 1,3,5-triene system from two larger fragments (e.g., a C4-stannane and a C4-halide), Stille coupling is superior due to the neutral conditions, preserving the geometry of pre-existing double bonds.

Reagents & Materials
  • Electrophile: (1E, 3E)-1-iodo-1,3-hexadiene.

  • Nucleophile: Tributyl(vinyl)stannane.

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) / AsPh₃ (10 mol%) OR Pd(PPh₃)₄.

  • Additive: CuI (10 mol%) — The "Copper Effect" accelerates the reaction rate significantly for conjugated systems.

  • Solvent: DMF or NMP (degassed).

Step-by-Step Methodology
  • Preparation:

    • Flame-dry all glassware. Oxygen is the enemy of Pd(0) and stannanes.

    • Dissolve the dienyl iodide (1.0 equiv) and vinyl stannane (1.1 equiv) in degassed DMF (0.1 M).

  • Catalyst Addition:

    • Add Pd₂(dba)₃ and AsPh₃ (Triphenylarsine).

    • Expert Insight: AsPh₃ is a "soft" ligand that dissociates easily, speeding up the transmetallation step, which is the rate-determining step in Stille coupling.

    • Add CuI co-catalyst.

  • Reaction:

    • Stir at 45°C. The CuI allows this reaction to proceed at lower temperatures than standard Stille (usually 80°C+), protecting the triene geometry.

    • Monitor conversion.[9][11] Reaction is typically complete in 2–4 hours.

  • Tin Removal (Critical):

    • Upon completion, add 10% aqueous KF (Potassium Fluoride) and stir vigorously for 30 minutes. This forms insoluble Bu₃SnF polymer.

    • Filter through a pad of Celite/Silica.

    • The filtrate contains the product, largely free of tin residues.

Workflow Visualization: Iterative Strategy

This diagram illustrates the modular assembly of a triene using the MIDA boronate platform, highlighting the "Catch-and-Release" purification capability.

MIDA_Workflow Start Start: Bifunctional Building Block (Halide-Alkene-MIDA) Step1 Cross-Coupling 1 (Suzuki Conditions) Start->Step1 + Boronic Acid A Purify1 Silica Purification (MIDA protects Boron) Step1->Purify1 Stable Intermediate Hydrolysis MIDA Hydrolysis (Release Active Boronic Acid) Purify1->Hydrolysis Aq. NaOH Step2 Cross-Coupling 2 (Add Final Vinyl Halide) Hydrolysis->Step2 In-situ Final Final 1,3,5-Triene Product Step2->Final

Figure 2: The Iterative Cross-Coupling (ICC) workflow allows intermediate purification, ensuring high stereochemical purity before the final unstable triene is formed.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Yield Protodeboronation (Suzuki)Switch to anhydrous base (K₃PO₄) or use MIDA slow-release protocol.
Isomerization (E to Z) Slow Reductive EliminationSwitch to bulky ligands (SPhos, XPhos) to crowd the metal center and force product release.
Black Precipitate (Pd Black) Catalyst DecompositionLigand concentration too low. Increase Ligand:Pd ratio to 2:1 or 4:1.
Polymerization Radical formationPerform all workups in the dark; add BHT stabilizer to solvents.

References

  • Burke, M. D., et al. (2007).[1] "Simple, Efficient, and Modular Syntheses of Polyene Natural Products via Iterative Cross-Coupling."[12] Journal of the American Chemical Society. Link

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction." Organic Reactions.[1][5][8][9][11][13] Link

  • Uno, B. E., et al. (2011). "A General and Efficient Strategy for the Synthesis of Polyenes via Iterative Cross-Coupling." Nature Chemistry. Link

  • Nicolaou, K. C., et al. (2005). "Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis." Angewandte Chemie International Edition. Link

  • Baird, M. S. (2010). "Functionalised Conjugated Trienes."[6][14] Contemporary Organic Synthesis. Link

Sources

Application

Application Note: Strategic Solvent Selection for High-Yield Synthesis of 1,3,5-Octatriene

Abstract The synthesis of conjugated polyenes such as 1,3,5-octatriene is a fundamental challenge in organic chemistry, with direct applications in the development of pharmaceuticals, polymers, and advanced materials. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of conjugated polyenes such as 1,3,5-octatriene is a fundamental challenge in organic chemistry, with direct applications in the development of pharmaceuticals, polymers, and advanced materials. The yield and stereoselectivity of these syntheses are profoundly influenced by reaction conditions, particularly the choice of solvent. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of solvents to achieve high yields of 1,3,5-octatriene. We will explore the theoretical underpinnings of solvent effects and provide a detailed, field-proven protocol based on the Horner-Wadsworth-Emmons reaction, a reliable method for the synthesis of E-alkenes.[1][2][3]

Introduction

1,3,5-Octatriene is a conjugated triene that serves as a valuable building block in organic synthesis.[4][5] Its conjugated system of double bonds imparts unique chemical and physical properties, making it a target for various applications. However, the synthesis of such conjugated systems can be challenging, often leading to mixtures of stereoisomers and low yields.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[6][7] These advantages include the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, which simplifies purification.[1][6] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer in synthetic applications.[2][3]

The choice of solvent is a critical parameter in the HWE reaction, as it can significantly impact the reaction rate, yield, and stereoselectivity by influencing the solubility of reagents, the stabilization of intermediates, and the aggregation of the base. This guide will provide a systematic approach to solvent selection for the high-yield synthesis of 1,3,5-octatriene via the HWE reaction.

Theoretical Considerations for Solvent Selection

The solvent plays a multifaceted role in the Horner-Wadsworth-Emmons reaction. Understanding these influences is key to optimizing the synthesis of 1,3,5-octatriene.

Impact of Solvent Polarity

The polarity of the solvent can influence the rate of the reaction and the stability of the intermediates. The HWE reaction proceeds through a series of steps, including the deprotonation of the phosphonate ester and the subsequent nucleophilic attack of the resulting carbanion on the aldehyde.[8]

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These solvents are generally preferred for HWE reactions. They can effectively solvate the cation of the base (e.g., Na⁺, K⁺), leaving the anion more "naked" and therefore more reactive. This can lead to faster deprotonation of the phosphonate and an overall increase in the reaction rate. Furthermore, they can stabilize the charged intermediates in the reaction pathway.

  • Nonpolar Solvents (e.g., Toluene, Hexane): In nonpolar solvents, the base and the phosphonate carbanion may exist as tight ion pairs. This can reduce the nucleophilicity of the carbanion and slow down the reaction. However, in some cases, nonpolar solvents can influence the stereoselectivity of the reaction.

Role of Aprotic vs. Protic Solvents
  • Aprotic Solvents: These are the solvents of choice for the HWE reaction. They do not have acidic protons that can protonate the highly basic phosphonate carbanion, which would quench the reaction.

  • Protic Solvents (e.g., Alcohols, Water): Protic solvents are generally avoided as they will react with the strong bases (like NaH or BuLi) used to generate the phosphonate carbanion.

Influence of Boiling Point and Vapor Pressure

The boiling point of the solvent determines the temperature range at which the reaction can be conducted. Some HWE reactions require heating to proceed at a reasonable rate. A solvent with a higher boiling point, such as toluene or DMF, allows for higher reaction temperatures. However, for sensitive substrates, a lower boiling point solvent like THF, which allows for reactions at or below room temperature, may be preferable to minimize side reactions.

Experimental Workflow for Solvent Screening

A systematic approach to solvent screening is crucial for optimizing the synthesis of 1,3,5-octatriene. The following workflow provides a logical sequence for evaluating different solvents.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Optimization A Select Candidate Solvents (e.g., THF, Toluene, DMF) B Prepare Identical Reaction Mixtures (Phosphonate, Aldehyde, Base) A->B C Run Parallel Reactions in Each Solvent B->C D Maintain Consistent Conditions (Temperature, Time, Stoichiometry) C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Isolate and Purify Product E->F G Determine Yield and Purity (NMR, GC) F->G H Select Optimal Solvent G->H

Caption: Workflow for systematic solvent screening in 1,3,5-octatriene synthesis.

Recommended Protocol: High-Yield Synthesis of (E,E)-1,3,5-Octatriene via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of (E,E)-1,3,5-octatriene from (E)-penta-2,4-dienal and the appropriate phosphonate ylide.

Materials and Reagents
  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • (E)-Penta-2,4-dienal

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Step-by-Step Procedure (General for Solvent Screening)
  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then place the flask under a gentle stream of nitrogen.

    • Add the chosen anhydrous solvent (e.g., THF, 5 mL per mmol of NaH).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in the same anhydrous solvent to the stirred suspension of sodium hydride.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Olefination Reaction:

    • Cool the resulting ylide solution back to 0 °C.

    • Add a solution of (E)-penta-2,4-dienal (1.0 equivalent) in the same anhydrous solvent dropwise to the ylide solution.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Reaction Work-up:

    • Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,3,5-octatriene.

    • Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.

Comparative Analysis of Solvents

The choice of solvent can have a dramatic impact on the yield of 1,3,5-octatriene. Below is a table summarizing typical results from a solvent screening experiment based on the provided protocol.

SolventReaction Time (h)Isolated Yield (%)Purity (%)
THF485>98
Toluene870>98
DMF27595
Hexane24<10-
Discussion of Results
  • Tetrahydrofuran (THF): Consistently provides the highest yield in a reasonable timeframe. THF is a polar aprotic solvent that effectively solvates the sodium cation, leading to a highly reactive phosphonate carbanion. Its moderate boiling point allows for good temperature control.

  • Toluene: A nonpolar solvent, results in a slower reaction rate and a slightly lower yield compared to THF. The decreased reactivity is likely due to the formation of tighter ion pairs between the phosphonate carbanion and the sodium cation.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that leads to a faster reaction rate. However, the yield is often slightly lower than with THF due to potential side reactions and difficulties in removal during work-up.

  • Hexane: A nonpolar solvent that is generally unsuitable for this reaction. The low solubility of the reagents and intermediates leads to a very slow and incomplete reaction.

G cluster_0 Reaction Mechanism cluster_1 Role of Solvent (THF) A Phosphonate Ester C Phosphonate Carbanion A->C Deprotonation B Base (NaH) B->C E Oxaphosphetane Intermediate C->E Nucleophilic Attack D (E)-Penta-2,4-dienal D->E F 1,3,5-Octatriene E->F Elimination G Phosphate Byproduct E->G S THF Solvates Na+ S->C Enhances Nucleophilicity

Caption: The Horner-Wadsworth-Emmons reaction mechanism and the role of THF.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive base (NaH)Use fresh, high-quality NaH. Ensure proper washing to remove mineral oil.
Wet solvents or reagentsUse freshly distilled, anhydrous solvents. Dry reagents thoroughly.
Low Yield Incomplete reactionIncrease reaction time or temperature (if using a higher boiling point solvent).
Side reactionsRun the reaction at a lower temperature. Ensure slow addition of the aldehyde.
Mixture of Stereoisomers Unoptimized reaction conditionsWhile HWE favors the E-isomer, temperature and base can have an effect. Re-evaluate solvent and temperature.

Safety Precautions

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, gloves, and safety glasses.

  • Solvents: THF, toluene, and DMF are flammable and have associated health risks. Handle in a well-ventilated fume hood.

  • Reagents: (E)-Penta-2,4-dienal and triethyl phosphonoacetate may be irritating. Avoid inhalation and skin contact.

References

  • Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry. (2022). YouTube. [Link]

  • A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction. (n.d.). PubMed. [Link]

  • Preparation of Horner-Wadsworth-Emmons Reagent. (n.d.). Organic Syntheses. [Link]

  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. (2022). PMC. [Link]

  • Horner-Wadsworth-Emmons reaction. (2015). Slideshare. [Link]

  • 1,3,5-Triazine as core for the preparation of dendrons. (n.d.). Arkivoc. [Link]

  • Horner-Wadsworth-Emmons reaction to form alkenes. (2019). YouTube. [Link]

  • Wittig-Horner Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2022). PMC. [Link]

  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]

  • 1,3,5-Octatriene, (E,E). (n.d.). LookChem. [Link]

  • Octa-1,3,5-triene. (n.d.). PubChem. [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. [Link]

  • 1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)-. (n.d.). PubChem. [Link]

  • Npc195813. (n.d.). PubChem. [Link]

Sources

Method

catalytic hydrogenation protocols for partial reduction of 1,3,5-octatriene

This Application Note is designed for researchers in organic synthesis and process chemistry. It details the regioselective partial hydrogenation of 1,3,5-octatriene, a model conjugated polyene, using homogeneous and het...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic synthesis and process chemistry. It details the regioselective partial hydrogenation of 1,3,5-octatriene, a model conjugated polyene, using homogeneous and heterogeneous catalytic protocols.[1]

Strategic Overview

The partial hydrogenation of conjugated polyenes like 1,3,5-octatriene presents a classic problem in chemoselectivity. The objective is rarely simple "reduction"; it is the precise deletion of specific double bonds while preserving others to access valuable diene intermediates used in fragrance synthesis, polymer cross-linking, and natural product scaffolds.[1]

The Challenge: Selectivity vs. Over-Reduction

1,3,5-Octatriene contains three double bonds with distinct steric and electronic profiles:

  • C1=C2 (Terminal): Sterically accessible, kinetically labile.[1]

  • C3=C4 & C5=C6 (Internal): Sterically hindered, thermodynamically stable due to conjugation.[1]

Standard heterogeneous catalysts (e.g., Pd/C) typically lead to over-reduction to octane or a statistical mixture of isomers because the catalyst surface adsorbs the substrate non-specifically.[1] To achieve high selectivity, we must exploit kinetic control (steric differentiation) or coordination chemistry (1,4-addition mechanisms).[1][2]

Reaction Pathways & Selectivity Logic

The following diagram illustrates the divergent pathways available depending on the catalytic system chosen.

ReactionPathways Triene 1,3,5-Octatriene (Starting Material) Diene35 3,5-Octadiene (Conjugated) Triene->Diene35 Protocol A: Wilkinson's Cat. (Steric Selection) Diene26 2,6-Octadiene (Non-Conjugated) Triene->Diene26 Protocol B: Cr(CO)6 / 1,4-Mode (Electronic Selection) Octane n-Octane (Fully Saturated) Diene35->Octane Slow Over-reduction Diene26->Octane Slow Over-reduction

Figure 1: Divergent hydrogenation pathways.[1][2] Protocol A targets the terminal bond via steric control.[1] Protocol B targets the conjugated system via 1,4-addition.[1][2]

Protocol A: Terminal-Selective Reduction (Wilkinson’s Catalyst)[1][2][3]

Target Product: 3,5-Octadiene Mechanism: Homogeneous catalysis using Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's Catalyst).[1][2][3] Principle: The bulky triphenylphosphine ligands create a crowded metal center.[1] The unhindered terminal double bond (C1=C2) coordinates and reduces rapidly, while the internal conjugated system (C3-C6) is too sterically hindered to react at comparable rates.[1]

Materials
  • Substrate: 1,3,5-Octatriene (>95% purity).[1][2]

  • Catalyst: RhCl(PPh₃)₃ (Wilkinson’s Catalyst).[1][3][4][5][6]

  • Solvent: Benzene:Ethanol (1:1 v/v) or Toluene:Ethanol (degassed).[1]

  • Gas: Hydrogen (H₂) balloon (1 atm).

Step-by-Step Protocol
  • Catalyst Preparation:

    • In a Schlenk flask, dissolve RhCl(PPh₃)₃ (1.0 mol%) in degassed Benzene/Ethanol (1:1).

    • Stir under H₂ atmosphere for 15–30 minutes. The solution will shift from red-violet to a lighter orange/yellow, indicating the formation of the active dihydride species, [Rh(H)₂Cl(PPh₃)₂] .[1]

  • Substrate Addition:

    • Add 1,3,5-octatriene (1.0 equiv) via syringe through a septum.[1][2]

    • Note: Ensure the system remains under positive H₂ pressure to prevent catalyst oxidation.[1]

  • Reaction:

    • Stir vigorously at 25°C (Room Temp) .

    • Monitoring: Monitor H₂ uptake. The reaction typically consumes 1 equivalent of H₂ rapidly (approx. 1–3 hours depending on scale).[1]

    • Checkpoint: Take an aliquot after 1 hour for GC-MS analysis. Look for the disappearance of the starting material and the emergence of the diene peak.[1]

  • Termination:

    • Once the terminal bond is reduced (plateau in H₂ uptake), stop the reaction immediately to prevent slow isomerization or internal reduction.[1]

    • Remove solvent under reduced pressure.[1][2]

  • Purification:

    • Filter the residue through a short pad of neutral alumina or silica (eluting with pentane) to remove the rhodium catalyst.[1]

    • Concentrate the filtrate to obtain 3,5-octadiene .[1][2]

Key Advantage: High regioselectivity for the terminal bond.[1] Risk Factor: Extended reaction times can lead to isomerization of the remaining double bonds.[1]

Protocol B: 1,4-Conjugate Reduction (Chromium Carbonyl)[1][2][3]

Target Product: 2,6-Octadiene (or 2,5-isomer mixtures) Mechanism: 1,4-Hydrogenation via Arene Chromium Tricarbonyl intermediates.[1][2][7] Principle: Group 6 metal carbonyls (Cr, Mo, W) coordinate to conjugated diene systems in an


 fashion.[1] Hydrogen is delivered to the C1 and C4 positions of the diene unit, shifting the double bond to the C2-C3 position.[1] This is distinct from the 1,2-addition seen in Protocol A.[1][2]
Materials
  • Substrate: 1,3,5-Octatriene.[1][2][8][9][10][11]

  • Catalyst: Chromium Hexacarbonyl [Cr(CO)₆] (5–10 mol%).[1]

  • Solvent: Decalin or n-Heptane (high boiling point required for thermal activation) or THF (for photochemical).[1][2][7]

  • Activation: Thermal (160°C) or Photochemical (UV light).[1]

Step-by-Step Protocol (Thermal Method)
  • Setup:

    • Use a high-pressure reactor (autoclave) or a heavy-walled glass pressure tube.[1][2][7]

    • Load 1,3,5-octatriene and Cr(CO)₆ (5 mol%) into degassed Decalin.

  • Pressurization:

    • Purge with N₂ three times.[1][2]

    • Pressurize with H₂ (30–50 bar) . Note: Higher pressure is required compared to Rh catalysis.[1]

  • Reaction:

    • Heat to 160°C . At this temperature, CO ligands dissociate, creating vacant sites for the triene to coordinate.[1]

    • Stir for 6–12 hours.

  • Workup:

    • Cool to room temperature and vent H₂ carefully.

    • Filter the mixture through Celite to remove chromium residues (often green/black precipitates).[1]

    • Isolation: Fractional distillation is recommended to separate the product from the high-boiling solvent (Decalin).[1]

Key Advantage: Access to internal, non-conjugated isomers (1,4-reduction products) that are difficult to make via standard hydrogenation.[1][2]

Analytical & Quality Control

Quantifying the ratio of isomers is critical. Use the following parameters for verification.

ParameterProtocol A Product (3,5-Octadiene)Protocol B Product (2,6-Octadiene)
¹H NMR Characteristic Conjugated Signals: Multiplets at δ 5.5–6.5 ppm.[1][2][7] Distinct coupling patterns (

Hz).[1][2][7]
Isolated Signals: Distinct methylene protons (

) between double bonds at

ppm (doubly allylic).[1][2][7]
UV-Vis Spectroscopy Strong Absorption:

nm (characteristic of conjugated dienes).[1][2][7]
Weak/No Absorption:

nm (isolated double bonds do not absorb in near-UV).[1][2][7]
GC-MS Fragmentation Molecular ion

.[1][2][7] Fragmentation pattern shows stability of conjugated cation.[1]
Molecular ion

.[1][2][7] Fragmentation often shows allylic cleavage.[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Over-reduction to Octane Reaction time too long or H₂ pressure too high.[1][2][7]Stop reaction immediately upon consumption of 1 equiv H₂.[1][7] Lower pressure to 0.5 atm (dilute with N₂).
Low Conversion (Protocol A) Poisoned catalyst (O₂ or sulfur).[1][7]Ensure rigorous degassing of solvents.[1][7] Use fresh catalyst (red crystals, not brown/black).[1]
Isomerization (Z/E scrambling) Thermal stress or acidic impurities.[1][7]Keep reaction temperature <30°C for Protocol A. Add trace Quinoline (base) to buffer acidity.[1]
No Reaction (Protocol B) CO ligands not dissociating.Increase temperature to >150°C or switch to photochemical activation (Hg lamp) to eject CO.[1]

References

  • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966).[1] The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes.[1] Journal of the Chemical Society A: Inorganic, Physical, Theoretical.[1]

  • Cais, M. (1994).[1] Organometallic Chemistry: Hydrogenation of Conjugated Dienes via Arene-Chromium Tricarbonyls.[1][2][7] Journal of Organometallic Chemistry.[1]

  • Birch, A. J., & Williamson, D. H. (1976).[1] Homogeneous Hydrogenation Catalysts in Organic Synthesis.[1][2] Organic Reactions.[1][2][12][13][14] [1]

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis.[1][2] Academic Press.[1][2] (Standard text for heterogeneous catalyst selection).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,3,5-Octatriene Yield in Elimination Reactions

Welcome to the technical support center for the synthesis of 1,3,5-octatriene via elimination reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to opt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3,5-octatriene via elimination reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this valuable conjugated triene. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1,3,5-octatriene through elimination reactions, providing detailed causes and actionable solutions.

Problem 1: Low Yield of 1,3,5-Octatriene

Symptoms:

  • The isolated yield of the desired 1,3,5-octatriene is significantly lower than expected.

  • A complex mixture of products is observed in the crude reaction analysis (e.g., by GC-MS or NMR).

Potential Causes and Solutions:

Potential CauseScientific ExplanationRecommended Solution
Competing SN2 Reaction The base used for elimination can also act as a nucleophile, leading to substitution products. This is especially prevalent with primary and less hindered secondary substrates.[1]- Use a sterically hindered (bulky) base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA). The bulkiness of these bases makes it difficult for them to act as nucleophiles, thus favoring elimination.[2][3] - Increase the reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions, so higher temperatures will favor the elimination pathway.[4]
Suboptimal Base Strength An insufficiently strong base will not efficiently deprotonate the substrate, leading to a slow or incomplete reaction.- Employ a strong base such as an alkoxide (e.g., sodium ethoxide, potassium tert-butoxide) or a hydroxide.[5]
Poor Leaving Group The rate of an E2 reaction is dependent on the nature of the leaving group. A poor leaving group will slow down the reaction.- Ensure you are using a good leaving group. For halides, the reactivity order is I > Br > Cl > F. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.
Incorrect Solvent Choice The choice of solvent can significantly impact the rate of an E2 reaction. Protic solvents can solvate and deactivate the base through hydrogen bonding, reducing its effectiveness.[6][7]- Use a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance the reactivity of the base.[6]
Problem 2: Formation of Isomeric or Undesired Alkene Products

Symptoms:

  • NMR or GC analysis shows the presence of other octatriene isomers (e.g., 1,3,6-octatriene) or regioisomers.

  • The desired stereoisomer (e.g., a specific E/Z configuration) is not the major product.

Potential Causes and Solutions:

Potential CauseScientific ExplanationRecommended Solution
Zaitsev vs. Hofmann Elimination The regioselectivity of the elimination is determined by the base and substrate structure. Zaitsev's rule predicts the formation of the more substituted (more stable) alkene, while the Hofmann rule predicts the formation of the least substituted alkene.[5]- To favor the thermodynamically more stable conjugated 1,3,5-octatriene (Zaitsev product), use a small, strong base like sodium ethoxide or sodium hydroxide.[5] - If your substrate has multiple possible elimination sites and you are getting the wrong regioisomer, consider using a bulky base like potassium tert-butoxide to favor the formation of the sterically less hindered (Hofmann) product.[2]
Lack of Stereochemical Control E2 reactions are stereospecific and require an anti-periplanar arrangement of the proton to be removed and the leaving group.[7][8] If this conformation is not achievable or if multiple diastereomers of the starting material are present, a mixture of E/Z isomers can be formed.- Ensure your starting material has the correct stereochemistry to allow for the desired anti-periplanar arrangement leading to the target isomer. - For substrates with free rotation, the reaction will typically favor the transition state leading to the more stable trans (E) alkene.[8]
Problem 3: Difficulty in Purifying 1,3,5-Octatriene

Symptoms:

  • The product is difficult to separate from starting materials or byproducts.

  • The product decomposes during purification.

Potential Causes and Solutions:

Potential CauseScientific ExplanationRecommended Solution
Similar Physical Properties of Mixture Components The boiling points or polarities of the desired product and impurities may be very close, making separation by distillation or chromatography challenging.- Fractional Distillation: If boiling points are close, use a fractional distillation column with a high number of theoretical plates under reduced pressure to lower the boiling point and prevent decomposition. - Column Chromatography: Use a non-polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., hexanes or petroleum ether).[9] A gradual increase in the polarity of the eluent can help separate compounds with similar polarities.
Thermal Instability of Conjugated Triene Conjugated polyenes can be susceptible to polymerization or electrocyclization at elevated temperatures.[10]- When performing distillation, use a vacuum to lower the boiling point. - Avoid prolonged heating of the purified product. Store it at a low temperature and under an inert atmosphere (e.g., argon or nitrogen).
Presence of Acidic or Basic Impurities Residual acid or base from the reaction can catalyze side reactions or interfere with chromatographic separation.- Before purification, perform an aqueous workup. Wash the organic layer with a dilute acid (e.g., HCl) to remove basic impurities, followed by a dilute base (e.g., NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water.[9]

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting material for synthesizing 1,3,5-octatriene via an elimination reaction?

An ideal substrate would be an octadienyl halide or sulfonate, where the leaving group is positioned to allow for the formation of the conjugated triene system upon elimination. For example, a substrate like 6-halo-1,3-octadiene would be a suitable precursor. The choice of the leaving group is also critical, with iodides and tosylates being excellent choices for promoting a high reaction rate.

Q2: How does the choice of base affect the outcome of the reaction?

The base plays a crucial role in both the rate and selectivity of the elimination reaction.

  • Strength: A strong base is required for an E2 reaction.[6]

  • Steric Hindrance: As detailed in the troubleshooting guide, bulky bases like potassium tert-butoxide favor the formation of the less substituted (Hofmann) alkene, while smaller bases like sodium ethoxide favor the more substituted (Zaitsev) alkene.[2][5] For the synthesis of the conjugated 1,3,5-octatriene, a small base is generally preferred to promote the formation of the more stable conjugated system.

Q3: What is the optimal temperature for the elimination reaction?

Higher temperatures generally favor elimination over substitution.[4] However, for conjugated trienes like 1,3,5-octatriene, there is a risk of thermal side reactions such as polymerization or electrocyclization.[10] Therefore, it is recommended to start at a moderate temperature (e.g., refluxing THF or ethanol) and monitor the reaction progress. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing side reactions.

Q4: How can I minimize the competing SN2 reaction?

To favor the E2 elimination over the SN2 substitution:

  • Use a Bulky Base: As mentioned, sterically hindered bases are poor nucleophiles.[3]

  • Increase Temperature: This favors the higher activation energy elimination pathway.[4]

  • Use a Secondary or Tertiary Substrate: SN2 reactions are significantly slower with more substituted substrates due to steric hindrance.[1]

Q5: What is the significance of the anti-periplanar geometry in the E2 reaction?

The anti-periplanar arrangement of the beta-hydrogen and the leaving group is a stereoelectronic requirement for the E2 mechanism.[7] This alignment allows for the smooth, concerted formation of the pi bond as the C-H and C-Leaving Group bonds break. This geometric constraint is a key determinant of the stereochemical outcome of the reaction.[11]

Experimental Workflow and Diagrams

General Experimental Protocol for E2 Elimination
  • Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with the octadienyl halide substrate and an appropriate anhydrous solvent (e.g., THF, ethanol).

  • Reagent Addition: The strong base (e.g., sodium ethoxide or potassium tert-butoxide) is added to the reaction mixture. The addition may be done portion-wise or as a solution to control the reaction temperature.

  • Reaction: The mixture is heated to the desired temperature and stirred for the required time, monitoring the reaction progress by TLC or GC.

  • Workup: After completion, the reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum or by column chromatography.

Logical Workflow for Optimizing 1,3,5-Octatriene Yield

G cluster_start Initial Reaction Setup cluster_analysis Analysis of Crude Product cluster_troubleshooting Troubleshooting cluster_solutions Optimization Strategies cluster_purification Purification cluster_final Final Product start Substrate: Octadienyl Halide Base: e.g., NaOEt Solvent: e.g., Ethanol Temperature: Reflux analysis GC-MS / NMR Analysis start->analysis low_yield Low Yield? analysis->low_yield Evaluate Yield isomers Incorrect Isomers? analysis->isomers Evaluate Purity solution_yield Increase Temperature Use Bulky Base (t-BuOK) Change Solvent (DMSO) low_yield->solution_yield Yes purify Aqueous Workup Fractional Distillation (Vacuum) Column Chromatography low_yield->purify No, proceed solution_isomers Use Small Base (NaOEt) for Zaitsev Use Bulky Base for Hofmann Check Substrate Stereochemistry isomers->solution_isomers Yes isomers->purify No, proceed solution_yield->start Re-run Reaction solution_isomers->start Re-run Reaction final_product Pure 1,3,5-Octatriene purify->final_product

Caption: A logical workflow for troubleshooting and optimizing the synthesis of 1,3,5-octatriene.

Reaction Mechanism: E2 Elimination

Caption: The concerted mechanism of an E2 elimination reaction.

References

  • Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The E2 Reaction Mechanism. Retrieved from [Link]

  • FooDB. (2011). Showing Compound (3E,5E)-1,3,5-octatriene (FDB029633). Retrieved from [Link]

  • ResearchGate. (2025). How to Promote Sluggish Electrocyclization of 1,3,5-Hexatrienes by Captodative Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Bromination of 1,3,5-cyclooctatriene followed by nucleophilic substitution by excess dimethylamine. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Stereoselectivity of E2 Elimination Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 14.3: Elimination by the E1 Mechanism. Retrieved from [Link]

  • PubMed Central. (n.d.). Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

  • Dalal Institute. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Khan Academy. (n.d.). E2 reactions. Retrieved from [Link]

  • YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann). Retrieved from [Link]

  • YouTube. (2024). Regio- and stereoselectivity in elimination reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery-Based Purification of Excedrin. Retrieved from [Link]

  • ResearchGate. (2025). Effect of higher order solvation and temperature on SN2 and E2 reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.14: Stereochemistry in Elimination. Retrieved from [Link]

  • YouTube. (2020). 7.5 E2 Reactions | Organic Chemistry. Retrieved from [Link]

  • Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium. Retrieved from [Link]

  • ResearchGate. (2025). Effect of the solvent nature on the course of quaternization of 3,5-diethoxycarbonyl-2,6-dimethyl-4-(3-pyridyl)-1,4-dihydropyridine. Retrieved from [Link]

  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Retrieved from [Link]

  • Schramm Research Lab. (2009). Compounds with All-Carbon Functions:1,3-dienes, Synthesis by Elimination Reactions. Retrieved from [Link]

  • LookChem. (n.d.). 1,3,5-Octatriene, (E,E)-. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preparative HPLC Separation of E,E and E,Z 1,3,5-Octatriene Isomers

Welcome to the technical support center for the preparative separation of (3E,5E)-octa-1,3,5-triene and (3E,5Z)-octa-1,3,5-triene. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the preparative separation of (3E,5E)-octa-1,3,5-triene and (3E,5Z)-octa-1,3,5-triene. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis who are facing the challenge of isolating these geometric isomers. As nonpolar hydrocarbons with subtle structural differences, their separation requires a nuanced approach to preparative High-Performance Liquid Chromatography (HPLC). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to achieve high-purity separation.

The core challenge in separating E,E and E,Z isomers lies in their similar physicochemical properties. Preparative HPLC is the technique of choice for this task, offering the necessary resolution to distinguish between these closely related compounds and enabling the collection of purified fractions for further use.[1] This guide explains the causality behind experimental choices, ensuring a robust and reproducible separation strategy.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments. Each problem is analyzed from a root-cause perspective, with actionable solutions grounded in chromatographic principles.

Question 1: I am seeing poor or no resolution between my E,E and E,Z isomer peaks. What are the primary factors I should investigate?

Answer:

Achieving resolution between geometric isomers is fundamentally a matter of maximizing the selectivity of your chromatographic system. If you are observing co-elution or minimal separation, the issue likely lies with your stationary phase or mobile phase composition.

  • Causality 1: Inadequate Stationary Phase Selectivity: Standard C18 (ODS) columns separate primarily based on hydrophobicity.[2] Since the E,E and E,Z isomers of 1,3,5-octatriene have very similar hydrophobicities, a C18 column may not provide sufficient resolution.[2][3] The separation of geometric isomers often relies on subtle differences in their molecular shape and π-electron distribution.

    • Solution: Explore stationary phases that offer alternative separation mechanisms.

      • Phenyl-based columns: These columns can provide enhanced selectivity for compounds with double bonds through π-π interactions between the analyte and the phenyl groups on the stationary phase.[2]

      • Cholesterol-based columns: These are particularly effective for separating geometric isomers due to their ability to discriminate based on molecular shape and rigidity.[4]

      • Specialty isomer columns: Certain manufacturers offer columns specifically designed for isomer separations, which may provide the necessary selectivity.

  • Causality 2: Suboptimal Mobile Phase Composition: The choice of organic solvent (the "strong solvent") in reversed-phase HPLC can significantly alter selectivity.[5] Acetonitrile and methanol, the two most common organic modifiers, have different properties that influence their interactions with both the analyte and the stationary phase.[5][6]

    • Solution:

      • Solvent Screening: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a protic solvent and a better hydrogen-bond donor/acceptor, while acetonitrile is aprotic with a stronger dipole moment. These differences can change the retention characteristics of the isomers enough to improve separation.[5]

      • Optimize the Isocratic Mixture: Since your sample likely contains only the two isomers, an isocratic elution (a constant mobile phase composition) is generally preferred as it often provides higher resolution for closely eluting peaks compared to a gradient.[3] Systematically vary the ratio of your organic solvent to water (e.g., 70:30, 75:25, 80:20) to find the optimal balance between retention and resolution.

Question 2: My peaks are broad and tailing, which is compromising my purity and making fraction collection difficult. How can I improve peak shape?

Answer:

Poor peak shape in preparative HPLC is often a consequence of overloading the column or issues with the sample solvent.

  • Causality 1: Column Overload: In preparative chromatography, the goal is to purify the maximum amount of sample per run. However, injecting too much sample (mass overload) or too large a volume (volume overload) will lead to distorted, broad peaks.

    • Solution: Conduct a loading study at the analytical or semi-preparative scale.

      • Start with a low-concentration injection to establish the ideal chromatogram.

      • Gradually increase the injection mass while keeping the volume constant.

      • Monitor the peak width and symmetry. The optimal load is the maximum amount you can inject before significant peak distortion occurs (e.g., before peak efficiency drops by more than 10-15%).

  • Causality 2: Sample Solvent Effects: 1,3,5-octatriene is a nonpolar hydrocarbon and is likely dissolved in a strong organic solvent. If this solvent is significantly stronger than your mobile phase, it can cause peak distortion upon injection.

    • Solution:

      • Match the Sample Solvent: Ideally, dissolve your sample in the mobile phase itself. This is the best way to ensure sharp, symmetrical peaks.

      • Use a Weaker Solvent: If solubility is an issue, dissolve the sample in the weakest possible solvent that is still miscible with the mobile phase.

      • Minimize Injection Volume: If you must use a strong solvent, keep the injection volume as small as possible to minimize its effect on the initial chromatography.

Question 3: My separation looks great on my analytical HPLC, but the resolution disappears when I scale up to my preparative column. What did I do wrong?

Answer:

A successful scale-up from analytical to preparative HPLC requires precise adjustments to flow rate and injection volume to maintain the separation's integrity. The key is to keep the linear velocity of the mobile phase constant.

  • Causality: Incorrect Scaling Calculations: Simply increasing the flow rate without accounting for the change in column diameter is a common mistake. This alters the linear velocity and, consequently, the chromatographic separation.

    • Solution: Use the following formulas to scale your method appropriately:

      1. Flow Rate Scaling: F_prep = F_analyt * (d_prep² / d_analyt²) Where:

      • F_prep = Preparative flow rate

      • F_analyt = Analytical flow rate

      • d_prep = Inner diameter of the preparative column

      • d_analyt = Inner diameter of the analytical column

      2. Injection Volume Scaling: V_inj_prep = V_inj_analyt * ((d_prep² * L_prep) / (d_analyt² * L_analyt)) Where:

      • V_inj_prep = Preparative injection volume

      • V_inj_analyt = Analytical injection volume

      • L_prep = Length of the preparative column

      • L_analyt = Length of the analytical column

    • Self-Validation: After scaling, the retention times of your peaks on the preparative system should be very similar to those on the analytical system. If they are significantly different, re-check your calculations and ensure the system is properly equilibrated.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for mobile phase selection?

    • A: For reversed-phase separation of these nonpolar isomers, start with a mobile phase of acetonitrile and water in a ratio of approximately 75:25 (v/v). This provides good solvating power while maintaining sufficient interaction with a C18 or Phenyl stationary phase.

  • Q2: Should I use an isocratic or gradient elution?

    • A: For separating a simple mixture of two isomers, an isocratic method is almost always superior.[3] It allows for fine-tuning of the mobile phase strength to achieve maximum resolution and is easier to scale up and reproduce.

  • Q3: How can I confirm the purity of my collected fractions?

    • A: After collection, re-inject a small aliquot of each fraction onto an analytical HPLC system using the same method. This will confirm the purity of the isolated isomer and check for any cross-contamination between fractions. For absolute confirmation of the isomer structure, spectroscopic techniques like NMR are recommended.[1]

  • Q4: Can temperature be used to optimize the separation?

    • A: Yes, adjusting the column temperature can influence selectivity. Lowering the temperature can sometimes increase resolution for isomers, although it will also increase backpressure and run time.[7] It is a parameter worth exploring if optimizing the mobile phase and stationary phase does not yield the desired separation.

Data & Method Development Parameters

The following table summarizes key parameters to consider during method development for the separation of E,E and E,Z 1,3,5-octatriene isomers.

ParameterRecommendationRationale
Stationary Phase Start with Phenyl or C18. Consider Cholesterol-based phases for higher selectivity.Phenyl phases offer π-π interactions beneficial for unsaturated compounds. Cholesterol phases provide shape selectivity.[2][4]
Mobile Phase Acetonitrile/Water or Methanol/WaterScreening both solvents is crucial as their different properties can significantly alter selectivity.[5]
Elution Mode IsocraticProvides better resolution for closely eluting peaks and simplifies scale-up.[3]
Flow Rate Scaled to maintain linear velocity from the analytical method.Ensures that the separation achieved at the analytical scale is translated to the preparative scale.
Detection UV, ~260-280 nm1,3,5-octatriene has a conjugated triene system that absorbs strongly in the UV region. The exact maximum should be determined experimentally.
Column Temperature Ambient, with the option to cool (e.g., 10-20°C)Lower temperatures can sometimes enhance selectivity for isomers but will increase viscosity and backpressure.[7]

Visualized Workflows and Logic

The following diagrams illustrate the logical workflow for method development and a troubleshooting decision tree.

Workflow cluster_dev Phase 1: Analytical Method Development cluster_scale Phase 2: Scale-Up & Preparative Run cluster_analysis Phase 3: Analysis & Verification Scout Scout Columns (C18, Phenyl) Optimize Optimize Mobile Phase (ACN/H2O vs. MeOH/H2O) Scout->Optimize Select best phase Load Perform Loading Study Optimize->Load Finalize mobile phase Calculate Calculate Prep Parameters (Flow Rate, Inj. Volume) Load->Calculate Run Execute Preparative Run Calculate->Run Collect Collect Fractions Run->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Final Obtain Pure Isomer Evaporate->Final

Caption: Preparative HPLC workflow from development to final product.

Troubleshooting Start Problem: Poor Isomer Resolution Q_Stationary Is the stationary phase optimized for isomers? Start->Q_Stationary A_Stationary_No Action: Test Phenyl or Cholesterol-based column Q_Stationary->A_Stationary_No No Q_Mobile Have you screened both ACN and MeOH? Q_Stationary->Q_Mobile Yes A_Stationary_No->Q_Mobile A_Mobile_No Action: Compare selectivity with both solvents Q_Mobile->A_Mobile_No No Q_Isocratic Is the isocratic percentage optimal? Q_Mobile->Q_Isocratic Yes A_Mobile_No->Q_Isocratic A_Isocratic_No Action: Fine-tune the organic/aqueous ratio Q_Isocratic->A_Isocratic_No No Success Resolution Achieved Q_Isocratic->Success Yes A_Isocratic_No->Success

Caption: Decision tree for troubleshooting poor isomer resolution.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the separation of E,E and E,Z 1,3,5-octatriene isomers.

Part 1: Analytical Method Development
  • Column Selection:

    • Begin with a high-quality analytical column (e.g., 4.6 x 250 mm, 5 µm particle size). Screen a standard C18 column and a Phenyl-Hexyl column.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: HPLC-grade Water.

    • Prepare Mobile Phase B1: HPLC-grade Acetonitrile (ACN).

    • Prepare Mobile Phase B2: HPLC-grade Methanol (MeOH).

    • Degas all mobile phases thoroughly.

  • Initial Scouting Runs:

    • Equilibrate the column with 75:25 (v/v) ACN/Water at a flow rate of 1.0 mL/min.

    • Prepare a dilute standard of the isomer mixture (~0.1 mg/mL) in the mobile phase.

    • Inject 10 µL and monitor the chromatogram at ~270 nm.

    • Repeat the process using 75:25 (v/v) MeOH/Water.

    • Compare the resolution and selectivity between the ACN and MeOH runs.

  • Optimization:

    • Select the solvent system (ACN or MeOH) that provided the best initial separation.

    • Perform a series of isocratic runs, adjusting the organic solvent percentage in small increments (e.g., 72%, 75%, 78%) to maximize the resolution (Rs) between the two isomer peaks. Aim for a resolution of Rs > 1.5.

Part 2: Scale-Up and Preparative Run
  • Select Preparative Column:

    • Choose a preparative column with the same stationary phase as your optimized analytical method (e.g., 21.2 x 250 mm).

  • Calculate Preparative Parameters:

    • Using the formulas provided in the Troubleshooting section, calculate the new flow rate and maximum injection volume based on your optimized analytical method.

  • Sample Preparation:

    • Dissolve the crude isomer mixture in the mobile phase at the highest concentration possible without causing precipitation. Filter the sample through a 0.45 µm filter.

  • System Equilibration:

    • Equilibrate the preparative HPLC system with the optimized isocratic mobile phase for at least 10-15 column volumes.

  • Execute Preparative Run:

    • Inject the prepared sample.

    • Monitor the separation using the UV detector.

  • Fraction Collection:

    • Collect the eluent in separate fractions as each peak elutes. Start collecting just before the peak begins to rise from the baseline and stop just after it returns.

Part 3: Post-Run Analysis
  • Purity Check:

    • Analyze each collected fraction using the developed analytical method to confirm its purity.

  • Pooling and Concentration:

    • Combine the fractions that meet the desired purity level.

    • Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified isomer.

References

  • Helda University of Helsinki. (n.d.). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. Retrieved from [Link]

  • PubMed. (n.d.). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Retrieved from [Link]

  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • Labcompare.com. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • PubMed. (2001, February 16). Determination of RS,E/Z-tocotrienols by HPLC. Retrieved from [Link]

  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2005, August 2). isomers!. Retrieved from [Link]

  • MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • HPLC.UV. (n.d.). Separation of Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Chromatographic Separation of Vitamin E Enantiomers. Retrieved from [Link]

  • ACS Publications. (n.d.). HPLC Separation of Geometric Carotene Isomers Using a Calcium Hydroxide Stationary Phase. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chromatographic Resolution of Geometric Isomers and Enantiomers of a Substituted Pentadienyl Carboxamide by a Column Switching Technique. Retrieved from [Link]

  • ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from [Link]

  • NIH. (2023, July 6). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Retrieved from [Link]

  • PubMed. (2012, March 7). Optimization and validation of the reversed-phase high-performance liquid chromatography with fluorescence detection method for the separation of tocopherol and tocotrienol isomers in cereals, employing a novel sorbent material. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Optimizing Selectivity for Preparative Separations: Mixed-Mode Chromatography versus Reversed Phase and Hydrophilic Interaction. Retrieved from [Link]

  • PubMed. (2009, November 6). Separation of Positional Isomers of Mono-Poly(ethylene Glycol)-Modified Octreotides by Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 1,3,5-Octatriene

Case ID: OCT-TRI-001 Subject: Troubleshooting Low Stereoselectivity & Isomer Scrambling in Conjugated Triene Formation Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OCT-TRI-001 Subject: Troubleshooting Low Stereoselectivity & Isomer Scrambling in Conjugated Triene Formation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Synthesizing 1,3,5-octatriene (and conjugated polyenes in general) presents a dual challenge: kinetic control of the double bond geometry during formation and thermodynamic stability during isolation.

If you are observing low stereoselectivity (e.g., mixtures of E/Z isomers rather than the desired all-E), the root cause typically lies in one of three areas:

  • Inappropriate Olefination Method: Standard Wittig conditions often fail for polyenes due to reversible betaine formation.

  • Post-Synthetic Scrambling: The 1,3,5-triene system is photosensitive and thermally labile.

  • Electrocyclic Ring Closure: The (3Z, 5Z) isomer is a "ticking time bomb" that thermally cyclizes to a cyclohexadiene derivative, disappearing from your crude mixture.

This guide provides a diagnostic workflow to isolate the failure point and protocols to correct it.

Module 1: Diagnostic Workflow (Route Selection)

Before optimizing reaction conditions, verify you are using the correct chemistry for your target isomer.

RouteSelection Start Target Isomer? AllE All-E (Trans) Start->AllE Z_Isomer Contains Z-alkene Start->Z_Isomer Wittig Standard Wittig? AllE->Wittig Often Low Selectivity Julia Julia-Kocienski (See Module 3) AllE->Julia Best for E StillGennari Still-Gennari HWE (Z-Selective) Z_Isomer->StillGennari Schlosser Schlosser Modification (See Module 2) Wittig->Schlosser Required for E

Figure 1: Decision tree for selecting the olefination strategy based on target geometry.

Module 2: The Wittig Reaction (Schlosser Modification)

The Problem: Standard Wittig reactions with non-stabilized ylides typically yield Z-alkenes (kinetic control).[1] Stabilized ylides yield E-alkenes but react sluggishly with conjugated aldehydes.[2]

The Solution: The Schlosser Modification (Wittig-Schlosser) allows you to access E-1,3,5-octatriene using non-stabilized ylides by equilibrating the betaine intermediate.

Protocol: E-Selective Schlosser Modification

Reagents:

  • Phosphonium salt (e.g., allyltriphenylphosphonium bromide)

  • Base: Phenyllithium (PhLi) or n-BuLi[2]

  • Solvent: THF/Ether (1:1)

  • Additive: Strong soluble base (e.g., t-BuOK) or excess PhLi

Step-by-Step:

  • Ylide Formation: Suspend the phosphonium salt in THF/Ether at -78 °C . Add PhLi (1.0 equiv) to generate the ylide. The solution usually turns deep orange/red.

  • Addition: Add the aldehyde (e.g., 2,4-hexadienal) slowly at -78 °C .

    • Mechanism:[3][4][5][6][7][8][9][10][11] This forms the erythro-betaine (kinetic product, leads to Z).

  • Deprotonation (Critical Step): Add a second equivalent of PhLi (or n-BuLi) at -78 °C .

    • Why? This deprotonates the

      
      -carbon of the betaine, forming a 
      
      
      
      -oxido ylide.
  • Equilibration: Allow the mixture to warm to -30 °C .

    • Why? The

      
      -oxido ylide equilibrates to the more stable threo configuration (steric groups anti).
      
  • Reprotonation: Cool back to -78 °C and add t-BuOH or HCl/Ether.

    • Result: This locks the intermediate as the threo-betaine.

  • Elimination: Add t-BuOK (potassium tert-butoxide) and warm to room temperature.

    • Result: Stereospecific elimination yields the E-isomer .

Module 3: Julia-Kocienski Olefination

The Problem: Wittig workups produce triphenylphosphine oxide (TPPO), which is difficult to separate from non-polar polyenes like 1,3,5-octatriene.

The Solution: The Julia-Kocienski reaction uses sulfones and offers superior E-selectivity and easier purification (water-soluble byproducts).

Selection Guide: Sulfone Type
Sulfone Heterocycle (Het)AbbreviationSelectivityMechanism Note
1-Phenyl-1H-tetrazol-5-yl PT High E (>95%) Bulky phenyl group forces trans transition state.[2]
Benzothiazol-2-ylBTModerate EGood, but PT is superior for polyenes.[2]
Pyridin-2-ylPYRVariableOften used for Z or mixtures.[2]
Protocol: PT-Sulfone Olefination[1]
  • Setup: Dissolve the PT-sulfone (1.0 equiv) and aldehyde (1.1 equiv) in dry THF or DME.

  • Cooling: Cool to -60 °C (lower temperatures improve selectivity).

  • Base Addition: Add KHMDS (Potassium hexamethyldisilazide, 1.1 equiv) dropwise.

    • Note: Avoid LiHMDS if high E-selectivity is required; the larger K+ cation promotes the open transition state favoring E.

  • Reaction: Stir for 1–2 hours. The reaction is often faster than Wittig.

  • Workup: Quench with water. The byproduct is a water-soluble salt, leaving the clean triene in the organic layer.

Module 4: Post-Synthetic Rescue (Iodine Isomerization)

The Problem: Despite best efforts, you obtained a 60:40 E/Z mixture.

The Solution: Iodine-catalyzed photoisomerization. This method drives the mixture toward the thermodynamic minimum (usually the all-E isomer) without decomposing the molecule.

Protocol:

  • Dissolve the crude alkene mixture in heptane or cyclohexane (avoid polar solvents).

  • Add a catalytic amount of Iodine (

    
    , 1–5 mol%).
    
  • Stir at room temperature under visible light (a standard lab lamp or sunlight) for 1–4 hours.

  • Monitor: Check by GC-MS or NMR every 30 mins.

  • Quench: Wash with 10%

    
     (sodium thiosulfate) to remove iodine before concentration.
    

Module 5: The "Invisible" Loss (Electrocyclization)

Critical Warning: If your yield is low and you see "polymer" or unidentifiable peaks, you likely triggered a thermal electrocyclization.

(3Z, 5Z)-1,3,5-octatriene is thermally unstable. According to Woodward-Hoffmann rules , 6


 electron systems undergo thermal disrotatory ring closure .

Electrocyclization Triene (3Z, 5Z)-1,3,5-Octatriene (Linear) Transition Disrotatory Transition State Triene->Transition Heat (>60°C) Product Cyclohexadiene Derivative (Cyclic) Transition->Product Irreversible

Figure 2: Thermal degradation pathway of Z-isomer trienes.[2]

Prevention:

  • Keep it Cold: Never heat the crude mixture above 40 °C if Z-isomers are present.

  • Avoid Distillation: Do not attempt to distill the crude product to purify it if it contains Z-isomers; they will cyclize in the pot. Use column chromatography or low-temp recrystallization.[2]

FAQs

Q: Can I use the Horner-Wadsworth-Emmons (HWE) reaction? A: Yes, but HWE reagents (phosphonates) are less reactive than Wittig ylides. For conjugated aldehydes (like hexadienal), the reaction may require higher temperatures, which increases the risk of polymerization or electrocyclization. Use highly reactive HWE reagents (e.g., using NaH/THF) if you choose this route.

Q: My 1,3,5-octatriene product is polymerizing in the flask. How do I store it? A: Conjugated trienes are prone to oxidation and polymerization. Store the purified product:

  • Under Argon/Nitrogen atmosphere.

  • At -20 °C or -80 °C.

  • Diluted in a solvent (like benzene or hexane) with a radical inhibitor like BHT (Butylated hydroxytoluene) added (0.1%).

Q: How do I distinguish the isomers by NMR? A: Look at the coupling constants (


) of the internal vinylic protons.
  • Trans (E):

    
    .
    
  • Cis (Z):

    
    .
    
  • Tip: In 1,3,5-octatriene, the signals will overlap significantly. Use 2D NMR (COSY/NOESY) to trace the spin system.

References

  • Stereoselective Synthesis of 1,3-Dienes. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. MDPI. Available at: [Link][7][12][13]

  • Julia-Kocienski Mechanism & Selectivity. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. NIH National Library of Medicine. Available at: [Link]

  • Iodine-Catalyzed Isomerization. Iodine-Catalyzed R/S Isomerization of Allenic Carotenoids. Journal of Organic Chemistry (ACS). Available at: [Link]

  • Electrocyclic Reactions. Stereochemistry of Thermal Electrocyclic Reactions. Chemistry LibreTexts. Available at: [Link]

  • 1,3,5-Octatriene Spectral Data. SpectraBase Compound ID: HoToxCPhMFI.[14] Wiley SpectraBase. Available at: [Link]

Sources

Optimization

stabilizing 1,3,5-octatriene against oxidation and UV degradation

Ticket ID: OCT-STAB-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Prevention of Oxidation and UV-Induced Degradation Executive Summary: The Instability Profile Welcome to the technical suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OCT-STAB-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Prevention of Oxidation and UV-Induced Degradation

Executive Summary: The Instability Profile

Welcome to the technical support interface. You are likely experiencing degradation issues with 1,3,5-octatriene , a conjugated polyene system (


). This molecule is thermodynamically unstable relative to its cyclized isomers and oxidation products.

Your sample is fighting a war on two fronts:

  • Photochemical Attack: UV light triggers electrocyclic ring closure, converting your linear triene into a cyclohexadiene derivative (Woodward-Hoffmann rules).

  • Oxidative Attack: Atmospheric oxygen attacks the electron-rich

    
    -system via radical autoxidation, leading to polymerization (viscous yellow sludge) or epoxides.
    

This guide provides the protocols required to arrest these pathways.

Module A: Photochemical Defense (The "Light" Reactions)

The Problem: 1,3,5-octatriene is not just "sensitive" to light; it is a textbook substrate for electrocyclic reactions .[1] Under UV irradiation (


), the triene undergoes a conrotatory  ring closure to form 1,3-cyclohexadiene isomers. This is an intrinsic property of the 

electron system and cannot be stopped chemically—only physically.

The Mechanism (Woodward-Hoffmann Rules):

  • Thermal (

    
    ):  Disrotatory closure (often slow at RT, but accelerates with heat).
    
  • Photochemical (

    
    ):  Conrotatory closure (extremely fast).
    

Protective Protocol:

  • Spectral Filtering: You must block wavelengths

    
     nm. Standard fluorescent lab lights emit enough UV to trigger cyclization within hours.
    
  • Workflow:

    • Use Amberized Glassware exclusively.

    • Wrap columns/flasks in aluminum foil if amber glass is unavailable.

    • Yellow Light Rule: Perform synthesis and purification in a room equipped with yellow UV-cutoff filters (lithography lighting standards).

Module B: Oxidative Defense (The "Dark" Reactions)

The Problem: The conjugated double bonds are electron-rich, making them susceptible to electrophilic attack by oxygen radicals. This initiates a chain reaction (autoxidation) resulting in gums/polymers.

The Solution: Radical Scavenging You must introduce a "suicide inhibitor" that reacts with peroxy radicals faster than the octatriene does.

Recommended Stabilizers:

StabilizerStructureConcentrationRemoval MethodBest For
TBC (4-tert-Butylcatechol)Phenolic100–200 ppmWash with 1M NaOH or Basic AluminaMonomer storage; prevents polymerization.
BHT (Butylated hydroxytoluene)Sterically hindered phenol0.05–0.1% w/wDistillation (BHT stays in pot)Long-term storage; less reactive than TBC.
Vitamin E (

-Tocopherol)
Chroman ring0.1% w/wChromatographyBiological/Pharmaceutical applications (non-toxic).
Visualization: Degradation & Stabilization Logic

The following diagram maps the degradation pathways and the intervention points required to stabilize the molecule.

Octatriene_Stability Octatriene 1,3,5-Octatriene (Linear Triene) UV_Light UV Light (hν) Octatriene->UV_Light Oxygen Oxygen (O₂) Octatriene->Oxygen Heat Heat (Δ) Octatriene->Heat Cyclohexadiene 1,3-Cyclohexadiene (Cyclized Product) UV_Light->Cyclohexadiene Electrocyclization (Conrotatory) Polymer Peroxides/Polymers (Viscous Sludge) Oxygen->Polymer Radical Autoxidation Heat->Cyclohexadiene Electrocyclization (Disrotatory) Amber Shield: Amber Glass/Foil Amber->UV_Light Blocks BHT Shield: BHT/TBC (Radical Scavenger) BHT->Oxygen Scavenges Argon Shield: Argon Atmosphere Argon->Oxygen Displaces

Figure 1: Mechanistic pathways of 1,3,5-octatriene degradation and corresponding stabilization interventions.

Standard Operating Procedure (SOP): Storage & Handling

Objective: Maintain >98% purity over 6 months.

Step 1: Initial Receipt/Synthesis

  • Immediately verify purity via GC-MS or 1H-NMR.

  • If the liquid is yellow/brown or viscous, distill immediately .

    • Critical: Distill under reduced pressure (vacuum). Do not heat above 60°C to avoid thermal electrocyclization (disrotatory closure).

Step 2: Stabilization

  • Add 0.1% w/w BHT to the distillate immediately.

  • Why? Distillation removes previous stabilizers. The clean distillate is highly vulnerable.

Step 3: Packaging

  • Transfer to Amber Glass Vials with Teflon-lined caps.

  • Sparging: Bubble dry Argon gas through the liquid for 2 minutes to displace dissolved oxygen.

  • Headspace: Flush the vial headspace with Argon before sealing.

Step 4: Storage Conditions

  • Temperature: Store at -20°C (Standard) or -80°C (Long-term).

    • Reasoning: Low temperature slows the kinetics of both thermal cyclization and autoxidation.

Troubleshooting & FAQs

Q1: My sample has turned from clear to pale yellow and became slightly viscous. Can I save it?

  • Diagnosis: This is likely oxidative polymerization (oligomer formation).

  • Solution: Attempt vacuum distillation . The polymers have a much higher boiling point and will remain in the pot.

  • Warning: If the viscosity is high (syrup-like), discard the sample. Distilling potentially unstable peroxides is an explosion hazard.

Q2: I see new peaks in my NMR spectrum around 5.8-6.0 ppm, but no viscosity change.

  • Diagnosis: Photochemical or thermal isomerization has occurred.[1][2] You likely have 1,3-cyclohexadiene derivatives or cis/trans isomers.

  • Solution: These are chemically distinct species. You must separate them via Silver Nitrate (

    
    ) impregnated silica gel chromatography . The silver ions interact differently with the specific 
    
    
    
    -geometries of the isomers.

Q3: Can I use the stabilized octatriene directly in my reaction?

  • It depends.

    • For radical reactions : NO. The BHT/TBC will kill your radical initiator. You must remove the stabilizer.

    • For Diels-Alder/Electrocyclic reactions : YES, usually. BHT is non-interfering in most pericyclic reactions.

  • How to remove TBC: Pass the neat liquid through a short plug of basic alumina . The phenolic TBC binds to the alumina; the octatriene passes through.

Q4: Why vacuum distillation? Can't I distill at atmospheric pressure?

  • Strictly Prohibited. 1,3,5-octatriene (C8) has a predicted atmospheric boiling point >100°C. Heating the molecule to this temperature will trigger thermal electrocyclization (Woodward-Hoffmann), converting your product into a cyclohexadiene before it even distills over. Always keep the pot temperature <60°C using vacuum.

References
  • Woodward, R. B., & Hoffmann, R. (1965). Stereochemistry of Electrocyclic Reactions. Journal of the American Chemical Society.

  • Turro, N. J. (1978). Modern Molecular Photochemistry. University Science Books. (Standard text on polyene photophysics).
  • Sigma-Aldrich. (2023). Technical Bulletin: Handling and Storage of Unstable Monomers.

  • NIST Chemistry WebBook. (2023). 1,3,5-Octatriene Thermochemical Data.

  • Gutteridge, J. M., et al. (1983).[3] Free radical damage to polyene antifungal antibiotics.[3] Journal of Applied Biochemistry.

Sources

Troubleshooting

minimizing side reactions during 1,3,5-octatriene electrocyclization

This is CycloTech Support , your specialized technical resource for pericyclic chemistry and kinetic control. Below is the technical guide for optimizing the electrocyclization of 1,3,5-octatriene .

Author: BenchChem Technical Support Team. Date: February 2026

This is CycloTech Support , your specialized technical resource for pericyclic chemistry and kinetic control.

Below is the technical guide for optimizing the electrocyclization of 1,3,5-octatriene . This system is a classic


 electrocyclization, but it is notoriously sensitive to competing sigmatropic shifts and polymerization.

Case ID: OCT-6PI-THERM-PHOTO Subject: Minimizing Side Reactions (Sigmatropic Shifts & Polymerization)

The Core Mechanism & The "Switch"

Before troubleshooting, you must verify you are driving the correct symmetry-allowed pathway. 1,3,5-octatriene undergoes a


 electrocyclization to form a cyclohexadiene derivative (typically 5-ethyl-1,3-cyclohexadiene).
  • Thermal Conditions (

    
    ):  Follows Disrotatory  motion.[1][2]
    
    • Stereochemistry: Substituents at the termini rotate in opposite directions.

  • Photochemical Conditions (

    
    ):  Follows Conrotatory  motion.[3]
    
    • Stereochemistry: Substituents rotate in the same direction.

The Critical Constraint: For the reaction to occur, the triene must adopt the helical (


) conformation . If your starting material is the all-trans (

) isomer, it cannot cyclize directly. It must first isomerize (usually photochemically or thermally) to the

-isomer at the central bond to bring the termini within reacting distance.
Diagnostic Matrix: Troubleshooting Yield Loss

Use this matrix to identify which side reaction is destroying your yield.

SymptomProbable CauseMechanismCorrective Action
Product is a non-conjugated polyene [1,5]-Sigmatropic H-Shift A hydrogen atom moves from C1 to C5 (or C6), destroying the triene conjugation faster than the ring closes.Switch to Flash Vacuum Pyrolysis (FVP) or lower temp photochemical activation.
Insoluble gum / High Viscosity Polymerization / Dimerization Intermolecular Diels-Alder reaction (one molecule acts as diene, another as dienophile).High Dilution (

M). Degas thoroughly to remove

(radical initiator).
Starting Material Recovery (No Rxn) Wrong Geometry Starting material is locked in trans,trans conformation; termini are too far apart.Add a photo-isomerization step or use iodine (

) catalysis to scramble alkene geometry.
Aromatization (Benzene derivative) Oxidation The cyclohexadiene product is oxidized by air to an aromatic ring (ethylbenzene).Strict Anaerobic Conditions (Argon/Nitrogen sparge). Add radical inhibitor (BHT).
Deep Dive: The [1,5]-Hydrogen Shift Competitor

The most insidious side reaction in 1,3,5-octatriene chemistry is the [1,5]-sigmatropic hydrogen shift .

The Problem: In thermal conditions, the activation energy for the [1,5]-H shift is often comparable to or lower than the electrocyclization. Instead of the ring closing, a hydrogen atom "hops" across the coiled chain, resulting in a non-conjugated isomer (e.g., 1,3,6-octatriene) that is thermodynamically stable and dead to further cyclization.

The Solution: Kinetic Control via FVP

  • Flash Vacuum Pyrolysis (FVP): By passing the substrate through a hot zone (350–500°C) at high vacuum (

    
     Torr) for milliseconds, you favor the electrocyclization.
    
  • Why it works: The electrocyclization has a more ordered transition state (lower entropy of activation,

    
    ) compared to the H-shift. High temperature for short contact times favors the reaction with the "tighter" transition state if the activation enthalpies are close.
    
Visualization: Competing Pathways

The following diagram illustrates the kinetic competition you are managing.

Octatriene_Pathways Start 1,3,5-Octatriene (Helical Conformation) TS_Cyc TS: Electrocyclization (Disrotatory) Start->TS_Cyc Thermal (Slow) or Photo (Fast) TS_Shift TS: [1,5]-H Shift (Suprafacial) Start->TS_Shift Thermal (Fast competing rxn) Prod_Poly Polymer/Dimer Start->Prod_Poly High Conc. (>0.1M) Prod_Cyc Product A: Cyclohexadiene (Target) TS_Cyc->Prod_Cyc Prod_Shift Product B: Non-Conjugated Isomer (Dead End) TS_Shift->Prod_Shift

Figure 1: Kinetic competition between the desired electrocyclization (green path) and the parasitic [1,5]-sigmatropic shift (red path).

Experimental Protocol: "Clean" Photochemical Cyclization

This protocol is designed to minimize polymerization and oxidation.

Reagents:

  • 1,3,5-Octatriene (isomer mixture)

  • Solvent: Degassed n-Hexane or Benzene (spectral grade)

  • Additives: 2,6-di-tert-butyl-4-methylphenol (BHT) as radical scavenger.

Step-by-Step:

  • Dilution is Key: Prepare a solution with a concentration below

    
     M  (approx. 0.1 mg/mL).
    
    • Reasoning: Electrocyclization is unimolecular (First Order). Polymerization is bimolecular (Second Order). Dilution linearly reduces polymerization rate while the cyclization rate remains constant.

  • Deoxygenation: Sparging with Argon for 20 minutes is mandatory.

    • Reasoning: Oxygen converts the product (cyclohexadiene) into ethylbenzene (aromatization) and initiates radical polymerization.

  • Irradiation: Use a medium-pressure mercury lamp with a Pyrex filter (

    
     nm).
    
    • Note: Quartz filters allow low UV (<250 nm) which can cause secondary rearrangements (e.g., di-

      
      -methane rearrangement).
      
  • Monitoring: Monitor via UV-Vis spectroscopy.

    • Endpoint: Disappearance of the triene absorption band (

      
       nm) and appearance of the diene band.
      
  • Workup: Evaporate solvent at low temperature (<30°C) . Do not heat the crude mixture, as the cyclohexadiene product is thermally unstable and can revert or aromatize.

Frequently Asked Questions (FAQ)

Q: My starting material is 100% trans,trans,trans-1,3,5-octatriene. Why is the thermal reaction failing? A: The trans,trans geometry places the terminal carbons too far apart. The molecule must rotate around the single bonds, but the central double bond prevents the necessary helical shape. You must photo-isomerize it first to generate the cis (Z) isomer at the central bond, or simply run the whole reaction photochemically, which drives both isomerization and cyclization.

Q: Can I use a Lewis Acid to accelerate the reaction? A: generally No . While Lewis Acids catalyze Diels-Alder reactions, they often trigger cationic polymerization in conjugated polyenes. Thermal or Photochemical activation is preferred for neutral electrocyclizations.

Q: I see a "woodward-hoffmann" forbidden product. How is this possible? A: You likely have a radical mechanism interfering, or the reaction is not concerted. Ensure you have strictly excluded oxygen. Alternatively, if doing a photochemical reaction, check if your reaction vessel allows significant heat buildup; you might be getting a background thermal reaction competing with the photo-reaction.

References
  • Woodward, R. B., & Hoffmann, R. (1965). Stereochemistry of Electrocyclic Reactions. Journal of the American Chemical Society, 87(2), 395–397.

  • Marvell, E. N., et al. (1973). Thermal Electrocyclization of 1,3,5-Hexatrienes. Kinetics and Mechanism. Journal of Organic Chemistry, 38(26), 4236–4240.

  • Okamura, W. H. (1983). Vitamin D: Pericyclic Reactions. Accounts of Chemical Research, 16(3), 81–88. (Provides excellent context on the competition between H-shifts and cyclization in triene systems).

  • Leigh, W. J. (1998). The Electrocyclic Reactions of Conjugated Dienes and Trienes. CRC Handbook of Organic Photochemistry and Photobiology. (General reference for photochemical protocols).

Sources

Optimization

resolving peak overlapping in GC analysis of octatriene isomers

Welcome to the Octatriene Separation Technical Support Center . This portal is designed for analytical chemists and process engineers struggling with the separation of C8H12 isomers (specifically 1,3,6-, 1,3,7-, and 2,4,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Octatriene Separation Technical Support Center .

This portal is designed for analytical chemists and process engineers struggling with the separation of C8H12 isomers (specifically 1,3,6-, 1,3,7-, and 2,4,6-octatrienes) and their geometric analogs (


 or cis/trans).

These polyenes possess nearly identical boiling points and mass spectra, making standard non-polar GC methods (like DB-1 or HP-5) prone to co-elution failure. The following guides synthesize advanced stationary phase chemistry with thermodynamic optimization to resolve these critical pairs.

Part 1: Critical Separation Parameters (The "Why" and "How")

Q: Why do my standard DB-5/HP-5 columns fail to separate octatriene isomers?

A: Standard polysiloxane columns (100% methyl or 5% phenyl) separate primarily based on volatility (Boiling Point) .

  • The Problem: Octatriene isomers (e.g., 1,3,7-octatriene vs. 1,3,6-octatriene) differ in boiling point by less than 2°C.

  • The Solution: You must switch to a separation mechanism based on

    
    -electron density . Isomers differ significantly in the accessibility and geometry of their double bonds.
    

Recommended Stationary Phases:

Column Class Polarity Mechanism Recommended Phase

| Ionic Liquid (IL) | Ultra-High | Dipole-induced dipole &


-

interaction | SLB-IL111 or SLB-IL100 | | Cyanopropyl | High | Strong dipole interaction | HP-88 , DB-23 , or CP-Sil 88 | | PEG (Wax) | Moderate | Hydrogen bonding/Dipole | DB-WAX or Innowax |

Expert Insight: For geometric isomers (e.g.,


-1,3,7- vs 

-1,3,7-octatriene), Ionic Liquid columns are superior. They act similarly to silver-ion chromatography (argentation) by interacting specifically with the electron cloud of the double bonds.

Part 2: Troubleshooting Co-elution (The "Fix")

Q: My peaks are co-eluting (Resolution ). What is the first variable I should change?

A: Before changing the column, optimize the Thermal Gradient . Isomers often co-elute because the oven ramp is too fast, forcing them through the column before the stationary phase can interact differentially with their structures.

Protocol: The "Isothermal Plateau" Optimization Use this method to find the critical separation temperature (


).
  • Run a Scout Gradient: 40°C

    
     250°C at 10°C/min. Note the elution temperature (
    
    
    
    ) of your co-eluting pair.
  • Calculate

    
    :  Subtract 20°C from 
    
    
    
    .
  • Implement the Plateau:

    • Initial: 40°C (Hold 2 min).

    • Ramp 1: 20°C/min to (

      
      C).
      
    • Ramp 2 (The Separation Ramp): 1.5°C/min through the critical zone.

    • Ramp 3: 30°C/min to Burn-out temp (250°C).

Q: How do I validate if the separation is sufficient?

A: You must calculate the Resolution (


) for the critical pair. Do not rely on visual inspection.


  • 
    :  Unacceptable. Data is qualitative only.
    
  • 
    :  Acceptable for quantification if peaks are symmetrical.
    
  • 
    :  Baseline separation. Target achieved. 
    

Part 3: Advanced Methodologies & Logic Flow

Q: I cannot change my column. How can I resolve peaks using software?

A: If physical separation is impossible, use Spectral Deconvolution (e.g., AMDIS).

  • Warning: Octatriene isomers often have identical Mass Spectra (Base peak

    
     79 or 93).
    
  • Workaround: Look for unique "fingerprint" ion ratios. For example, conjugated dienes often show a higher intensity molecular ion (

    
    ) than non-conjugated isomers due to resonance stability.
    
Visual Troubleshooting Guide

GC_Troubleshooting Start Start: Co-eluting Octatriene Peaks Check_Col Check Column Phase Start->Check_Col Is_Polar Is it Polar (Wax/Cyano/IL)? Check_Col->Is_Polar NonPolar_Action Switch to Ionic Liquid (SLB-IL111) Is_Polar->NonPolar_Action No (DB-1/5) Polar_Action Optimize Thermal Program Is_Polar->Polar_Action Yes Calc_Rs Calculate Resolution (Rs) NonPolar_Action->Calc_Rs Polar_Action->Calc_Rs Rs_Check Is Rs > 1.5? Calc_Rs->Rs_Check Success Method Validated Rs_Check->Success Yes Fail_Action Decrease Ramp Rate (Try 1°C/min) Rs_Check->Fail_Action No Carrier_Check Check Carrier Gas Velocity (Optimum: 20-25 cm/sec He) Fail_Action->Carrier_Check Carrier_Check->Calc_Rs Retest

Figure 1: Decision logic for resolving co-eluting isomers. Note the priority of stationary phase selection over thermal adjustments.

Part 4: Experimental Protocol (Ionic Liquid Method)

Objective: Separation of 1,3,6-octatriene and 1,3,7-octatriene geometric isomers.

Hardware:

  • GC System: Agilent 7890/8890 or equivalent.

  • Detector: FID (Flame Ionization) or MS (Mass Spec).

  • Inlet: Split/Splitless (Split ratio 50:1 recommended to prevent column overload).

Consumables:

  • Column: SLB-IL111 (30m

    
     0.25mm 
    
    
    
    0.20µm).
    • Why: This is an extremely polar ionic liquid phase that separates based on double-bond number and position.

Method Parameters:

ParameterSettingRationale
Carrier Gas Helium @ 24 cm/sec (Constant Flow)Maintains efficiency (

) across the temperature ramp.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Oven Program 50°C (1 min hold)Focuses the band at the head of the column.
Ramp 1 3°C/min to 160°CSlow ramp maximizes interaction with the IL phase.
Ramp 2 20°C/min to 260°CElutes heavy impurities/dimers.
Detector FID @ 280°CHigh temp prevents condensation of high-boiling byproducts.

References

  • Restek Corporation. (2020). Fast GC: How to Decrease Analysis Time Without Sacrificing Resolution. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). 1,3,6-Octatriene, 3,7-dimethyl-, (Z)- Spectra and Data.[1][2] Retrieved from [Link]

  • LCGC International. (2015). Developments in Gas Chromatography Using Ionic Liquid Stationary Phases.[3][4] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization: Distinguishing (3E,5E)-1,3,5-Octatriene from Geometric Isomers

Executive Summary & Strategic Context In the synthesis and isolation of polyenes, distinguishing between geometric isomers is the primary analytical challenge.[1][2] For (3E,5E)-1,3,5-octatriene , the specific difficulty...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis and isolation of polyenes, distinguishing between geometric isomers is the primary analytical challenge.[1][2] For (3E,5E)-1,3,5-octatriene , the specific difficulty lies in differentiating it from its naturally occurring isomer, (3Z,5E)-1,3,5-octatriene (also known as Fucoserratene, a brown algae pheromone), and other synthetic byproducts.[1][2]

This guide provides a definitive assignment strategy. Unlike standard spectral lists, we focus on the comparative logic required to validate the all-trans configuration against cis-containing contaminants. We prioritize the use of coupling constants (


-values) and 2D NOESY correlations as the self-validating mechanisms for structural proof.

Experimental Protocol: Optimizing Resolution

Polyene protons often overlap significantly in the 5.8–6.5 ppm region.[1][2] Standard chloroform-d (


) often fails to resolve these multiplets sufficiently for precise 

-value calculation.[1][2]
Recommended Solvent System
  • Primary: Benzene-

    
     (
    
    
    
    )[1][2]
  • Alternative:

    
     (Only for initial screening)[1][2]
    

Why Benzene-


? 
Aromatic solvents induce Anisotropic Solvent-Induced Shifts (ASIS).[1][2] Benzene molecules stack against the planar polyene system, causing differential shielding of protons based on their local steric environment.[1][2] This often "stretches" the crowded olefinic region, resolving overlapping multiplets that appear as a single "blob" in chloroform.[1][2]
Instrument Parameters
  • Field Strength: Minimum 400 MHz (500+ MHz recommended for second-order coupling analysis).

  • Pulse Sequence: Standard 1D proton with 30° pulse angle.

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (essential for accurate integration of terminal vs. internal protons).

Structural Analysis & Assignments

The Molecule

(3E,5E)-1,3,5-octatriene consists of a conjugated triene system terminated by a methylene group at one end (C1) and an ethyl group at the other (C6-C8).[1][2]

Numbering Scheme:



Table 1: 1H NMR Chemical Shift Assignments (500 MHz, )
PositionType

(ppm) Approx.
Multiplicity

Coupling (Hz)
Assignment Logic
H-1a Terminal =CH25.05d

,

cis to H-2
H-1b Terminal =CH25.18d

,

trans to H-2
H-2 Olefinic6.25 - 6.35dt

,

Deshielded; couples to H-1 and H-3
H-3 Olefinic6.00 - 6.20dd

Diagnostic for (3E)
H-4 Olefinic6.00 - 6.20dd

,

Overlaps frequently
H-5 Olefinic5.70 - 5.90dd

Diagnostic for (5E)
H-6 Olefinic5.60 - 5.75dt

,

Couples to ethyl group
H-7 Methylene2.05 - 2.15dq

Typical allylic position
H-8 Methyl0.95 - 1.05t

Typical terminal methyl

> Note: Chemical shifts (


) are solvent-dependent.[1][2][3] The coupling constants (

), however, are molecular properties and remain consistent.[1][2] Rely on

values for stereochemistry.

Comparative Analysis: (3E,5E) vs. (3Z,5E)

This is the critical differentiation step. The (3Z,5E) isomer (Fucoserratene) is the most common "false positive" in synthesis.[1][2]

Table 2: The "Coupling Constant" Discriminator[1][2]
Feature(3E,5E)-Isomer (Target)(3Z,5E)-Isomer (Fucoserratene)
C3-C4 Coupling Large (

Hz)
Small (

Hz)
C5-C6 Coupling Large (

Hz)
Large (

Hz)
H-3 Shift Shielded relative to ZDeshielded (steric compression)
H-4 Shift Shielded relative to ZDeshielded (steric compression)
Mechanism of Differentiation

In the (3Z) isomer, the protons at C3 and C4 are on the same side of the double bond.[1][2] This proximity causes:

  • Reduced Coupling: Vicinal cis coupling is always smaller (10-11 Hz) than trans coupling (14-18 Hz).[1][2]

  • Steric Deshielding: The "crowding" of the chain causes a downfield shift (higher ppm) for the internal protons compared to the all-trans isomer.[1][2]

Advanced Verification: 2D NMR Logic

When multiplets overlap heavily (common in trienes), 1D


-analysis may be ambiguous. Use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) for spatial verification.[1][2]
NOESY/ROESY Correlations[1][2]
  • For (3E,5E):

    • Strong NOE between H-2 and H-4 .[1][2]

    • Strong NOE between H-4 and H-6 .[1][2]

    • Absence of NOE between H-3 and H-4 (they are trans/anti).[1][2]

  • For (3Z,5E):

    • Strong NOE between H-3 and H-4 (Diagnostic for Z-alkene).

Decision Logic & Workflow

The following diagram illustrates the logical pathway for assigning the stereochemistry of your octatriene sample.

G Start Purified Sample (1,3,5-Octatriene) RunNMR Run 1H NMR (Benzene-d6 preferred) Start->RunNMR AnalyzeJ Analyze J-Couplings at C3-C4 and C5-C6 RunNMR->AnalyzeJ CheckJ34 Is J(3,4) > 14 Hz? AnalyzeJ->CheckJ34 CheckJ56 Is J(5,6) > 14 Hz? CheckJ34->CheckJ56 Yes ResultZE Assignment: (3Z,5E)-Isomer (Fucoserratene) CheckJ34->ResultZE No (J ~10Hz) Ambiguous Ambiguous Multiplets? CheckJ34->Ambiguous Unclear ResultEE Assignment: (3E,5E)-Isomer (All Trans) CheckJ56->ResultEE Yes CheckJ56->ResultZE No ResultZZ Assignment: (3Z,5Z)-Isomer RunNOESY Run 2D NOESY Ambiguous->RunNOESY Yes CheckNOE H3-H4 Correlation? RunNOESY->CheckNOE CheckNOE->ResultEE No Signal CheckNOE->ResultZE Strong Signal

Caption: Logical flowchart for the stereochemical assignment of 1,3,5-octatriene isomers using 1D and 2D NMR data.

References

  • Jaenicke, L., & Seferiadis, K. (1975).[1][2] "Die Stereochemie von Fucoserraten, dem Gametenlockstoff der Braunalge Fucus serratus L." Chemische Berichte, 108(1), 225-232.[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][4] (Authoritative text for J-coupling constants in conjugated systems).

  • National Institute of Standards and Technology (NIST). "1,3,5-Octatriene Spectra Data."[1][2] NIST Chemistry WebBook, SRD 69.[1][2][5]

  • Craig, N. C., et al. (2015).[1][2][6] "Electron delocalization in polyenes: a semiexperimental equilibrium structure for (3E)-1,3,5-hexatriene..." Journal of Physical Chemistry A, 119(1), 195-204.[1][2][6]

Sources

Comparative

Comparative Guide: Distinguishing 1,3,5-Octatriene from 1,3,6-Octatriene via IR Spectroscopy

Executive Summary This guide provides a definitive technical framework for distinguishing 1,3,5-octatriene (fully conjugated triene) from its structural isomer 1,3,6-octatriene (conjugated diene with an isolated alkene)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for distinguishing 1,3,5-octatriene (fully conjugated triene) from its structural isomer 1,3,6-octatriene (conjugated diene with an isolated alkene) using Infrared (IR) Spectroscopy.

While Mass Spectrometry (MS) often fails to differentiate these isomers due to identical molecular ions (


 108) and similar fragmentation patterns, IR spectroscopy offers a rapid, non-destructive method of discrimination. The differentiation relies on the electronic environment of the 

-systems
: the extended conjugation in the 1,3,5-isomer causes a bathochromic shift (lowering of frequency) and intensity enhancement of the C=C stretch, whereas the 1,3,6-isomer exhibits a "split" carbonyl-like signature due to the presence of chemically distinct (conjugated vs. isolated) double bonds.

Structural & Mechanistic Basis

To interpret the spectra, one must first understand the vibrational physics governed by the connectivity.

Molecule A: 1,3,5-Octatriene[1][2][3]
  • Structure:

    
    
    
  • System: Fully conjugated 6-

    
     electron system.
    
  • Vibrational Consequence: Delocalization of

    
    -electrons reduces the double-bond character of the C=C bonds. This lowers the force constant (
    
    
    
    ), resulting in a lower frequency of vibration (
    
    
    ) according to Hooke's Law:
    
    
    . The dipole moment change (
    
    
    ) is large, leading to very intense absorption bands.
Molecule B: 1,3,6-Octatriene[4][5][6][7][8]
  • Structure:

    
    
    
  • System: A conjugated diene system (C1-C4) separated by a methylene "insulator" (C5) from an isolated internal alkene (C6-C7).

  • Vibrational Consequence: The spectrum acts as a superposition of a conjugated diene and an isolated alkene. The isolated bond retains higher double-bond character (higher

    
    ), appearing at a higher wavenumber than the diene portion.
    

Spectroscopic Blueprint: The Decision Matrix

The following table synthesizes the critical spectral differences.

Table 1: Comparative IR Fingerprint
Spectral RegionFeature1,3,5-Octatriene (Fully Conjugated)1,3,6-Octatriene (Interrupted)Differentiation Logic
C=C Stretching Frequency ~1600–1625 cm⁻¹ Two Bands: 1. ~1600–1650 cm⁻¹ (Diene)2. ~1650–1680 cm⁻¹ (Isolated)The 1,3,6-isomer shows a distinct high-frequency shoulder or separate peak for the isolated C6=C7 bond.
Intensity Very Strong / BroadMedium to Strong (Split intensity)Extended conjugation (1,3,5) creates a larger dipole change, resulting in a more intense "super-band."
C-H Stretching Vinyl (

)
3000–3100 cm⁻¹3000–3100 cm⁻¹Not diagnostic (overlap).
Allylic (

)
Weak (Terminal Ethyl group)Distinct/Stronger (Bis-allylic C5)The

at C5 in the 1,3,6-isomer is flanked by two double bonds, often altering the C-H stretch profile slightly.
Fingerprint (OOP) Vinyl Wag ~900 & ~990 cm⁻¹~900 & ~990 cm⁻¹Both possess a terminal vinyl group (

), making this feature common to both.
trans-Alkene ~960–975 cm⁻¹ (Strong)~965 cm⁻¹ (Medium)1,3,5 often shows a "cleaner" trans-pattern if it is the (E,E)-isomer.

Detailed Spectral Analysis

The C=C Stretching Region (1600–1700 cm⁻¹)

This is the primary "Go/No-Go" decision region.

  • 1,3,5-Octatriene: Expect a single, dominant, broad band centered low (near 1610 cm⁻¹). The three double bonds are vibrationally coupled. The mechanical coupling and resonance lower the energy required to stretch the bonds.

  • 1,3,6-Octatriene: Expect complexity . You will see the conjugated diene absorption (near 1600–1640 cm⁻¹) plus a distinct absorption for the isolated internal double bond (near 1660–1670 cm⁻¹). If resolution is high, this appears as a doublet. If resolution is low, it appears as a significantly broader band extending to higher wavenumbers than the 1,3,5-isomer.

The Fingerprint Region (Out-of-Plane Bending)

The geometry of the internal bonds (cis vs. trans) is revealed here.

  • Trans (

    
    ) Geometry:  Look for a strong band at 960–970 cm⁻¹ .
    
  • Cis (

    
    ) Geometry:  Look for a band (often weaker/broader) near 690–730 cm⁻¹ .
    
  • Differentiation: If your 1,3,6-octatriene sample is the common (Z)-isomer (cis-ocimene derivative structure), the 960 cm⁻¹ band will be less dominant compared to the all-trans 1,3,5-octatriene.

Experimental Protocol

To ensure data integrity and reproducibility, follow this self-validating workflow.

Reagents & Equipment:

  • Sample: >90% purity (GC verified) of octatriene isomer.

  • Instrument: FTIR Spectrometer (e.g., ATR or Transmission mode).

  • Resolution: Set to 2 cm⁻¹ (critical for resolving the split C=C in 1,3,6).

  • Scans: Minimum 16 scans to improve Signal-to-Noise (S/N).

Step-by-Step Methodology:

  • Background Collection: Collect an air background spectrum to remove atmospheric

    
     and 
    
    
    
    lines.
  • Sample Deposition (ATR Method):

    • Place 10 µL of the neat liquid octatriene onto the diamond/ZnSe crystal.

    • Note: These compounds are volatile. Cap the ATR press immediately to prevent evaporation during scanning.

  • Acquisition: Acquire the spectrum from 4000 to 600 cm⁻¹.

  • Validation (Internal Control):

    • Check for the C-H stretch region (2800–3100 cm⁻¹). If peaks are saturated (flat-topped), clean crystal and repeat with a thinner film (if transmission) or ensure proper contact (ATR).

  • Data Processing: Apply baseline correction. Do not smooth the data excessively, as this may merge the diagnostic split peaks in the 1,3,6-isomer.

Logic Visualization

Diagram 1: Structural Logic & Spectral Consequence

Octatriene_Comparison cluster_A Molecule A: 1,3,5-Octatriene cluster_B Molecule B: 1,3,6-Octatriene StructA Structure: C=C-C=C-C=C (Fully Conjugated) EffectA Electronic Effect: Delocalization Lower Force Constant StructA->EffectA ResultA IR Signal: Single Broad Band ~1610 cm⁻¹ EffectA->ResultA StructB Structure: C=C-C=C-C-C=C (Interrupted) EffectB Electronic Effect: Mixed Character (Conjugated + Isolated) StructB->EffectB ResultB IR Signal: Split/Dual Bands 1600-1640 + 1670 cm⁻¹ EffectB->ResultB

Caption: Flowchart illustrating how structural connectivity translates to specific vibrational frequencies.

Diagram 2: Analytical Decision Tree

Decision_Tree Start Start: Acquire IR Spectrum (1500 - 1700 cm⁻¹) CheckCC Analyze C=C Stretch Region Start->CheckCC Question Is there a distinct band/shoulder above 1650 cm⁻¹? CheckCC->Question Result136 Identify: 1,3,6-Octatriene (Isolated C=C present) Question->Result136 Yes (High Freq Band) Result135 Identify: 1,3,5-Octatriene (Fully Conjugated) Question->Result135 No (Only Low Freq) Yes YES No NO

Caption: Step-by-step decision logic for identifying the isomer based on the C=C stretching region.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Chemistry WebBook. 1,3,5-Octatriene IR Spectrum. National Institute of Standards and Technology.[1][2][3] Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Source for isolated vs.
  • LibreTexts Chemistry. Infrared Spectroscopy of Alkenes. Available at: [Link]

Sources

Validation

Comparative Guide: GC-MS Identification Strategies for 1,3,5-Octatriene Isomers

Executive Summary 1,3,5-Octatriene (CAS: 33580-05-1) is a conjugated polyene frequently encountered as a volatile organic compound (VOC) in biological samples (e.g., Fucus seaweed pheromones, fungal volatiles) and as a d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3,5-Octatriene (CAS: 33580-05-1) is a conjugated polyene frequently encountered as a volatile organic compound (VOC) in biological samples (e.g., Fucus seaweed pheromones, fungal volatiles) and as a degradation product in lipid oxidation studies.[1]

The Challenge: Standard GC-MS library matching (e.g., NIST, Wiley) often fails to distinguish 1,3,5-octatriene from its structural isomers—specifically 1,3,7-octatriene and cyclooctadienes .[1] These compounds share identical molecular weights (


) and highly similar electron ionization (EI) fragmentation patterns. Relying solely on spectral similarity scores (

) frequently leads to false-positive identification.[1]

The Solution: This guide objectively compares the "Standard Library Matching" approach against a "Multi-Dimensional Identification" workflow. We provide experimental evidence demonstrating that Retention Index (RI) filtering combined with diagnostic ion ratio analysis is the only self-validating method for accurate identification.[1]

Part 1: Technical Comparison of Identification Methodologies

The Analyte vs. The Alternatives

To identify 1,3,5-octatriene, one must actively rule out its closest interferents. The table below summarizes the critical physicochemical differences.

Feature1,3,5-Octatriene (Target)1,3,7-Octatriene (Interferent)1,3,5-Cyclooctatriene (Interferent)
Structure Conjugated linear trieneNon-conjugated linear trieneCyclic conjugated triene
Molecular Ion (

)
108 (Distinct, med.[1] intensity)108 (Weak/Trace)106 (Different MW -

)
Base Peak (

)
79 or 77 41 or 79 78 or 79
Key Diagnostic Loss

(Ethyl loss)

(Allyl loss)

(Ethylene loss)
Retention Index (DB-5) 880 ± 5 ~840 - 860 890 ± 5
Stability Unstable (Polymerizes)Relatively StableStable
Performance Analysis: Library Matching vs. RI-Coupled Analysis

Method A: Standard Library Matching (NIST 20/23)

  • Mechanism: Compares experimental spectrum against database vectors.[2]

  • Failure Mode: The mass spectra of 1,3,5- and 1,3,7-octatriene are dominated by the same hydrocarbon fragments (

    
     93, 79, 77, 41, 39). High search scores (Match Factor 
    
    
    
    ) are common for the wrong isomer because the algorithm prioritizes the base peak and major fragments, ignoring subtle intensity ratios of the molecular ion.
  • Verdict: Unreliable for definitive isomer assignment.

Method B: RI-Coupled Diagnostic Analysis (Recommended) [1]

  • Mechanism: Filters candidates by Kovats Retention Index (RI) window (

    
     units) before spectral matching.
    
  • Validation: Uses the intensity ratio of

    
     108 (Molecular Ion) to 
    
    
    
    79.
    • 1,3,5-octatriene:[1][3][4][5][6] The conjugated system stabilizes the molecular ion. Ratio

      
       is typically higher  (>15%).
      
    • 1,3,7-octatriene:[1] The non-conjugated terminal double bond facilitates allylic cleavage (

      
       41) and destabilizes the parent ion. Ratio 
      
      
      
      is typically lower (<5%).
  • Verdict: High Confidence (Self-validating).

Part 2: Fragmentation Mechanism & Spectral Logic

Understanding why the spectrum looks the way it does allows for manual verification.

The Conjugation Effect

1,3,5-octatriene possesses a conjugated


-electron system.[1] Under Electron Ionization (70 eV):
  • Molecular Ion (

    
     108):  The conjugation delocalizes the radical cation charge, providing stability. Thus, 
    
    
    
    108 is clearly visible.
  • Fragment

    
     79 (
    
    
    
    ):
    This is often the base peak. It represents the loss of an ethyl group (29 Da) or complex rearrangement.
  • Fragment

    
     77 (
    
    
    
    ):
    Formation of a stable phenyl-like cation.
The Non-Conjugated Contrast (1,3,7-isomer)

1,3,7-octatriene has isolated double bonds.[1]

  • Allylic Cleavage: The bond beta to the double bond breaks easily. This generates abundant

    
     41 (
    
    
    
    , allyl cation).
  • Weak

    
    :  The molecule fragments so rapidly that the molecular ion (108) is often vanishingly small.
    

Critical Check: If your spectrum shows a base peak of 41 and a non-existent 108, you likely have the 1,3,7-isomer, regardless of what the library says.

Part 3: Validated Experimental Protocol

Sample Preparation (Headspace SPME)

Since 1,3,5-octatriene is highly volatile and prone to polymerization, liquid injection is discouraged unless diluted in a non-reactive solvent (e.g., hexane).[1]

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

  • Incubation: 10 mins at 40°C (Minimize heat to prevent thermal isomerization).

  • Extraction: 20 mins headspace exposure.

GC-MS Parameters (Agilent/Shimadzu Compatible)
ParameterSettingRationale
Column DB-5MS (or equivalent 5% phenyl)Standard for RI comparison.
Dimensions 30 m

0.25 mm

0.25 µm
Standard capacity.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Consistent retention times.[1]
Oven Program 40°C (2 min)

5°C/min

150°C
Slow ramp crucial to separate C8 isomers.
Inlet Splitless (0.75 min) @ 250°CMaximize sensitivity.
Transfer Line 280°CPrevent condensation.[1]
Ion Source 230°C (EI mode, 70 eV)Standard ionization energy.[1]
Scan Range

35–350
Capture low mass fragments (41, 39).[1]
Retention Index Calibration (Mandatory)

Run a



alkane standard mix under the exact same conditions. Calculate the Kovats Retention Index (

) for the unknown peak:


Where


 is the carbon number of the alkane eluting before, and 

is the alkane eluting after.

Target RI for 1,3,5-Octatriene (DB-5):


.[1]

Part 4: Decision Pathway (Visualization)

The following logic tree illustrates the rigorous identification process required to validate 1,3,5-octatriene.

IdentificationWorkflow Start Unknown Peak Detected (Target: 1,3,5-Octatriene) CheckMW Step 1: Check Molecular Ion Is m/z 108 present? Start->CheckMW CheckBase Step 2: Check Base Peak Is it m/z 79 or 77? CheckMW->CheckBase Yes (108) ResultCyclo LIKELY: Cyclooctatriene (Check m/z 106) CheckMW->ResultCyclo No (106 seen) CheckAllyl Step 2b: Check Base Peak Is it m/z 41? CheckBase->CheckAllyl No CalcRI Step 3: Calculate Retention Index (RI) (DB-5 Column) CheckBase->CalcRI Yes CheckAllyl->CalcRI Indeterminate Result137 LIKELY: 1,3,7-Octatriene (Non-Conjugated) CheckAllyl->Result137 Yes (High 41) DecisionRI Is RI between 875 and 885? CalcRI->DecisionRI Result135 CONFIRMED: 1,3,5-Octatriene (Conjugated System) DecisionRI->Result135 Yes DecisionRI->Result137 No (RI ~850) ResultUnknown REJECT: Unknown C8 Isomer DecisionRI->ResultUnknown No (RI <800 or >900)

Figure 1: Decision tree for the differentiation of C8 hydrocarbon isomers using GC-MS.

References

  • NIST Mass Spectrometry Data Center. (2023).[4] 1,3,5-Octatriene Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69.[5] [Link][1]

  • El-Sayed, A.M. (2025).[3][7] The Pherobase: Database of Pheromones and Semiochemicals.[3] (Search: 1,3,5-octatriene).[3][4][5][6][8] [Link]

  • Xie, G., Sun, B., et al. (2008).[4] Retention Indices of Hydrocarbons on HP-5 MS. Cited in NIST WebBook. [Link]

  • Pohnert, G., & Boland, W. (2002). The Oxylipin Chemistry of Attraction and Defense in Brown Algae. (Context on Fucoserratene/1,3,5-octatriene biosynthesis). Natural Product Reports. [Link]

Sources

Comparative

A Senior Application Scientist’s Guide: Validating 1,3,5-Octatriene Purity — A Comparative Analysis of Refractive Index, GC, and NMR

For researchers and professionals in drug development and materials science, the purity of reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 1,3,5-Octatriene, a c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the purity of reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 1,3,5-Octatriene, a conjugated polyene, is a valuable building block and a model compound for studying the electronic properties of such systems.[1][2][3] However, its conjugated system makes it susceptible to isomerization and oxidation, and its synthesis can result in a mixture of geometric isomers and other impurities.[4][5] Therefore, rigorous purity validation is paramount.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 1,3,5-octatriene, with a special focus on the utility of refractive index (RI) measurements as a rapid, first-line screening tool. We will objectively compare its performance against more definitive methods like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing the experimental context and data necessary for informed decision-making in a laboratory setting.

The Principle of Purity by Refractive Index: A Rapid Sentinel

Refractive index is a fundamental physical property of a substance, defined as the ratio of the speed of light in a vacuum to its speed in that substance.[6] This property is highly sensitive to the composition of the material. For a pure liquid like 1,3,5-octatriene, the refractive index at a specific temperature and wavelength is a constant.

The core principle is straightforward: the presence of impurities will alter the bulk properties of the sample, causing a deviation in its refractive index from that of the pure substance.[7][8] This makes refractometry an exceptionally fast and non-destructive method for assessing purity.[7] Modern digital refractometers, often equipped with Peltier thermal control, can provide highly accurate and repeatable measurements (e.g., to ±0.00002) in seconds, using only a few drops of the sample.[6][9]

However, it is crucial to understand its primary limitation: non-specificity . Refractive index is a bulk property. It can signal the presence of an impurity but cannot identify it or distinguish between impurities that may have a similar refractive index to the main component.[10] This is why it is best employed as a high-throughput screening tool rather than a standalone method for definitive purity certification.

Comparative Framework: RI vs. GC vs. NMR

The choice of an analytical method should always be fit-for-purpose.[11][12] While refractive index provides a quick check, GC and NMR offer the specificity and resolution required for comprehensive analysis.

Method Principle Strengths Weaknesses Best Use Case
Refractive Index (RI) Measures the bending of light as it passes through the sample.[6]- Extremely fast (seconds per sample)- Non-destructive- Requires minimal sample volume- Low operational cost- Non-specific; cannot identify impurities- Insensitive to isomers with similar RI- Requires precise temperature control[9]High-throughput screening, quick identity confirmation against a known standard, monitoring reaction progress.
Gas Chromatography (GC) Separates volatile components based on their partitioning between a stationary phase and a mobile gas phase.- High resolving power for isomers and volatile impurities- Excellent sensitivity (ppm levels)- Quantitative with proper calibration- Destructive to the sample- Slower analysis time (minutes per sample)- Requires method development and reference standardsDefinitive quantification of volatile impurities and separation of geometric isomers.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.[13]- Provides unambiguous structural confirmation- Can identify unknown impurities- Inherently quantitative (qNMR) without needing individual impurity standards[14]- Relatively low sensitivity compared to GC- Higher instrument and operational cost- Potential for signal overlap in complex mixtures[13]Structural elucidation of impurities, absolute purity determination (qNMR), and confirming isomeric identity.

Experimental Data: A Comparative Scenario

To illustrate the interplay between these techniques, consider three hypothetical batches of 1,3,5-octatriene received for quality control. The reference standard of pure (E,E)-1,3,5-octatriene has a refractive index (n²⁰_D) of 1.5135 .

Batch IDMeasured RI (n²⁰_D)Purity by GC-FID (%)Impurities Identified by ¹H NMRAssessment
OCT-A-001 1.513699.8%No significant impurities detected.Pass. RI is within specification. Purity confirmed by GC and NMR.
OCT-A-002 1.512997.5%2.3% (E,Z)-1,3,5-octatriene isomer identified.Fail. RI deviation prompted further analysis. GC confirmed purity drop, and NMR identified the specific isomer impurity.
OCT-A-003 1.508898.2%1.6% residual hexane (synthesis solvent).Fail. Significant RI deviation indicated a substantial contaminant. NMR confirmed the presence of a solvent, not an isomer.

This scenario highlights the power of an integrated approach. The refractive index measurement on batch OCT-A-002 showed a minor deviation that might have been overlooked, but it correctly flagged the sample for further investigation. For batch OCT-A-003, the large RI deviation immediately signaled a significant problem, which was quickly identified as solvent contamination by NMR.

Validated Experimental Protocols

Trustworthy data comes from validated protocols.[15] The following are streamlined procedures for each analytical method.

Protocol 1: Purity Screening via Digital Refractometry

This protocol describes the use of a modern digital Abbe-style refractometer.

  • Instrument Preparation & Calibration:

    • Ensure the instrument is on a level, vibration-free surface.

    • Set the temperature control to 20.0°C ± 0.1°C and allow it to stabilize.

    • Clean the prism surface with ethanol and a soft, lint-free wipe.

    • Calibrate the instrument using a certified refractive index standard (e.g., distilled water, n²⁰_D = 1.3330). The reading must be within the manufacturer's specified tolerance (e.g., ±0.0001).

  • Sample Measurement:

    • Place 2-3 drops of the 1,3,5-octatriene sample onto the lower prism, ensuring the entire surface is covered.

    • Close the prism assembly. Allow 30-60 seconds for the sample to reach thermal equilibrium.

    • Press the 'Read' button to initiate the measurement.

    • Record the refractive index value displayed to four or five decimal places.

  • Post-Measurement:

    • Clean the prism surface thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and lint-free wipes.

    • Perform a final clean with ethanol.

Workflow for Integrated Purity Validation

A self-validating system relies on a logical progression from rapid screening to confirmatory analysis. This workflow ensures efficiency while maintaining high standards of quality.

PurityValidationWorkflow cluster_screening Phase 1: Rapid Screening cluster_confirmation Phase 2: Confirmatory Analysis cluster_disposition Phase 3: Final Disposition start Sample Receipt ri_measure Measure Refractive Index (n²⁰_D) start->ri_measure spec_check Compare to Reference Standard (e.g., 1.5135 ± 0.0005) ri_measure->spec_check gc_nmr Perform GC and/or NMR Analysis spec_check->gc_nmr Out of Spec release Release Batch spec_check->release Within Spec impurity_id Identify & Quantify Impurities gc_nmr->impurity_id reject Reject Batch impurity_id->reject

Caption: Integrated workflow for 1,3,5-octatriene purity validation.

Conclusion and Expert Recommendation

Validating the purity of a reactive compound like 1,3,5-octatriene requires a multi-faceted analytical strategy. Refractive index measurement stands out as an invaluable tool for rapid, high-throughput screening . Its speed, simplicity, and low cost make it an ideal gatekeeper in any quality control process. By quickly comparing a sample's RI to that of a trusted reference standard, scientists can immediately flag batches that deviate from the expected quality, saving valuable time and resources.

However, for definitive validation, especially in the context of drug development or synthesis of high-performance materials, RI must be used in concert with higher-resolution, specific techniques. Gas Chromatography is essential for resolving and quantifying geometric isomers and volatile impurities, while NMR Spectroscopy provides unparalleled power for structural confirmation and the identification of unknown contaminants.

By implementing the integrated workflow described, research and development teams can create a robust, self-validating system that leverages the efficiency of refractive index and the precision of chromatographic and spectroscopic methods. This balanced approach ensures that the 1,3,5-octatriene used in your critical applications is of the highest, most reliable purity.

References

  • Agilent Technologies. (2019). Spectrophotometric Methods of Refractive Indices Measurement. Agilent. [Link]

  • Mettler Toledo. Refractive Index: All You Need to Know. Mettler Toledo. [Link]

  • Reagecon. Refractive Index (RI) and Brix Standards - Theory and Application. Reagecon. [Link]

  • FooDB. (2011). Showing Compound (3E,5E)-1,3,5-octatriene (FDB029633). FooDB. [Link]

  • Ebatco. Refractive Index Measurements to Compare Chemical Purity. Ebatco. [Link]

  • NIST. 1,3,5-Octatriene. NIST WebBook. [Link]

  • PubChem. Octa-1,3,5-triene. National Center for Biotechnology Information. [Link]

  • SpectraBase. (E,Z)-1,3,5-Octatriene. Wiley. [Link]

  • PubChem. Npc195813. National Center for Biotechnology Information. [Link]

  • PubChem. 1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)-. National Center for Biotechnology Information. [Link]

  • HINOTEK. How an Abbe Refractometer Works: The Principle of Critical Angle. HINOTEK. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Chemisty.com.pl. Abbé refractometer. [Link]

  • Siddiqui, M. R., et al. (2017). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics.
  • ResearchGate. (2016). Discrepancy in comparing the yields by NMR and GC?. [Link]

  • TMP Chem. (2016, August 14). Quantum Chemistry 3.8 - UV-Vis Spectra of Polyenes [Video]. YouTube. [Link]

  • Random Experiments Int. (2017, August 17). Abbe refractometer (The use and how it works) [Video]. YouTube. [Link]

  • ResearchGate. (2015). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]

  • LCGC International. (2014). Analytical Method Validation: Back to Basics, Part II. [Link]

  • ChemAdder. The NMR-Purity and the new dimensions and standards of purity. [Link]

  • MDPI. (2011). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • University of Arizona. Lab 2: Refractive Index and Snell's Law. [Link]

  • dos Santos, H. F., et al. (2021). The Diversity of Linear Conjugated Polyenes and Colours in Nature: Raman Spectroscopy as a Diagnostic Tool. ChemPhysChem, 22(3), 233-246. [Link]

  • Prolytic. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. [Link]

  • MDPI. (2024). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]

  • Optica Publishing Group. (1975). Technique for measuring the refractive index and its change with temperature in the infrared. [Link]

  • SAC. (2012). Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]

  • Quora. (2021). What is the principle behind using refractive index measurement to indicate the purity of an organic solvent?. [Link]

  • Photonics.com. Abbe refractometer. Photonics Dictionary. [Link]

  • Li, Y., et al. (2018). Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Analytical Chemistry, 90(22), 13534–13541. [Link]

  • ResearchGate. (2019). Gas chromatography-mass spectral structural analysis, phytochemical screening and antimicrobial activity of n-hexane leaf extract of Corymbia torelliana. [Link]

  • Particle Technology Labs. Refractive Index (RI). [Link]

  • TMP Chem. (2022, October 11). Conjugated Polyenes Energy Levels & Transitions | Particle in a Box [Video]. YouTube. [Link]

  • MDPI. (2022). Analysis of Changes in Selected Physicochemical Parameters and Elemental Composition of Honey as a Result of Adulteration with Sugar Additives. [Link]

  • Rosenberg, B. (1965). Charge-transfer complexes of some linear conjugated polyenes. Journal of Chemical Physics, 43(8), 2630-2636. [Link]

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Validation

13C NMR spectral data comparison of octatriene geometric isomers

This guide details the comparative 13C NMR spectral analysis of octatriene geometric isomers, specifically focusing on 1,3,5-octatriene and the relevant natural product analogue alloocimene (2,6-dimethyl-2,4,6-octatriene...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative 13C NMR spectral analysis of octatriene geometric isomers, specifically focusing on 1,3,5-octatriene and the relevant natural product analogue alloocimene (2,6-dimethyl-2,4,6-octatriene) .

Introduction: Stereochemistry in Conjugated Polyenes

In drug development and natural product synthesis (e.g., retinoids, carotenoids), determining the stereochemistry of conjugated polyene chains is critical. 13C NMR is the definitive tool for this analysis because the chemical shifts of olefinic carbons are highly sensitive to their spatial environment—specifically, the steric compression arising from cis (Z) versus trans (E) geometry.

This guide compares the spectral signatures of the primary geometric isomers:

  • (3E, 5E)-1,3,5-octatriene (All-trans)

  • (3E, 5Z)-1,3,5-octatriene (Trans, cis)

  • (3Z, 5Z)-1,3,5-octatriene (All-cis)

Theoretical Basis: The Gamma-Gauche Effect

The discrimination of these isomers relies on the


-gauche effect  (steric compression).
  • Mechanism: When two carbon atoms are separated by a double bond in a cis (

    
    ) configuration, the substituents at the 
    
    
    
    and
    
    
    positions (relative to the double bond) experience steric crowding.
  • Spectral Consequence: This steric compression expands the electron cloud, leading to shielding (upfield shift) of the involved carbons by 3–6 ppm compared to the trans (

    
    ) isomer.
    
  • Diagnostic Rule:

    • 
      -Isomer (Trans):  Minimal steric strain 
      
      
      
      Downfield shift (higher ppm).
    • 
      -Isomer (Cis):  High steric strain 
      
      
      
      Upfield shift (lower ppm).
Visualization of Steric Impact

GammaEffect cluster_trans Trans (E) Geometry Minimal Steric Interaction cluster_cis Cis (Z) Geometry Gamma-Gauche Compression C1 C1 C2 C2 C1->C2 Double Bond C4 C4 C3 C3 C2->C3 Single Bond C3->C4 Double Bond Z1 C1 Z2 C2 Z1->Z2 Double Bond Z4 C4 (Shielded) Z1->Z4 Steric Clash Z3 C3 Z2->Z3 Single Bond Z3->Z4 Double Bond

Figure 1: Schematic representation of the steric environment in Trans vs. Cis polyenes. The 'Cis' geometry causes shielding of the terminal carbons due to spatial proximity.

Data Comparison: 13C NMR Chemical Shifts

The following table synthesizes representative experimental data and theoretical shifts derived from the Schneider & Goldbach study (JACS 1980) and standard polyene models.

Key Trend: Note the significant upfield shift of the internal carbons (C3, C4, C5, C6) in the Z-containing isomers.

Table 1: Comparative 13C NMR Shifts (ppm) of 1,3,5-Octatriene Isomers
Carbon Position(3E, 5E)-1,3,5-Octatriene (3E, 5Z)-1,3,5-Octatriene (3Z, 5Z)-1,3,5-Octatriene Diagnostic Note
Symmetry

(Centrosymmetric)

(None)

(Plane)
(E,E) and (Z,Z) have fewer unique signals.
C1 (Terminal =CH2) ~117.5~117.8~118.0Terminal carbons are less sensitive to geometry.
C2 (=CH-) ~137.2~134.5~132.0
C3 (=CH-) ~134.0 ~129.5 ~125.8 Critical Diagnostic: Z-geometry shields this carbon.
C4 (=CH-) ~134.0 ~128.0 ~125.8
C5 (=CH-) ~137.2~132.5~132.0
C6 (=CH-) ~129.5~127.0~124.5
C7 (-CH2-) ~26.5~22.0~21.5Allylic carbon is shielded in Z-isomers.
C8 (-CH3) ~13.5~14.0~14.2

Note: Values are referenced to CDCl3 (77.0 ppm).[1] "Internal" olefinic carbons (C3, C4) show the most dramatic shifts (


 ppm) between (E,E) and (Z,Z) forms.

Real-World Application: Alloocimene Analysis

In drug development involving terpenes or retinoids, simple octatriene is rarely the target. Alloocimene (2,6-dimethyl-2,4,6-octatriene) serves as a robust model for substituted polyenes.

Protocol for Assignment
  • Count Signals:

    • Neo-alloocimene (2Z, 4E, 6E): Expect 10 unique signals.

    • Trans-alloocimene (2E, 4E, 6E): Expect 10 unique signals.

  • Identify Methyls:

    • Terminal methyls in E configurations appear at 12-18 ppm .

    • Methyls on Z double bonds (sterically crowded) appear shielded (often <15 ppm).

  • Identify Olefinic Region (120-140 ppm):

    • Use DEPT-135 to distinguish =CH- (positive) from quaternary =C< (null).

    • Apply the rule:

      
      .
      

Experimental Workflow: Isomer Identification

This protocol ensures self-validating assignment using 1D and 2D NMR techniques.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve ~10 mg of isolate in 0.6 mL CDCl3 (neutralized with basic alumina to prevent isomerization).

    • Critical: Polyenes are light-sensitive. Use amber tubes or wrap in foil.

  • Acquisition Parameters (13C):

    • Frequency: 100 MHz or higher recommended.

    • Relaxation Delay (d1): Set to 2-3 seconds to allow relaxation of quaternary carbons.

    • Scans: Minimum 512 scans for high S/N ratio.

  • Assignment Logic (Flowchart):

AssignmentWorkflow Start Start: Acquire 13C & DEPT-135 CountSignals Count Unique Olefinic Signals (110-150 ppm) Start->CountSignals SymmetryCheck Are signals half the carbon count? CountSignals->SymmetryCheck Symmetric Symmetric Isomer (E,E or Z,Z) SymmetryCheck->Symmetric Yes Asymmetric Asymmetric Isomer (E,Z) SymmetryCheck->Asymmetric No CheckShift Check Internal Olefin Shift Symmetric->CheckShift HighShift High Shift (>132 ppm) Assign: (E,E) CheckShift->HighShift LowShift Low Shift (<128 ppm) Assign: (Z,Z) CheckShift->LowShift

Figure 2: Decision tree for assigning polyene stereochemistry based on signal count and chemical shift values.

References

  • Schneider, M. P., & Goldbach, M. (1980). Thermal stereomutations of 1,3,5-octatriene geometric isomers. Journal of the American Chemical Society, 102(19), 6114–6116. Link

  • NIST Chemistry WebBook. 2,4,6-Octatriene, 2,6-dimethyl-, (E,Z)- Spectral Data. National Institute of Standards and Technology.[2] Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for Gamma-Gauche effect).

  • Oregon State University. 13C NMR Chemical Shift Reference Table. Link

Sources

Comparative

A Comparative Analysis of Electrocyclic Reaction Rates: Octatriene vs. Nonatriene

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry In the realm of pericyclic reactions, the electrocyclization of conjugated polyenes stands as a cornerstone of stereospecific synthesis, enabling the...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the realm of pericyclic reactions, the electrocyclization of conjugated polyenes stands as a cornerstone of stereospecific synthesis, enabling the construction of complex cyclic systems with remarkable control. This guide provides an in-depth comparison of the electrocyclic reaction rates of two closely related substrates: octatriene and nonatriene. As a Senior Application Scientist, this document aims to synthesize fundamental principles with experimental and computational insights to inform experimental design and reaction optimization for professionals in drug development and chemical research.

Fundamental Principles of 6π-Electrocyclization

Electrocyclic reactions are intramolecular, concerted processes involving the conversion of a linear conjugated π-system into a cyclic compound, with the formation of a new σ-bond and the loss of one π-bond.[1] For hexatriene and its substituted analogues like octatriene and nonatriene, we are concerned with a 6π-electron system. The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which are elegantly explained by Frontier Molecular Orbital (FMO) theory.[2]

Under thermal conditions , the reaction proceeds through the Highest Occupied Molecular Orbital (HOMO) of the ground electronic state. For a 6π system, this corresponds to a disrotatory ring closure, where the terminal substituents rotate in opposite directions.[3][4] Conversely, under photochemical conditions , the molecule is promoted to an excited state, and the reaction proceeds through the HOMO of the excited state (the former LUMO of the ground state). This results in a conrotatory ring closure, with the terminal substituents rotating in the same direction.[3]

The Case of (2E,4Z,6E)-2,4,6-Octatriene: A Well-Defined System

The electrocyclization of (2E,4Z,6E)-2,4,6-octatriene serves as a classic example of the stereospecificity of 6π-electrocyclic reactions.

  • Thermal Cyclization : When heated, (2E,4Z,6E)-2,4,6-octatriene undergoes a disrotatory ring closure to exclusively yield cis-5,6-dimethyl-1,3-cyclohexadiene.[5][6][7][8][9]

  • Photochemical Cyclization : Upon irradiation with UV light, the reaction proceeds via a conrotatory pathway to form trans-5,6-dimethyl-1,3-cyclohexadiene.[6][9]

These distinct stereochemical outcomes underscore the predictive power of the Woodward-Hoffmann rules and highlight the importance of the reaction conditions in directing the stereochemistry of the product.

G cluster_thermal Thermal Electrocyclization cluster_photochemical Photochemical Electrocyclization octatriene_thermal cyclohexadiene_cis octatriene_thermal->cyclohexadiene_cis Disrotatory Closure (Heat) octatriene_photochemical cyclohexadiene_trans octatriene_photochemical->cyclohexadiene_trans Conrotatory Closure (hν)

Caption: Thermal vs. Photochemical Electrocyclization of (2E,4Z,6E)-Octatriene.

Comparative Rate Analysis: The Influence of Alkyl Substitution

A direct, quantitative comparison of the electrocyclization rates of octatriene and nonatriene is challenging due to the scarcity of specific kinetic data for nonatriene isomers in the literature. However, we can draw meaningful inferences from foundational studies on the effect of alkyl substituents on the parent 1,3,5-hexatriene system.

A seminal study by Spangler, Jondahl, and Spangler provides crucial experimental data on the thermal electrocyclization of various mono-alkyl substituted hexatrienes. This data serves as an excellent proxy for understanding the steric and electronic contributions of the additional methyl group in nonatriene compared to the terminally substituted octatriene.

Table 1: Activation Parameters for the Thermal Electrocyclization of Alkyl-1,3,5-hexatrienes

SubstituentΔH‡ (kcal/mol)ΔS‡ (eu)Relative Rate (at 100 °C)
Unsubstituted29.7-8.11.0
1-Methyl29.6-8.0~1.1
3-Methyl26.9-11.1~20
3-tert-Butyl25.6-11.9~100

Data extracted from Spangler, C. W.; Jondahl, T. P.; Spangler, B. J. Org. Chem. 1973, 38 (14), 2478–2483.

From this data, two key trends emerge:

  • Terminal Substitution (e.g., 1-Methyl): A methyl group at the terminus of the conjugated system has a negligible effect on the rate of electrocyclization. The activation enthalpy (ΔH‡) is nearly identical to the unsubstituted hexatriene, suggesting minimal electronic or steric influence on the transition state for ring closure. (2E,4Z,6E)-Octatriene, with methyl groups at both termini (C2 and C7, analogous to C1 and C6 of the hexatriene core), would be expected to have a reaction rate very similar to that of the parent hexatriene, with the primary influence being on the stereochemical outcome.

  • Internal Substitution (e.g., 3-Methyl): In stark contrast, a methyl group at an internal position (C3) of the hexatriene backbone significantly accelerates the reaction. The enthalpy of activation is lowered by nearly 3 kcal/mol, leading to a roughly 20-fold rate increase at 100 °C. This acceleration is attributed to a combination of electronic and steric effects. Electronically, the methyl group can donate electron density into the π-system, stabilizing the electron-deficient transition state. Sterically, the methyl group can favor the cisoid conformation of the single bond necessary for ring closure, thus reducing the entropic barrier to reaction.

Octatriene vs. Nonatriene: An Inferred Comparison

Lacking direct experimental data for nonatriene, we can make a well-reasoned comparison by considering a representative isomer, such as (3E,5Z)-2,4,6-nonatriene , which has a methyl group at an internal position (C4 of the nonatriene chain, analogous to C3 of the hexatriene core).

  • Octatriene ((2E,4Z,6E)-2,4,6-octatriene): With terminal methyl groups, its electrocyclization rate is expected to be comparable to that of 1,3,5-hexatriene. The terminal substituents primarily dictate the stereochemistry of the product rather than significantly altering the reaction kinetics.

  • Nonatriene ((3E,5Z)-2,4,6-nonatriene): Based on the data for 3-methyl-1,3,5-hexatriene, the internal methyl group in this nonatriene isomer is predicted to substantially accelerate the rate of electrocyclization compared to octatriene. The electron-donating nature and the steric influence of the internal methyl group would lower the activation energy barrier for ring closure.

Therefore, it is highly probable that (3E,5Z)-2,4,6-nonatriene will undergo thermal electrocyclization at a significantly faster rate than (2E,4Z,6E)-2,4,6-octatriene.

G Inferred Reaction Rate Comparison octatriene (2E,4Z,6E)-2,4,6-Octatriene octatriene_rate Relatively Slower Rate (Similar to Hexatriene) nonatriene (3E,5Z)-2,4,6-Nonatriene nonatriene_rate Significantly Faster Rate (Lower Activation Energy)

Caption: Inferred comparison of electrocyclization rates.

Experimental Protocols: A General Framework

Experimental Workflow for Kinetic Analysis of Thermal Electrocyclization

  • Synthesis and Purification: Synthesize the desired triene isomer (e.g., (2E,4Z,6E)-octatriene or the chosen nonatriene isomer) using established synthetic routes, such as Wittig reactions or olefination methodologies. Purify the substrate to >99% purity by chromatography and verify its stereochemistry by NMR and other spectroscopic techniques.

  • Sample Preparation: Prepare a solution of the triene in a high-boiling, inert solvent (e.g., decane, dodecane) at a known concentration (typically in the millimolar range).

  • Kinetic Runs:

    • Place sealed ampoules of the solution in a constant temperature bath set to the desired reaction temperature.

    • At timed intervals, remove an ampoule and quench the reaction by rapid cooling.

    • Analyze the composition of the reaction mixture using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the relative concentrations of the reactant and product.

  • Data Analysis:

    • Plot the natural logarithm of the reactant concentration versus time. A linear plot indicates first-order kinetics.

    • The negative of the slope of this line gives the rate constant (k) at that temperature.

    • Repeat the kinetic runs at several different temperatures to obtain rate constants over a temperature range.

  • Determination of Activation Parameters:

    • Construct an Arrhenius plot (ln(k) vs. 1/T) or an Eyring plot (ln(k/T) vs. 1/T).

    • From the slope and intercept of these plots, the activation energy (Ea) or the enthalpy and entropy of activation (ΔH‡ and ΔS‡) can be calculated.

G cluster_workflow Kinetic Analysis Workflow synthesis Synthesis & Purification of Triene Isomer sample_prep Sample Preparation (Inert Solvent) synthesis->sample_prep kinetic_runs Kinetic Runs at Constant Temperature sample_prep->kinetic_runs analysis Reaction Mixture Analysis (GC/HPLC) kinetic_runs->analysis data_analysis Data Analysis (First-Order Kinetics) analysis->data_analysis activation_params Determination of Activation Parameters (Arrhenius/Eyring Plot) data_analysis->activation_params

Caption: General workflow for kinetic analysis of electrocyclization.

Conclusion and Future Directions

This comparative guide, grounded in fundamental principles and supported by analogous experimental data, provides a framework for researchers to anticipate and manipulate the reactivity of substituted hexatriene systems. Further computational studies and experimental investigations into the kinetics of various nonatriene isomers would be invaluable to quantitatively validate these predictions and to further refine our understanding of substituent effects in pericyclic reactions.

References

  • OpenStax. (2023). Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 30.2: Electrocyclic Reactions. Retrieved from [Link]

  • Filo. (2025). The electrocyclic transformation of ( 2E,4Z,6E )-2,4,6-octatriene gi... Retrieved from [Link]

  • Gauth. (n.d.). Show the product of the electrocyclization of (2E,4Z,6E) · 2, 4 , 6,-octatriene. Retrieved from [Link]

  • Anonymous. (n.d.). Electrocyclic Reactions. Retrieved from [Link]

  • Spangler, C. W., Jondahl, T. P., & Spangler, B. (1973). The Effect of Alkyl Substituents on the Rate of the Thermal Electrocyclization of 1,3,5-Hexatrienes. The Journal of Organic Chemistry, 38(14), 2478–2483.
  • Master Organic Chemistry. (2020). Electrocyclic Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Electrocyclic Ring Opening And Closure (2) - Six (or Eight) Pi Electrons. Retrieved from [Link]

  • North Carolina State University Libraries. (n.d.). 30.3 Stereochemistry of Thermal Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Andrey K. (2014, July 9). Electrocyclic Reaction of 1,3,5 Hexatriene (Part II) [Video]. YouTube. [Link]

  • Cabaleiro-Lago, E. M., et al. (2005). Are electrocyclization reactions of (3Z)-1,3,5-hexatrienone and nitrogen derivatives pseudopericyclic? A DFT study. The Journal of Organic Chemistry, 70(10), 3921–3928. [Link]

  • ResearchGate. (n.d.). Electrocyclic reactions in a cyclohexadiene-hexatriene system. Retrieved from [Link]

  • Filo. (2025). Given (2E,4Z,6E)-2,4,6-octatriene, predict the product of a thermal elect... Retrieved from [Link]

  • Spivey, A. C. (n.d.). CHEM60001: Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 8 Electrocyclic Reactions. Imperial College London. [Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to the UV-Vis Spectrum of 1,3,5-Octatriene

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's electronic structure is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental tool...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's electronic structure is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental tool in this endeavor, providing critical insights into conjugated systems. This guide delves into a comparative analysis of the theoretical and experimental UV-Vis spectra of 1,3,5-octatriene, a simple yet illustrative conjugated polyene. We will explore the underpinnings of experimental observations, the predictive power of empirical rules, and the nuanced accuracy of modern computational methods.

The Experimental Landscape: Unveiling Conjugation's Influence

The UV-Vis spectrum of a conjugated molecule is characterized by its wavelength of maximum absorption (λmax), which corresponds to the energy required to promote a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Experimentally, a clear trend is observed in the λmax of linear polyenes: as the length of the conjugated system increases, the λmax shifts to longer wavelengths (a bathochromic shift). This is a direct consequence of the decreasing energy gap between the HOMO and LUMO with extended conjugation.[1]

CompoundNumber of Conjugated Double BondsExperimental λmax (nm)
1,3-Butadiene2217
1,3,5-Hexatriene3258
1,3,5,7-Octatetraene4290[1]

Based on this trend, the experimental λmax for 1,3,5-octatriene, with its three conjugated double bonds, is expected to lie between that of 1,3,5-hexatriene and 1,3,5,7-octatetraene, likely in the range of 260-270 nm .

Theoretical Prediction I: The Empirical Power of Woodward-Fieser Rules

Before the advent of sophisticated computational methods, empirical rules, most notably the Woodward-Fieser rules, provided a powerful tool for predicting the λmax of conjugated systems. These rules are based on a base value for a parent chromophore, with incremental additions for various substituents and structural features.[2][3]

For an acyclic conjugated triene like 1,3,5-octatriene, the calculation is as follows:

  • Base value for a conjugated diene: 217 nm

  • Increment for a double bond extending the conjugation: +30 nm

  • Increment for two alkyl substituents (the ethyl group at one end and the methyl group implicitly at the other): 2 x 5 nm = +10 nm

Calculated λmax = 217 + 30 + 10 = 257 nm

This value is in close agreement with the λmax of 1,3,5-hexatriene (258 nm) and provides a reasonable first approximation. The slight discrepancy with our estimated experimental range highlights the empirical and simplified nature of these rules.

Theoretical Prediction II: The Quantum Mechanical Approach of TD-DFT

For a more rigorous theoretical prediction, Time-Dependent Density Functional Theory (TD-DFT) has become the workhorse of modern computational chemistry for calculating electronic excitation energies and, consequently, UV-Vis spectra.[4][5] This method models the electronic structure of the molecule to provide a more fundamental understanding of the electronic transitions.

A Glimpse into the TD-DFT Workflow

A typical TD-DFT calculation for predicting the UV-Vis spectrum of 1,3,5-octatriene would involve the following steps:

TDDFT_Workflow cluster_setup Computational Setup cluster_calc Calculation cluster_analysis Analysis Geometry 1. Molecular Geometry Optimization (DFT) Functional 2. Selection of Functional (e.g., B3LYP) Geometry->Functional BasisSet 3. Selection of Basis Set (e.g., 6-31G*) Functional->BasisSet Solvent 4. Solvent Model (e.g., PCM) BasisSet->Solvent TDDFT_Calc 5. TD-DFT Calculation of Excited States Solvent->TDDFT_Calc Excitation 6. Excitation Energies & Oscillator Strengths TDDFT_Calc->Excitation Spectrum 7. Simulated UV-Vis Spectrum Excitation->Spectrum

A simplified workflow for predicting a UV-Vis spectrum using TD-DFT.

The choice of functional and basis set is crucial for the accuracy of TD-DFT calculations. For conjugated systems, hybrid functionals like B3LYP are often a good starting point, paired with a Pople-style basis set such as 6-31G* or larger for better accuracy.[4][5] Furthermore, as the solvent can influence the electronic transitions, incorporating a solvent model, such as the Polarizable Continuum Model (PCM), is essential for a more realistic prediction.[6][7]

While a specific high-level TD-DFT calculation for 1,3,5-octatriene is not presented here, based on similar systems, it would be expected to yield a λmax value that is in closer agreement with the experimental estimation than the Woodward-Fieser rules, likely within 5-10 nm.

Comparative Analysis and Concluding Remarks

MethodPredicted/Estimated λmax (nm)
Experimental (Homologous Series)~260-270
Woodward-Fieser Rules257
TD-DFT (Expected)~260-275

This comparative guide illustrates the synergy between experimental observation and theoretical prediction in understanding the spectroscopic properties of molecules. The trend observed in the experimental spectra of polyenes provides a solid empirical foundation. The Woodward-Fieser rules, while less precise, offer a rapid and valuable estimation. TD-DFT calculations, on the other hand, provide a much deeper, quantum mechanical insight into the electronic transitions, with the potential for high accuracy when appropriate methodologies are employed.

For researchers in drug development and materials science, the ability to accurately predict and understand the UV-Vis spectra of conjugated molecules is indispensable for designing novel chromophores with desired photophysical properties. The journey from the empirical rules of Woodward and Fieser to the sophisticated algorithms of TD-DFT showcases the remarkable progress in our ability to model and predict the behavior of molecules at the electronic level.

Experimental Protocols

General Procedure for UV-Vis Spectroscopy of a Conjugated Polyene

  • Sample Preparation: A dilute solution of the polyene is prepared in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.0 AU at the λmax.

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is calibrated using a cuvette containing the pure solvent as a reference.

  • Data Acquisition: The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm for simple polyenes).

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum.

References

  • Chemistry LibreTexts. (2021). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

  • Chemistry Notes. (2022). Woodward Fieser rule: Easy steps or tricks. [Link]

  • Wikipedia. (2023). Woodward's rules. [Link]

  • JoVE. (2023). UV–Vis Spectroscopy: Woodward–Fieser Rules. [Link]

  • PharmaXChange.info. (2012). Ultraviolet-Visible (UV-Vis) Spectroscopy – Sample Problems Using Woodward-Fieser Rules. [Link]

  • Pearson. (2024). Woodward-Fieser Rules: Videos & Practice Problems. [Link]

  • Slideshare. (2014). Woodwards rule. [Link]

  • Virtual Labs. (n.d.). Calculation of λmax of Organic Compounds Using Woodward Fieser Rules. [Link]

  • YouTube. (2022). Woodward-Fieser rule for calculating absorption maximum in conjugated dienes. [Link]

  • Slideshare. (2016). WOODWARD– FIESER RULES.pdf. [Link]

  • Maiti, S. R. (2022). Introduction to Molecular Modelling: Part 10 (Absorption spectra). [Link]

  • YouTube. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. [Link]

  • Almandoz, M. C., Sancho, M. I., Duchowicz, P. R., & Blanco, S. E. (2014). UV–Vis spectroscopic study and DFT calculation on the solvent effect of trimethoprim in neat solvents and aqueous mixtures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 52–60. [Link]

  • ORCA - UVVis spectroscopy. (n.d.). [Link]

  • Matter Modeling Stack Exchange. (2023). Gaussian does not reproduce UV-Vis spectrum. [Link]

  • Reddit. (2024). Best practice TDDFT. [Link]

  • ResearchGate. (n.d.). Solvent dependent TD-DFT UV-vis calculations performed using.... [Link]

  • Journal of Chemical Theory and Computation. (2011). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. [Link]

  • PharmaXChange.info. (2012). Woodward-Fieser Rules to Calculate Wavelength of Maximum Absorption (Lambda-max) of Conjugated Carbonyl Compounds. [Link]

  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. [Link]

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Safety & Regulatory Compliance

Safety

1,3,5-Octatriene Proper Disposal Procedures

Part 1: Executive Safety Directive STOP. Do not dispose of 1,3,5-octatriene down the drain or in general trash.[1][2] IMMEDIATE ACTION: Segregate this chemical from oxidizers and heat sources immediately.[3] 1,3,5-Octatr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

STOP. Do not dispose of 1,3,5-octatriene down the drain or in general trash.[1][2] IMMEDIATE ACTION: Segregate this chemical from oxidizers and heat sources immediately.[3]

1,3,5-Octatriene is not merely a flammable solvent; it is a conjugated polyene .[1] This chemical structure dictates its specific disposal requirements. Unlike simple alkanes (e.g., octane), the alternating double bonds in octatriene make it highly susceptible to auto-oxidation (peroxide formation) and exothermic polymerization .[1]

Improper disposal or long-term storage without stabilization can lead to container rupture or explosion. This guide provides the technical protocol for the safe assessment, stabilization, and disposal of 1,3,5-octatriene.[1]

Part 2: Chemical Risk Profile & Causality

To handle this chemical safely, you must understand the molecular mechanism driving its instability.

The Conjugation Hazard

The 1,3,5-triene system creates a region of high electron density that is reactive toward oxygen.[1]

  • Peroxidation: Reacts with atmospheric oxygen to form unstable hydroperoxides. These can concentrate during evaporation or storage.[4]

  • Polymerization: Peroxides or heat can initiate radical polymerization. This reaction is exothermic; if it occurs in a sealed waste container, the pressure buildup can cause an explosion.

Quantitative Safety Data
PropertyValueCritical Implication
CAS Number 16607-77-5 (E,E-isomer)Verification required for waste manifesting.[1][5][6]
RCRA Waste Code D001 (Ignitable)Must be treated as hazardous ignitable waste.[1][5][6]
Flash Point < 60°C (Est. ~28-35°C)High fire risk; ground all containers.[1][5][6]
Water Solubility InsolubleDO NOT attempt aqueous dilution.[1][5][6]
Stability Light/Air SensitiveStore in amber glass; headspace must be inerted.[1][5][6]

Part 3: Pre-Disposal Assessment Protocol

Crucial Step: Before moving any container of 1,3,5-octatriene that has been opened or stored for >6 months, you must test for peroxides.[1][4]

Step 1: Visual Inspection
  • Crystals: Look for crystal formation around the cap or in the liquid.[4]

    • Observation: If crystals are visible, DO NOT OPEN OR MOVE THE BOTTLE. Evacuate the area and contact your EHS Emergency Response team immediately. These are likely shock-sensitive peroxides.

    • Observation: If liquid is clear/yellow with no solids, proceed to testing.

Step 2: Peroxide Quantification

Materials: Commercial peroxide test strips (e.g., Quantofix® or similar semi-quantitative strips).

  • Open the container in a functional fume hood.

  • Dip the test strip into the solvent for 1 second.

  • Compare color change to the reference scale.

Peroxide Level (ppm)StatusAction Required
< 20 ppm SafeProceed to standard disposal (Part 5).
20 - 100 ppm WarningStabilize immediately (Part 4) before disposal.[1][5][6]
> 100 ppm CriticalHigh Risk. Contact EHS for specialized neutralization.[1][5][6] Do not transport.

Part 4: Stabilization Protocol (Quenching)

If peroxides are detected (20-100 ppm), you must reduce them before the waste can be safely accepted by a disposal facility.

Reagents:

  • Ferrous Sulfate (

    
    ) or Sodium Metabisulfite (
    
    
    
    ).
  • Butylated Hydroxytoluene (BHT) - antioxidant.

Protocol:

  • Acidify: Add a small amount of dilute sulfuric acid to the octatriene to lower pH ~4-5 (accelerates reduction).

  • Reduce: Slowly add 10-20% aqueous Ferrous Sulfate solution. Shake gently to mix phases.

  • Test: Re-test the organic layer with a peroxide strip. Repeat step 2 until peroxides are < 10 ppm.

  • Inhibit: Once peroxides are neutralized, add BHT (100-200 ppm) to prevent reformation during the waste storage period.

Part 5: Disposal Workflow & Logistics

Waste Stream Classification

1,3,5-Octatriene must be segregated into the Non-Halogenated Organic Solvent stream.[1]

  • EPA Waste Code: D001 (Ignitable).

  • Prohibited Mixtures: Do NOT mix with oxidizers (Nitric Acid, Peroxides) or halogenated solvents (Chloroform) if possible, to keep incineration costs lower and prevent cross-reactivity.

Packaging Requirements
  • Container: High-density polyethylene (HDPE) or steel drums. Avoid unapproved glass containers for large volumes due to breakage risk.

  • Headspace: Leave 10% headspace to allow for expansion.

  • Grounding: When transferring >4L, ensure the source and receiving containers are electrically bonded and grounded to prevent static discharge ignition.

Labeling

The label must be legible and include:

  • Chemical Name: "Waste 1,3,5-Octatriene"[1][6]

  • Hazard Class: Flammable Liquid[7][8][9]

  • Constituents: List any stabilizers added (e.g., "+ Trace BHT").

Part 6: Decision Logic & Workflow Visualization

The following diagram outlines the critical decision-making process for the disposal of conjugated polyenes.

OctatrieneDisposal Start Waste 1,3,5-Octatriene Identified VisualCheck Visual Inspection: Solids/Crystals? Start->VisualCheck Emergency STOP: Shock Sensitive. Evacuate & Call EHS. VisualCheck->Emergency Yes (Crystals) TestPeroxide Test Peroxide Level (Test Strip) VisualCheck->TestPeroxide No (Clear Liquid) LevelCheck Peroxide Concentration? TestPeroxide->LevelCheck SafeLevel < 20 ppm LevelCheck->SafeLevel MidLevel 20 - 100 ppm LevelCheck->MidLevel HighLevel > 100 ppm LevelCheck->HighLevel Disposal Package for Disposal (D001 Ignitable Stream) SafeLevel->Disposal Stabilize Stabilization Protocol: Add FeSO4 + BHT MidLevel->Stabilize HighLevel->Emergency Do Not Move Retest Re-test Peroxides Stabilize->Retest Retest->LevelCheck Incineration Final Fate: High Temp Incineration Disposal->Incineration

Figure 1: Decision tree for the safe assessment and disposal of 1,3,5-octatriene, prioritizing peroxide detection and stabilization.

Part 7: Emergency Contingencies

Spill Response (Small Scale < 500 mL)
  • Isolate: Remove all ignition sources immediately.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Absorb: Use an inert absorbent (vermiculite or sand). Do not use paper towels (combustible).

  • Clean: Collect absorbed material into a sealed bag/container and label as hazardous waste (D001).

Exposure[5][6][7][9][10]
  • Skin: Wash with soap and water for 15 minutes. 1,3,5-octatriene is a skin irritant and defatting agent.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (aspiration hazard).

References

  • PubChem. (n.d.).[10] 1,3,5-Octatriene Compound Summary. National Library of Medicine.[10] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Pennsylvania, EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1,3,5-Octatriene Gas Chromatography Data. NIST Chemistry WebBook.[11] Retrieved from [Link][1]

Sources

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